Norethindrone Acetate-2,2,4,6,6,10-d6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H28O3 |
|---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
[(8R,9S,10R,13S,14S,17R)-2,2,4,6,6,10-hexadeuterio-17-ethynyl-13-methyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C22H28O3/c1-4-22(25-14(2)23)12-10-20-19-7-5-15-13-16(24)6-8-17(15)18(19)9-11-21(20,22)3/h1,13,17-20H,5-12H2,2-3H3/t17-,18+,19+,20-,21-,22-/m0/s1/i5D2,6D2,13D,17D |
InChI Key |
IMONTRJLAWHYGT-YOKBZDEQSA-N |
Isomeric SMILES |
[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@]4(C#C)OC(=O)C)C)[2H] |
Canonical SMILES |
CC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)C#C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Structure of Norethindrone Acetate-d6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to Norethindrone Acetate-d6. This deuterated analog of Norethindrone Acetate serves as a critical internal standard in bioanalytical and pharmacokinetic studies.
Chemical Properties
Norethindrone Acetate-d6 is a synthetic, deuterated progestin. Its physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₂D₆O₃ | [1][2] |
| Molecular Weight | 346.50 g/mol | [2] |
| Appearance | Off-white solid | [2] |
| Purity (by HPLC) | 99.3% | [2] |
| Isotopic Purity (atom % D) | 99% | [2] |
| Melting Point | Not available | [3] |
| Boiling Point | Not available | [3] |
| Solubility | No data available. Soluble in organic solvents like methanol (B129727) and acetonitrile (B52724). | [3] |
Chemical Structure
The chemical structure of Norethindrone Acetate-d6 is characterized by a steroid backbone with deuterium (B1214612) atoms incorporated at specific positions.
IUPAC Name: (8R,9S,10R,13S,14S,17S)-17-ethynyl-13-methyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl-2,2,4,6,6,10-d6 acetate[1]
SMILES: C[C@]1([C@]2([H])--INVALID-LINK--3[C@]2([H])CC[C@@]1(C#C)OC(C)=O">C@@[2H])([2H])[2H]
The deuteration at the 2, 2, 4, 6, 6, and 10 positions provides a distinct mass difference from the non-deuterated form, making it an ideal internal standard for mass spectrometry-based analytical methods.[4]
Experimental Protocols
Synthesis of Norethindrone Acetate-d6
A plausible synthetic route for Norethindrone Acetate-d6 involves the deuteration of Norethindrone Acetate. General methods for deuterating steroids can be adapted for this purpose.
Methodology: Base-Catalyzed Hydrogen-Deuterium Exchange
This method leverages the exchange of protons for deuterons at positions adjacent to carbonyl groups in the presence of a deuterated solvent and a base.[5]
-
Dissolution: Dissolve Norethindrone Acetate in a deuterated solvent such as deuterated methanol (MeOD).
-
Base Addition: Add a catalytic amount of a strong base, for example, sodium deuteroxide (NaOD).
-
Reaction: Stir the mixture at room temperature, allowing the exchange of protons at the enolizable positions (2, 4, and 6) with deuterium from the solvent.
-
Work-up: Neutralize the reaction mixture and extract the deuterated product with an organic solvent.
-
Purification: Purify the resulting Norethindrone Acetate-d6 using column chromatography.
-
Reductive Deuteration: For deuteration at other positions, a reductive deuteration approach using a deuterium-donating reducing agent like sodium borodeuteride (NaBD₄) on a suitable precursor may be employed.[5]
Analytical Methods
Norethindrone Acetate-d6 is primarily used as an internal standard for the quantification of Norethindrone Acetate in biological matrices.
Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation:
-
To a biological sample (e.g., plasma, urine), add a known concentration of Norethindrone Acetate-d6 as the internal standard.
-
Perform protein precipitation using a cold organic solvent like acetonitrile.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
Chromatographic Conditions (Starting Point):
-
HPLC System: A system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for both Norethindrone Acetate and Norethindrone Acetate-d6.
-
Biological Mechanism of Action
As a progestin, Norethindrone Acetate (and by extension, its deuterated form, though not used therapeutically) exerts its biological effects through interaction with the progesterone (B1679170) receptor (PR).[6][7]
The binding of Norethindrone Acetate to the progesterone receptor initiates a signaling cascade that modulates gene expression. This mechanism is central to its use in hormonal contraception and therapy. The primary actions include:
-
Inhibition of Ovulation: It suppresses the mid-cycle surge of luteinizing hormone (LH), which is necessary for the release of an egg from the ovary.[7][8]
-
Thickening of Cervical Mucus: This creates a barrier that hinders sperm from reaching the egg.[8]
-
Alteration of the Endometrium: The lining of the uterus is made less suitable for the implantation of a fertilized egg.[8]
The following diagram illustrates the signaling pathway of the progesterone receptor.
Experimental Workflows
The following diagram outlines a typical workflow for the use of Norethindrone Acetate-d6 in a pharmacokinetic study.
References
- 1. kmpharma.in [kmpharma.in]
- 2. esschemco.com [esschemco.com]
- 3. esschemco.com [esschemco.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. medcraveebooks.com [medcraveebooks.com]
- 7. What is the mechanism of Norethindrone Acetate? [synapse.patsnap.com]
- 8. What is the mechanism of Norethindrone? [synapse.patsnap.com]
An In-depth Technical Guide to the Synthesis and Preparation of Deuterated Norethindrone Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and preparation of deuterated Norethindrone Acetate (B1210297), a valuable tool in pharmacokinetic studies and metabolic research. The introduction of deuterium (B1214612) atoms into the Norethindrone Acetate molecule can alter its metabolic profile, potentially leading to improved pharmacokinetic properties. This document outlines a feasible synthetic approach, details experimental protocols based on established methodologies for steroid deuteration, and presents the mechanism of action of Norethindrone Acetate.
Synthetic Approach
The most direct and common method for introducing deuterium into the Norethindrone Acetate backbone is through a base-catalyzed hydrogen-deuterium exchange at the positions alpha to the ketone group in the A-ring of the steroid. This process involves the formation of an enolate intermediate in the presence of a deuterated solvent and a base, followed by quenching with a deuterium source.
A plausible and efficient synthetic strategy involves a two-step process:
-
Deuteration of Norethindrone: The parent compound, Norethindrone, undergoes deuteration at the C2 and C4 positions via a base-catalyzed exchange reaction.
-
Acetylation: The resulting deuterated Norethindrone is then acetylated at the 17β-hydroxyl group to yield the final product, deuterated Norethindrone Acetate.
This approach is favored due to the stability of the steroid core under these conditions and the ready availability of deuterated reagents.
Experimental Protocols
The following protocols are representative methodologies for the synthesis of deuterated Norethindrone Acetate, based on established procedures for the deuteration of steroidal ketones.
Deuteration of Norethindrone (d-Norethindrone)
Objective: To introduce deuterium atoms at the C2 and C4 positions of Norethindrone.
Materials:
-
Norethindrone
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Sodium deuteroxide (NaOD) in D₂O (40 wt. % solution)
-
Anhydrous methanol-d₄ (CD₃OD, 99.8 atom % D)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of Norethindrone (1.0 g) in anhydrous methanol-d₄ (20 mL) in a round-bottom flask, add a solution of sodium deuteroxide in D₂O (0.5 mL).
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring for 24 hours under an inert atmosphere (e.g., argon or nitrogen).
-
After cooling to room temperature, neutralize the reaction mixture with a few drops of deuterated acetic acid (CH₃COOD).
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the residue between diethyl ether (50 mL) and saturated aqueous sodium chloride solution (20 mL).
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 25 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and evaporate the solvent to dryness to yield the crude deuterated Norethindrone.
-
Purify the product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Acetylation of d-Norethindrone to d-Norethindrone Acetate
Objective: To acetylate the 17β-hydroxyl group of deuterated Norethindrone.
Materials:
-
Deuterated Norethindrone
-
Acetic anhydride (B1165640)
-
Anhydrous pyridine (B92270)
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the purified deuterated Norethindrone (0.5 g) in anhydrous pyridine (5 mL) and dichloromethane (10 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath and add acetic anhydride (1.5 mL) dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of cold water (10 mL).
-
Extract the mixture with dichloromethane (3 x 20 mL).
-
Wash the combined organic extracts sequentially with 1 M hydrochloric acid (2 x 15 mL), saturated aqueous sodium bicarbonate solution (2 x 15 mL), and saturated aqueous sodium chloride solution (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude deuterated Norethindrone Acetate.
-
Purify the final product by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexane).
Data Presentation
The successful synthesis of deuterated Norethindrone Acetate requires rigorous characterization to confirm its structure and determine the extent of deuterium incorporation. The following tables summarize the expected quantitative data.
Table 1: Synthesis Yields
| Step | Product | Starting Material | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |
| 1 | d-Norethindrone | Norethindrone (1.0 g) | ~1.01 g | To be determined | To be determined |
| 2 | d-Norethindrone Acetate | d-Norethindrone (0.5 g) | ~0.57 g | To be determined | To be determined |
Table 2: Isotopic Purity Analysis
| Compound | Method | Parameter | Expected Value |
| d-Norethindrone Acetate | Mass Spectrometry (MS) | Molecular Ion (M+) | m/z corresponding to the incorporation of multiple deuterium atoms |
| Isotopic Distribution | Pattern showing enrichment with deuterium | ||
| ¹H NMR Spectroscopy | Integration of α-keto protons | Significant reduction in signal intensity | |
| ¹³C NMR Spectroscopy | Splitting of signals for deuterated carbons | Characteristic multiplets due to C-D coupling |
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
The synthesis of deuterated Norethindrone Acetate follows a logical progression from the starting material to the final product, as illustrated in the workflow diagram below.
Caption: Synthetic workflow for deuterated Norethindrone Acetate.
Signaling Pathway of Norethindrone Acetate
Norethindrone Acetate, a progestin, exerts its biological effects by binding to and activating the progesterone (B1679170) receptor (PR), a nuclear receptor. This interaction initiates a cascade of events leading to the modulation of gene expression.[1][2]
Caption: Norethindrone Acetate signaling pathway via the Progesterone Receptor.
Upon entering the target cell, Norethindrone Acetate binds to the inactive progesterone receptor, causing a conformational change and dissociation from heat shock proteins.[1][2] The activated receptor-ligand complex then translocates to the nucleus, dimerizes, and binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes.[2] This binding modulates the transcription of these genes, leading to the synthesis of new proteins that mediate the physiological effects of the progestin.[1]
References
Physical and chemical characteristics of Norethindrone Acetate-2,2,4,6,6,10-d6
A Comprehensive Technical Guide to Norethindrone (B1679910) Acetate-2,2,4,6,6,10-d6
Introduction
Norethindrone Acetate (B1210297) (also known as Norethisterone Acetate) is a synthetic progestin, the acetic acid ester of norethindrone. It is a potent, orally active agent used in various hormonal therapies, including the treatment of secondary amenorrhea, endometriosis, and abnormal uterine bleeding, and as a component in oral contraceptives.[1][2] Norethindrone Acetate-2,2,4,6,6,10-d6 is a deuterium-labeled analog of Norethindrone Acetate. The incorporation of six deuterium (B1214612) atoms provides a stable, heavier isotope version of the parent molecule, making it an invaluable tool in analytical and research settings, particularly as an internal standard for mass spectrometry-based quantitative analyses.[3][4] This guide details the core physical and chemical characteristics, analytical methodologies, and biological pathways associated with this compound.
Physical and Chemical Characteristics
The fundamental properties of this compound are summarized below. Deuterium labeling increases the molecular weight compared to the unlabeled compound but does not significantly alter its chemical reactivity.
| Property | Value | Source(s) |
| IUPAC Name | [(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,4,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate-2,2,4,6,6,10-d6 | |
| Synonyms | Norethindrone Acetate-d6, Norethisterone Acetate-d6 | [5] |
| Molecular Formula | C₂₂H₂₂D₆O₃ | [5] |
| Molecular Weight | 346.50 g/mol | [5] |
| Appearance | Off-white solid | [5] |
| Purity | 99.3% (HPLC); 99% atom D | [5] |
| Parent CAS Number | 38673-38-0 (unlabeled) | [5] |
| Parent Molecular Weight | 340.46 g/mol | [6] |
Mechanism of Action
Upon oral administration, Norethindrone Acetate is rapidly and completely deacetylated to its active form, norethindrone.[2] Norethindrone exerts its effects by binding to progesterone (B1679170) receptors in target tissues, including the reproductive tract, hypothalamus, and pituitary gland.[7][8] This interaction modulates gene transcription, leading to several key physiological outcomes:
-
Inhibition of Ovulation : It suppresses the secretion of gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH)—from the pituitary gland, which in turn prevents follicular maturation and ovulation in approximately half of users.[7][9]
-
Cervical Mucus Alteration : It increases the viscosity and cellularity of the cervical mucus, creating a barrier that impedes sperm penetration into the uterus.[7][10]
-
Endometrial Changes : It transforms the uterine lining, making it unreceptive to implantation.[10]
These combined actions form the basis of its contraceptive efficacy and its utility in managing gynecological disorders.
Caption: Mechanism of action of Norethindrone Acetate.
Experimental Protocols
Norethindrone Acetate-d6 is primarily used as an internal standard (IS) to ensure accuracy and precision in the quantification of norethindrone in biological matrices. Below is a representative protocol for its use in a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay.
Protocol: Quantification of Norethindrone in Human Plasma via LC-MS/MS
This protocol is adapted from established bioanalytical methods for norethindrone.[11][12]
1. Materials and Reagents:
-
Norethindrone analytical standard
-
This compound (Internal Standard)
-
Human plasma (with anticoagulant)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Acetic Acid (or other specified modifier)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
2. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of Norethindrone and Norethindrone Acetate-d6 in methanol.
-
Working Solutions: Create a series of working solutions for the calibration curve by serially diluting the Norethindrone stock solution. Prepare a separate working solution for the internal standard (e.g., 2.50 ng/mL).
3. Sample Preparation (Solid-Phase Extraction):
-
Thaw frozen plasma samples at room temperature.
-
To 100 µL of plasma, add 20 µL of the internal standard working solution.
-
Vortex the mixture for 30 seconds.
-
Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 2 mL of water to remove interfering substances.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for analysis.
4. LC-MS/MS Analysis:
-
HPLC System: Shimadzu Nexera or equivalent.[11]
-
Mass Spectrometer: AB Sciex API-6500 or equivalent.[11]
-
Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.[11]
-
Mobile Phase: Isocratic or gradient elution using a mixture of water and acetonitrile with an acid modifier (e.g., 0.1% Acetic Acid).[11]
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions:
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (Norethindrone / Norethindrone-d6 IS) against the concentration of the calibrators.
-
Determine the concentration of Norethindrone in the unknown samples by interpolating their peak area ratios from the calibration curve.
Caption: A typical bioanalytical workflow using a deuterated standard.
Synthesis of Deuterated Analogs
The synthesis of deuterated steroids like Norethindrone Acetate-d6 is a specialized process. While specific proprietary methods may vary, general approaches include:
-
Isotopic Exchange: This method involves exposing the parent compound or a precursor to a deuterium source (e.g., D₂O) under specific conditions (e.g., alkaline) to facilitate the exchange of hydrogen atoms for deuterium at certain positions.[13]
-
Multi-step Synthesis: A more controlled approach involves a multi-step chemical synthesis starting from a deuterated raw material. For Norethindrone Acetate, a common route starts with 19-nor-4-androstenedione, which undergoes protection, ethynylation, hydrolysis, and finally esterification to yield the final product.[14] Deuterium atoms would be introduced at a specific step in this pathway.
These methods allow for the precise placement and high isotopic enrichment of deuterium atoms, which is critical for their function as internal standards.[13]
References
- 1. Articles [globalrx.com]
- 2. DailyMed - NORETHINDRONE ACETATE- norethindrone tablet [dailymed.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. veeprho.com [veeprho.com]
- 5. esschemco.com [esschemco.com]
- 6. Delta-5(6)-Norethindrone Acetate | C22H28O3 | CID 71751193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Norethindrone Acetate? [synapse.patsnap.com]
- 8. Norethindrone | C20H26O2 | CID 6230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Norethindrone Tablets: Package Insert / Prescribing Info [drugs.com]
- 10. Norethindrone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Lactation, Hepatic Dose, Pregnanacy | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 11. qps.com [qps.com]
- 12. Quantitative determination of norethisterone acetate in human plasma by capillary gas chromatography with mass-selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Simple synthesis of a complete set of unconjugated norethisterone metabolites and their deutero-analogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CN111875656A - Preparation method of norethindrone acetate - Google Patents [patents.google.com]
A Technical Guide to Norethindrone Acetate-d6 for Researchers and Drug Development Professionals
Introduction: Norethindrone (B1679910) Acetate-d6 is the deuterated analog of Norethindrone Acetate (B1210297), a synthetic progestin widely used in hormonal contraceptives and for the treatment of various gynecological disorders. The strategic incorporation of six deuterium (B1214612) atoms enhances its utility as an internal standard in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS/MS). The increased mass of Norethindrone Acetate-d6 allows for its clear differentiation from the non-labeled endogenous or administered drug, ensuring high precision and accuracy in pharmacokinetic and metabolic studies. This technical guide provides an in-depth overview of the commercial sources, key signaling pathways, and experimental applications of Norethindrone Acetate-d6.
Commercial Suppliers of Norethindrone Acetate-d6
For researchers and drug development professionals, sourcing high-quality, well-characterized Norethindrone Acetate-d6 is crucial for reliable experimental outcomes. Several commercial suppliers offer this stable isotope-labeled compound, often with detailed certificates of analysis. Key quantitative data from a selection of prominent suppliers are summarized below for comparative purposes.
| Supplier | Product Name | CAS Number (Unlabeled) | Chemical Purity | Isotopic Enrichment | Appearance |
| Expert Synthesis Solutions (ESS) | Norethindrone Acetate-D6 (major) | 38673-38-0 | 99.3% (HPLC)[1] | 99% atom D[1] | Off-white solid[1] |
| MedChemExpress | Norethindrone Acetate-2,2,4,6,6,10-d6 | Not specified | Not specified | Not specified | Not specified |
| Acanthus Research | Norethindrone Acetate-D6 (major) | 38673-38-0 | Not specified | Not specified | Not specified |
| Clinivex | Norethindrone Acetate-D6 (major) | 38673-38-0 | Not specified | Not specified | Not specified |
| Simson Pharma | Norethindrone-d6 | 68-22-4 | Not specified | Not specified | Not specified |
| LGC Standards (TRC) | This compound (Major) | Not specified | Not specified | Not specified | Not specified |
Note: Not all suppliers publicly provide detailed purity and isotopic enrichment data on their websites. It is recommended to request a certificate of analysis for specific lot information.
Signaling Pathways of Norethindrone Acetate
Norethindrone Acetate, after in vivo hydrolysis to its active form, norethindrone, primarily exerts its biological effects by acting as an agonist of the progesterone (B1679170) receptor (PR). Its signaling cascade is fundamental to its contraceptive and therapeutic actions.
Progesterone Receptor (PR) Signaling
Norethindrone binds to intracellular progesterone receptors located in target tissues such as the reproductive tract, mammary glands, hypothalamus, and pituitary gland.[2] This binding initiates a conformational change in the receptor, leading to its dimerization and translocation into the nucleus. Inside the nucleus, the receptor-ligand complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription. This genomic signaling pathway is the primary mechanism through which norethindrone regulates cellular processes.
Hypothalamic-Pituitary-Gonadal (HPG) Axis Regulation
A key physiological effect of norethindrone is the negative feedback regulation of the HPG axis, which is central to its contraceptive efficacy. By acting on the hypothalamus and pituitary gland, norethindrone suppresses the secretion of gonadotropins. It reduces the pulsatile release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus, which in turn blunts the surge of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) from the pituitary. This prevents ovulation and alters the normal menstrual cycle.[2]
Experimental Protocols and Workflows
Norethindrone Acetate-d6 is primarily used as an internal standard in bioanalytical methods to ensure the accuracy and precision of the quantification of unlabeled norethindrone acetate and its metabolites. Below are representative experimental workflows and protocols where this deuterated standard is essential.
Workflow for Pharmacokinetic Studies using LC-MS/MS
This workflow outlines the key steps in a typical pharmacokinetic study where Norethindrone Acetate-d6 serves as an internal standard for the quantification of the parent drug in biological samples.
Detailed Protocol: Quantification of Norethindrone in Human Plasma by LC-MS/MS
This protocol is adapted from established methods for the bioanalysis of norethindrone.
1. Materials and Reagents:
-
Norethindrone reference standard
-
Norethindrone Acetate-d6 (or Norethindrone-d6) as internal standard (IS)
-
Human plasma (K2EDTA)
-
Acetonitrile (B52724) and Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Solid-Phase Extraction (SPE) cartridges
2. Preparation of Standard and Quality Control (QC) Samples:
-
Prepare a primary stock solution (1 mg/mL) of norethindrone in methanol.
-
Prepare a primary stock solution of Norethindrone Acetate-d6 (IS) in methanol.
-
Serially dilute the norethindrone stock solution to prepare working standards for the calibration curve (e.g., 50-25000 pg/mL).
-
Spike blank human plasma with the working standards to create calibration standards and QC samples (low, medium, and high concentrations).
3. Sample Extraction:
-
To 250 µL of plasma sample (calibrant, QC, or unknown), add 50 µL of the IS working solution.
-
Vortex the samples.
-
Perform a solid-phase extraction (SPE) to clean up the samples and concentrate the analyte.
-
Elute the analyte and IS from the SPE cartridge.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Analysis:
-
LC System: UPLC/HPLC system with a C18 column.
-
Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both norethindrone and its deuterated internal standard.
5. Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios against the corresponding concentrations of the calibration standards using a weighted linear regression.
-
Determine the concentration of norethindrone in the unknown samples from the calibration curve.
Workflow for In Vitro Progesterone Receptor Activity Assay
Cell-based assays are essential for determining the functional activity of compounds like norethindrone acetate. A common approach is a reporter gene assay to measure progesterone receptor activation.
Detailed Protocol: Progesterone Receptor Luciferase Reporter Assay
This protocol outlines a method to assess the agonist activity of norethindrone acetate on the human progesterone receptor.
1. Materials and Reagents:
-
Human cell line stably expressing the human progesterone receptor and a PRE-luciferase reporter construct (e.g., T47D or engineered HEK293 cells).
-
Cell culture medium and supplements.
-
Norethindrone Acetate.
-
Progesterone (as a positive control).
-
Luciferase assay reagent.
-
96-well cell culture plates.
2. Cell Culture and Seeding:
-
Maintain the reporter cell line under standard cell culture conditions.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at an optimized density and allow them to attach overnight.
3. Compound Treatment:
-
Prepare serial dilutions of norethindrone acetate and progesterone in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the compound dilutions. Include vehicle-only controls.
-
Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
4. Measurement of Luciferase Activity:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Remove the culture medium.
-
Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate to each well.
-
Measure the luminescence using a plate-reading luminometer.
5. Data Analysis:
-
Normalize the luminescence readings to a control if necessary.
-
Plot the luminescence signal against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the compound that elicits a half-maximal response.
References
In-Depth Technical Guide to the Certificate of Analysis for Norethindrone Acetate-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Certificate of Analysis (CoA) for Norethindrone Acetate-d6, a deuterated analog of the synthetic progestin Norethindrone Acetate. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals who utilize this stable isotope-labeled compound as an internal standard in quantitative analytical studies, such as those involving mass spectrometry.[1][2] The guide will delve into the critical quality attributes presented on a typical CoA, offering detailed experimental protocols for their verification and concluding with visualizations of relevant biological pathways and analytical workflows.
Understanding the Certificate of Analysis: Data Presentation
A Certificate of Analysis for Norethindrone Acetate-d6 provides essential data on the identity, purity, and quality of the compound. The following tables summarize the typical quantitative data found on such a certificate.
Table 1: General Properties and Identification
| Parameter | Specification | Typical Value |
| Chemical Name | 19-Norpregn-4-en-20-yn-3-one-2,2,4,6,6,10-d6, 17-hydroxy-, (17α)-, acetate | Conforms |
| Synonyms | Norethindrone Acetate-d6, Norethisterone Acetate-d6 | Conforms |
| Molecular Formula | C₂₂H₂₂D₆O₃ | Conforms |
| Molecular Weight | 346.50 g/mol | Conforms |
| CAS Number | 38673-38-0 (Unlabeled) | N/A |
| Appearance | White to off-white solid | Conforms[3][4] |
| Solubility | Soluble in Chloroform, Methanol (B129727) | Conforms |
Table 2: Purity and Isotopic Enrichment
| Parameter | Method | Specification | Typical Value |
| Chromatographic Purity | HPLC | ≥98.0% | 99.3%[3] |
| Isotopic Enrichment | Mass Spectrometry | ≥98 atom % D | 99.0 atom % D[3] |
| Isotopic Distribution | Mass Spectrometry | Report Results | d0=0.02%, d1=0.08%, d2=0.11%, d3=0.20%, d4=0.33%, d5=1.81%, d6=97.43%[4] |
Table 3: Structural Confirmation
| Parameter | Method | Specification |
| ¹H-NMR | 600 MHz, DMSO-d6 | Conforms to structure[5][6] |
| Mass Spectrum | ESI-MS | Conforms to structure[4] |
Experimental Protocols
This section provides detailed methodologies for the key analytical techniques used to generate the data presented in a Norethindrone Acetate-d6 Certificate of Analysis.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical compounds by separating the main component from any impurities.[7][8]
Objective: To determine the chromatographic purity of Norethindrone Acetate-d6 by separating it from any potential organic impurities.
Instrumentation and Reagents:
-
HPLC system with a UV or Diode Array Detector (DAD).[9]
-
Reversed-phase C18 column (e.g., 4.6 mm x 25 cm, 5-µm packing).[10]
-
Mobile Phase: Acetonitrile (B52724) and water (e.g., 60:40 v/v).[10]
-
Sample Solvent: Mobile phase or a suitable organic solvent like methanol.
-
Norethindrone Acetate-d6 sample.
Procedure:
-
Sample Preparation: Accurately weigh and dissolve a known amount of Norethindrone Acetate-d6 in the sample solvent to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Analysis:
-
Data Interpretation:
-
Identify the peak corresponding to Norethindrone Acetate-d6 based on its retention time.
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity as the percentage of the area of the main peak relative to the total area of all peaks.[11]
-
Mass Spectrometry (MS) for Isotopic Enrichment Analysis
Mass spectrometry is employed to confirm the molecular weight and determine the isotopic enrichment of the deuterated compound.[12]
Objective: To determine the degree of deuterium (B1214612) incorporation in Norethindrone Acetate-d6 and to confirm its molecular weight.
Instrumentation and Reagents:
-
High-Resolution Mass Spectrometer (HR-MS) such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an LC system.[13][14]
-
Electrospray Ionization (ESI) source.
-
Solvent for infusion or LC mobile phase (e.g., methanol or acetonitrile with 0.1% formic acid).
-
Norethindrone Acetate-d6 sample.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent.
-
MS Analysis:
-
Infuse the sample directly into the ESI source or inject it into the LC-MS system.
-
Acquire the full scan mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Ensure high resolution and mass accuracy to distinguish between the different isotopologues.[14]
-
-
Data Interpretation:
-
The mass spectrum will show a cluster of peaks corresponding to the different isotopologues (d0 to d6).
-
Correct the measured isotopologue distribution for the natural abundance of ¹³C and other isotopes.[15][16]
-
The isotopic enrichment is calculated based on the relative abundance of the d6 isotopologue compared to all other isotopologues.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful tool for confirming the chemical structure of a molecule and verifying the positions of the deuterium labels.[17][18]
Objective: To confirm the chemical structure of Norethindrone Acetate-d6 and to ensure that the deuterium atoms are in the expected positions.
Instrumentation and Reagents:
-
NMR tubes.
-
Norethindrone Acetate-d6 sample.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent in an NMR tube.[17]
-
NMR Analysis:
-
Acquire a ¹H NMR spectrum. The absence or significant reduction of signals at the positions of deuteration confirms successful labeling.[13]
-
Acquire a ¹³C NMR spectrum to confirm the carbon skeleton.
-
Additional 2D NMR experiments like COSY, HSQC, and HMBC can be performed for complete and unambiguous structural assignment.[19]
-
-
Data Interpretation:
-
Compare the acquired spectra with the expected spectra for Norethindrone Acetate-d6.
-
The chemical shifts, coupling constants, and signal integrations should be consistent with the proposed structure.[20]
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key biological and analytical concepts related to Norethindrone Acetate-d6.
Progesterone (B1679170) Receptor Signaling Pathway
Norethindrone Acetate acts as a progestin, mimicking the effects of progesterone by binding to and activating the progesterone receptor (PR).[21][22] This interaction triggers a signaling cascade that ultimately modulates gene transcription.[23][24]
Caption: Progesterone receptor signaling pathway activated by Norethindrone.
Analytical Workflow for CoA Generation
The generation of a Certificate of Analysis involves a logical sequence of analytical tests to confirm the identity, purity, and quality of the material.
Caption: Experimental workflow for generating a Certificate of Analysis.
Logical Relationships in Structural Elucidation
The structural elucidation of Norethindrone Acetate-d6 relies on integrating data from multiple analytical techniques to build a complete picture of the molecule.
Caption: Logical relationships in the structural confirmation of the final product.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. veeprho.com [veeprho.com]
- 3. esschemco.com [esschemco.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. esschemco.com [esschemco.com]
- 6. cdn.gentaur.com [cdn.gentaur.com]
- 7. Workflow of HPLC Protein Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 8. conductscience.com [conductscience.com]
- 9. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- 10. uspnf.com [uspnf.com]
- 11. How to design a purity test using HPLC - Chromatography Forum [chromforum.org]
- 12. benchchem.com [benchchem.com]
- 13. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. almacgroup.com [almacgroup.com]
- 15. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 21. What is the mechanism of Norethindrone Acetate? [synapse.patsnap.com]
- 22. medcraveebooks.com [medcraveebooks.com]
- 23. Progesterone Receptor Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. progesterone receptor signaling pathway Gene Ontology Term (GO:0050847) [informatics.jax.org]
An In-depth Technical Guide to the Isotopic Purity of Norethindrone Acetate-2,2,4,6,6,10-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic purity of Norethindrone (B1679910) Acetate-2,2,4,6,6,10-d6, a deuterated analog of the synthetic progestin, norethindrone acetate. This stable isotope-labeled compound serves as a critical internal standard for bioanalytical and pharmacokinetic studies, enabling precise quantification of norethindrone in various biological matrices.[1][2] Its utility is paramount in therapeutic drug monitoring and metabolic research.[1][2][3]
Data Presentation: Isotopic Purity and Chemical Purity
The isotopic purity of a deuterated standard is a critical parameter that directly impacts the accuracy of quantitative analyses. The following table summarizes the isotopic distribution for a representative batch of Norethindrone-d6, specifically 19-Norpregn-4-en-20-yn-3-one-2,2,4,6,6,10-d6, 17-hydroxy-, (17α)-.[4]
| Parameter | Value | Source |
| Chemical Purity (HPLC) | 98.60% | [4][5] |
| Isotopic Enrichment | 99.32% | [4] |
| Isotopic Distribution | ||
| d0 | 0.02% | [4] |
| d1 | 0.08% | [4] |
| d2 | 0.11% | [4] |
| d3 | 0.20% | [4] |
| d4 | 0.33% | [4] |
| d5 | 1.81% | [4] |
| d6 | 97.43% | [4] |
This data indicates a high degree of deuteration at the specified positions, with the d6 isotopologue being the most abundant species. The low percentages of lower deuterated species (d0-d5) are crucial for minimizing cross-contribution to the analyte signal in mass spectrometric analyses.
Experimental Protocols
Synthesis of Norethindrone Acetate-2,2,4,6,6,10-d6
The synthesis of deuterated steroids like norethindrone often involves isotopic exchange reactions on the parent molecule or a suitable precursor. A plausible synthetic route for Norethindrone-2,2,4,6,6,10-d6 followed by acetylation is outlined below. This protocol is based on established methods for deuterium (B1214612) labeling of steroids.
Step 1: Deuterium Exchange on Norethindrone
-
Dissolution: Dissolve Norethindrone in a suitable solvent system, such as a mixture of deuterated methanol (B129727) (MeOD) and deuterium oxide (D₂O).
-
Base Catalysis: Add a catalytic amount of a strong base, such as sodium deuteroxide (NaOD) in D₂O, to facilitate the enolization and subsequent deuterium exchange at the acidic proton positions. The positions 2, 4, 6, and 10 are susceptible to exchange under these conditions.
-
Heating and Monitoring: Heat the reaction mixture under reflux for a prolonged period (e.g., 24-48 hours) to ensure maximum deuterium incorporation. The progress of the exchange can be monitored by taking aliquots and analyzing them by mass spectrometry to observe the shift in molecular weight.
-
Work-up: After the desired level of deuteration is achieved, neutralize the reaction mixture with a deuterated acid (e.g., DCl in D₂O).
-
Extraction: Extract the deuterated norethindrone using an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.
Step 2: Acetylation of Norethindrone-d6
-
Reaction Setup: Dissolve the purified Norethindrone-d6 in a mixture of pyridine (B92270) and acetic anhydride.
-
Reaction: Stir the reaction mixture at room temperature for several hours until the acetylation is complete. The reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture into ice-water to quench the excess acetic anhydride.
-
Extraction: Extract the Norethindrone Acetate-d6 with an organic solvent like ethyl acetate.
-
Washing: Wash the organic layer sequentially with dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Final Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product is purified by recrystallization or column chromatography to yield this compound.
Determination of Isotopic Purity by Mass Spectrometry
High-resolution mass spectrometry (HRMS) is a powerful technique for determining the isotopic purity of labeled compounds. A general protocol using Liquid Chromatography-Mass Spectrometry (LC-MS) is described below.
-
Sample Preparation: Prepare a dilute solution of the this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration appropriate for MS analysis (e.g., 1 µg/mL).
-
Chromatographic Separation (Optional but Recommended): Inject the sample into a liquid chromatography system coupled to the mass spectrometer. A C18 reversed-phase column is typically used for steroid analysis. This step ensures that the isotopic purity is determined on a pure compound, free from any potential impurities.
-
Mass Spectrometric Analysis:
-
Ionization: Utilize a soft ionization technique, such as electrospray ionization (ESI) in positive ion mode, to generate protonated molecular ions [M+H]⁺.
-
Mass Analyzer: Employ a high-resolution mass analyzer (e.g., Orbitrap or TOF) to resolve the isotopic peaks of the different deuterated species (d0 to d6).
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range that includes the expected molecular ions of all isotopologues.
-
-
Data Analysis:
-
Peak Identification: Identify the peaks corresponding to the protonated molecular ions of each isotopologue (e.g., [M(d0)+H]⁺, [M(d1)+H]⁺, ... [M(d6)+H]⁺).
-
Peak Integration: Integrate the peak area or intensity for each identified isotopologue.
-
Calculation of Isotopic Distribution: Calculate the relative abundance of each isotopologue by dividing its peak area/intensity by the sum of the peak areas/intensities of all isotopologues and expressing it as a percentage.
-
Calculation of Isotopic Enrichment: Isotopic enrichment is often calculated as the sum of the mole fractions of the deuterated species, weighted by the number of deuterium atoms. A common and simpler representation, as seen in the provided data, is the percentage of the desired labeled species (d6) plus all heavier isotopes.
-
Visualizations
The following diagrams illustrate the synthesis workflow and the analytical process for determining isotopic purity.
Caption: General workflow for the synthesis of Norethindrone Acetate-d6.
Caption: Workflow for the determination of isotopic purity by LC-MS.
References
- 1. This compound (Major) [lgcstandards.com]
- 2. veeprho.com [veeprho.com]
- 3. Synthetic procedures for the preparation of deuterium-labeled analogs of naturally occurring steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
Stability and Storage of Deuterated Norethindrone Acetate: A Technical Guide
Introduction
Deuterated Norethindrone Acetate (B1210297) is a critical analytical tool used in pharmacokinetic and metabolic studies of its non-labeled counterpart, a synthetic progestin widely used in hormonal contraceptives and for treating various gynecological disorders. As with any analytical standard, ensuring the stability and integrity of deuterated Norethindrone Acetate is paramount for generating accurate and reliable data. This technical guide provides a comprehensive overview of the recommended storage conditions, potential degradation pathways, and a proposed experimental protocol for the stability assessment of deuterated Norethindrone Acetate. The information presented herein is compiled from data on the non-deuterated compound, general principles of stable isotope-labeled compound stability, and specific storage information for closely related deuterated analogs.
Recommended Storage Conditions
The stability of deuterated Norethindrone Acetate is contingent on appropriate storage conditions that minimize degradation. The following table summarizes the recommended storage conditions for the compound in both solid (neat) form and in solution. These recommendations are based on information for Norethindrone-d6 and general practices for steroid compounds.[1]
| Form | Condition | Temperature | Duration | Additional Notes |
| Solid (Powder) | Long-term | -20°C | 3 years[1] | Store in a tightly sealed, light-resistant container. Protect from moisture. |
| 4°C | 2 years[1] | For shorter-term storage. Ensure container is well-sealed. | ||
| Shipping | Room Temperature | < 2 weeks | Minimize exposure to high temperatures and direct sunlight. | |
| In Solvent | Long-term | -80°C | 6 months[1] | Use amber glass vials to protect from light. Ensure the cap is tightly sealed to prevent solvent evaporation. |
| Short-term | -20°C | 1 month[1] | Suitable for working solutions. Avoid repeated freeze-thaw cycles. |
Chemical Stability and Degradation Pathways
Deuterated Norethindrone Acetate is expected to exhibit similar chemical stability and degradation pathways as its non-deuterated analog. The primary degradation mechanisms are hydrolysis and oxidation.[2][3] The acetate group is susceptible to hydrolysis, particularly under acidic or basic conditions, yielding deuterated norethindrone. The steroid structure itself can undergo oxidation, leading to the formation of various hydroxylated and keto-derivatives.[2]
Incompatible Materials: To prevent degradation, avoid contact with:
Exposure to light, particularly UV light, can also induce photolytic degradation.[5][6] Therefore, it is crucial to handle and store the compound in light-resistant containers.
Proposed Experimental Protocol for Stability Assessment
The following is a general protocol for conducting a forced degradation study to assess the stability of deuterated Norethindrone Acetate. This protocol is adapted from established methods for the non-deuterated compound.[5][6]
1. Objective: To identify potential degradation products and establish a stability-indicating analytical method for deuterated Norethindrone Acetate under various stress conditions.
2. Materials:
-
Deuterated Norethindrone Acetate
-
HPLC-grade acetonitrile (B52724), methanol (B129727), and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Reference standards for potential degradants (if available)
3. Forced Degradation (Stress Testing): Prepare solutions of deuterated Norethindrone Acetate in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.
-
Acid Hydrolysis: Add 1N HCl to the sample solution and incubate at 60°C for 30 minutes.[6] Neutralize with 1N NaOH before analysis.
-
Base Hydrolysis: Add 1N NaOH to the sample solution and incubate at 60°C for 30 minutes.[6] Neutralize with 1N HCl before analysis.
-
Oxidative Degradation: Add 30% H₂O₂ to the sample solution and incubate at 60°C for 30 minutes.[6]
-
Thermal Degradation: Expose the solid compound to 105°C for 72 hours.[5] Dissolve in a suitable solvent for analysis.
-
Photolytic Degradation: Expose the sample solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[5]
4. Analytical Methodology: A stability-indicating method, capable of separating the intact deuterated Norethindrone Acetate from its degradation products, is required.
-
Technique: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV or Mass Spectrometric (MS) detection is recommended.[5][7]
-
Column: A C18 column (e.g., 4.6 x 150 mm, 2.7-5 µm) is typically suitable.[6]
-
Mobile Phase: A gradient elution with a mixture of water and acetonitrile or methanol is commonly used.[5][6]
-
Detection: UV detection at approximately 240-256 nm.[5][6] MS detection is crucial for identifying and tracking deuterated species.
5. Isotopic Purity Assessment: Throughout the stability study, it is essential to monitor the isotopic purity of the deuterated Norethindrone Acetate. Mass spectrometry is the preferred method for this analysis to ensure that no significant deuterium-hydrogen exchange is occurring under the stress conditions.
Visualization of Experimental Workflow
The following diagram illustrates the proposed workflow for the stability assessment of deuterated Norethindrone Acetate.
Caption: Workflow for Stability Assessment of Deuterated Norethindrone Acetate.
Conclusion
While specific stability data for deuterated Norethindrone Acetate is not extensively published, a robust stability and storage plan can be implemented based on the information available for the non-deuterated form and related deuterated compounds. The key to maintaining the integrity of this analytical standard is storage at low temperatures (-20°C for solids, -80°C for solutions), protection from light and moisture, and avoidance of incompatible materials. For rigorous applications, it is highly recommended that researchers conduct their own stability studies using a well-defined protocol, such as the one proposed in this guide, to ensure the accuracy and reliability of their experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Norethindrone acetate (NA) and ethinyl estradiol (EE) related oxidative transformation products in stability samples of formulated drug product: synthesis of authentic references - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
The Role of Norethindrone Acetate-d6 as a Tracer Compound in Bioanalytical Methods
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of Norethindrone (B1679910) Acetate-d6 as a tracer compound, primarily functioning as an internal standard, in the quantitative analysis of norethindrone in biological matrices. This document details the underlying principles, experimental protocols, and data presentation pertinent to its use in pharmacokinetic and bioequivalence studies.
Introduction
Norethindrone, a synthetic progestin, is a key active ingredient in oral contraceptives and hormone replacement therapies. Accurate quantification of norethindrone in biological fluids, such as human plasma, is crucial for assessing its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). The use of a stable isotope-labeled internal standard, such as Norethindrone Acetate-d6, is the gold standard for achieving the highest accuracy and precision in bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Norethindrone Acetate-d6 is a deuterated analog of norethindrone acetate (B1210297). Upon administration or in vitro application, it is rapidly and completely deacetylated to norethindrone-d6. Its utility as a tracer lies in its near-identical physicochemical properties to the unlabeled analyte, norethindrone. This ensures that it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for variations in extraction recovery, matrix effects, and instrument response.
Principle of Isotope Dilution Mass Spectrometry
The use of Norethindrone Acetate-d6 as an internal standard is based on the principle of isotope dilution mass spectrometry. A known amount of the deuterated standard is added to the biological sample at the beginning of the analytical process. The ratio of the mass spectrometric signal of the endogenous, non-labeled norethindrone to that of the added deuterated norethindrone is measured. Since the deuterated standard is subject to the same experimental variations as the analyte, this ratio remains constant regardless of sample loss during preparation or fluctuations in instrument performance. This allows for highly accurate and precise quantification of the analyte concentration.
Experimental Protocols
The following sections outline a typical experimental protocol for the quantification of norethindrone in human plasma using Norethindrone-d6 as an internal standard with LC-MS/MS.
Sample Preparation
Two common and effective methods for extracting norethindrone from plasma are Solid-Phase Extraction (SPE) and Supported Liquid Extraction (SLE).
1. Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: Thaw frozen human plasma samples and vortex to ensure homogeneity.
-
Internal Standard Spiking: To a 500 µL aliquot of plasma, add 50 µL of the Norethindrone-d6 internal standard working solution.
-
Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., Strata-X) by passing 1 mL of methanol (B129727) followed by 1 mL of water.[1]
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.05 M ammonium (B1175870) acetate followed by two washes with 1 mL of 5% methanol in water to remove interfering substances.[1]
-
Elution: Elute the analyte and internal standard from the cartridge with an appropriate organic solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C. Reconstitute the residue in a specific volume of the mobile phase.
2. Supported Liquid Extraction (SLE)
-
Sample Pre-treatment: A 250 µL volume of human plasma is used.[2][3]
-
Internal Standard Spiking: Spike the plasma sample with a working solution of Norethindrone-¹³C₂ (another suitable deuterated internal standard).[2][3]
-
Extraction: The sample is extracted using an SLE plate or column.[2][3]
-
Evaporation and Reconstitution: The organic solvent containing the analyte and internal standard is evaporated, and the residue is reconstituted for LC-MS/MS analysis.[2][3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The following are representative LC-MS/MS conditions for the analysis of norethindrone and its deuterated internal standard.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| LC System | UPLC/HPLC System |
| Column | Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm[4] or similar |
| Mobile Phase A | Water:Acetonitrile:Acetic Acid (65:35:0.1, v/v/v)[4] |
| Mobile Phase B | Acetonitrile[4] |
| Flow Rate | 0.500 mL/min[3] |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Run Time | Approximately 5 minutes |
Table 2: Mass Spectrometry Parameters
| Parameter | Norethindrone | Norethindrone-d6 |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Ion Spray | Positive Ion Spray |
| Precursor Ion (m/z) | 314.2 | 320.2 |
| Product Ion (m/z) | 124.2 | 128.2 |
| Declustering Potential (DP) | 50 V | 50 V |
| Collision Energy (CE) | 40 eV | 40 eV |
| Collision Cell Exit Potential (CXP) | 15 V | 15 V |
| (Parameters are indicative and may require optimization for specific instruments)[4] |
Data Presentation
The use of Norethindrone-d6 as an internal standard allows for the generation of robust and reliable quantitative data. The following tables summarize typical performance characteristics of a validated bioanalytical method.
Table 3: Bioanalytical Method Validation Parameters for Norethindrone Quantification
| Parameter | Typical Value/Range |
| Concentration Range | 25 pg/mL to 25,000 pg/mL[5] |
| Lower Limit of Quantification (LLOQ) | 25 pg/mL[5] |
| Intra-run Precision (%CV) | < 5.3%[4] |
| Inter-run Precision (%CV) | < 8.1%[3] |
| Intra-run Accuracy (%RE) | -8.2% to -2.6%[4] |
| Inter-run Accuracy | 99.2% to 108.4% of nominal values[3] |
| Mean Recovery | 75.7%[5] |
Visualization of the Bioanalytical Workflow
The following diagram illustrates the logical workflow for the quantification of norethindrone in a biological sample using a deuterated internal standard.
Caption: Bioanalytical workflow for norethindrone quantification.
Conclusion
Norethindrone Acetate-d6 serves as an indispensable tool in modern bioanalysis for the accurate and precise quantification of norethindrone. Its role as a tracer compound, specifically as a stable isotope-labeled internal standard, is fundamental to the principles of isotope dilution mass spectrometry. The detailed experimental protocols and robust data generated from methods employing Norethindrone Acetate-d6 are critical for the successful development and regulatory approval of pharmaceutical products containing norethindrone. This technical guide provides a foundational understanding for researchers and scientists involved in the crucial work of drug development and analysis.
References
- 1. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 2. researchgate.net [researchgate.net]
- 3. Simple and rapid determination of norethindrone in human plasma by supported liquid extraction and ultra performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. qps.com [qps.com]
- 5. fda.gov [fda.gov]
Norethindrone Acetate-d6 CAS number and molecular weight
This technical guide provides a comprehensive overview of Norethindrone (B1679910) Acetate-d6, a deuterated form of the synthetic progestin Norethindrone Acetate (B1210297). This guide is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, mechanism of action, and relevant experimental protocols.
Core Data Presentation
The following table summarizes the key quantitative data for Norethindrone Acetate-d6.
| Property | Value | Source(s) |
| Molecular Weight | 346.50 g/mol | [1] |
| 346.49 g/mol | [2] | |
| Molecular Formula | C₂₂H₂₂D₆O₃ | [1] |
| CAS Number | A specific CAS number for Norethindrone Acetate-d6 is not consistently reported in the literature. The CAS numbers for the unlabeled parent compound, Norethindrone Acetate, are frequently cited as 38673-38-0 and 51-98-9 for reference.[1][3][4] For the related deuterated compound, Norethindrone-d6, the CAS number is listed as 2376036-05-2.[5] |
Signaling Pathways and Mechanism of Action
Norethindrone Acetate, the non-deuterated parent compound, exerts its biological effects primarily through its action as a progestin. After administration, it is converted to its active form, norethindrone.[6] The primary mechanism of action involves the binding to and activation of progesterone (B1679170) receptors (PRs) in target tissues, which include the reproductive organs, mammary glands, hypothalamus, and pituitary gland.[6] This interaction initiates a cascade of intracellular events that modulate gene expression and, consequently, physiological responses.
The binding of norethindrone to the progesterone receptor leads to a conformational change in the receptor. This activated complex then translocates to the cell nucleus, where it binds to specific DNA sequences known as progesterone response elements (PREs) on target genes. This binding modulates the transcription of these genes, altering protein expression and bringing about the hormonal effects.[6]
Key physiological consequences of this signaling pathway include:
-
Inhibition of Ovulation: Norethindrone Acetate suppresses the secretion of gonadotropins, namely luteinizing hormone (LH) and follicle-stimulating hormone (FSH), from the pituitary gland. This inhibition prevents the maturation and release of eggs from the ovaries.[6]
-
Endometrial Changes: It transforms the proliferative endometrium into a secretory one, making it less suitable for implantation.[7]
-
Cervical Mucus Thickening: The hormone increases the viscosity of cervical mucus, creating a barrier that impedes sperm penetration.[6]
The following diagram illustrates the primary signaling pathway of Norethindrone Acetate.
Experimental Protocols
The following sections detail methodologies for key experiments involving Norethindrone Acetate, which can be adapted for studies with its deuterated analog.
In Vitro Analysis of Coagulation Gene Expression
This protocol is based on a study investigating the in vitro effects of norethisterone acetate (NETA) on coagulation gene expression in human cell cultures.
-
Cell Culture:
-
Human hepatocytes and human umbilical vein endothelial cells (HUVECs) are treated with Norethindrone Acetate at a concentration of 10nM for 24 hours.
-
-
RNA Isolation and Quantification:
-
Following treatment, total RNA is extracted from the cell cultures.
-
The expression of specific coagulation-related genes is quantified using TaqMan PCR.
-
The expression of estrogen receptors can also be determined.
-
Clinical Protocol for Ovarian Stimulation in IVF
This protocol is adapted from a study on the use of Norethindrone Acetate (NET) for programming ovarian stimulation in IVF cycles.[8][9]
-
Patient Population:
-
Patients undergoing controlled ovarian hyperstimulation for IVF.
-
-
Treatment Regimen:
-
Ovarian Stimulation:
-
Following the cessation of NET, ovarian stimulation is carried out using a combination of a luteinizing hormone-releasing hormone (LHRH) analog, follicle-stimulating hormone (FSH), and human menopausal gonadotropin (hMG).[8]
-
-
Monitoring:
-
Follicular development is monitored, and human chorionic gonadotropin (HCG) is administered to trigger ovulation when follicles reach maturity.
-
Blood samples are collected to measure hormone levels, such as estradiol (B170435) (E2).
-
The number of oocytes collected is recorded.
-
Bioequivalence and Pharmacokinetic Study Protocol
This protocol is based on a comparative bioavailability study of Norethindrone Acetate tablets.
-
Study Design:
-
A randomized, two-way crossover study design is employed.
-
The study is conducted in healthy postmenopausal women under fasting conditions.
-
-
Drug Administration:
-
A single 5 mg tablet of Norethindrone Acetate is administered with 240 mL of water.
-
-
Blood Sampling:
-
Blood samples (7 mL) are collected in EDTA-containing tubes at the following time points: pre-dose (0 hours), and at 0.167, 0.33, 0.5, 0.75, 1.00, 1.25, 1.50, 1.75, 2.0, 2.5, 3, 4, 6, 8, 10, 12, 14, 16, 24, and 36 hours post-dose.
-
-
Sample Analysis:
-
Plasma concentrations of norethindrone are determined using a validated analytical method, such as LC-MS/MS.
-
-
Restrictions:
-
Subjects are required to abstain from food and drinks containing xanthine (B1682287) (e.g., coffee, tea), grapefruit products, acetaminophen, and alcohol for 48 hours prior to drug administration.
-
Vigorous physical activity is prohibited during the study period.
-
The following diagram outlines a general workflow for a pharmacokinetic study.
References
- 1. esschemco.com [esschemco.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Norethindrone-D6 - Acanthus Research [acanthusresearch.com]
- 4. clinivex.com [clinivex.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. What is the mechanism of Norethindrone Acetate? [synapse.patsnap.com]
- 7. Norethindrone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Lactation, Hepatic Dose, Pregnanacy | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 8. Programming of ovarian stimulation with norethindrone acetate in IVF/GIFT cycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Utilizing Norethindrone Acetate-d6 as an Internal Standard for Accurate Quantification by LC-MS/MS
Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Introduction
Norethindrone (B1679910), a synthetic progestin, is a key active ingredient in oral contraceptives and hormone replacement therapies.[1] Accurate quantification of norethindrone and its metabolites in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and clinical monitoring. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique due to its high sensitivity and selectivity.[2][3] The use of a stable isotope-labeled internal standard, such as Norethindrone Acetate-d6, is essential for correcting for matrix effects and variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the results.[4][5] This document provides detailed application notes and protocols for the use of Norethindrone Acetate-d6 as an internal standard in the LC-MS/MS quantification of norethindrone.
Principle of Internal Standardization
The fundamental principle of using a deuterated internal standard like Norethindrone Acetate-d6 lies in its chemical and physical similarity to the analyte, norethindrone. Being isotopically labeled, it co-elutes with the analyte during chromatography and experiences similar ionization efficiency and potential ion suppression in the mass spectrometer.[4] By adding a known amount of the internal standard to all samples, standards, and quality controls, the ratio of the analyte's response to the internal standard's response is used for quantification. This ratio corrects for variations that may occur during the analytical process.
Figure 1: Workflow of internal standard-based quantification.
Experimental Protocols
This section details two common sample preparation protocols for the analysis of norethindrone in human plasma: Solid-Phase Extraction (SPE) and Protein Precipitation.
Protocol 1: Solid-Phase Extraction (SPE)
This method is suitable for cleaning up complex matrices like plasma to reduce matrix effects.[2]
Materials and Reagents:
-
Norethindrone reference standard
-
Norethindrone Acetate-d6 internal standard (IS)
-
Human plasma (K2EDTA)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium formate
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Internal Standard Spiking: To 500 µL of each plasma sample, calibration standard, and quality control sample, add 50 µL of the Norethindrone Acetate-d6 internal standard working solution.
-
Vortexing: Vortex the samples for 30 seconds to ensure thorough mixing.
-
SPE Cartridge Conditioning: Condition the SPE cartridges by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma samples onto the conditioned SPE cartridges.
-
Washing: Wash the cartridges with 1 mL of 5% methanol in water to remove interfering substances.
-
Drying: Dry the cartridges under vacuum for approximately 3-5 minutes.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol or mobile phase.[2]
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Protein Precipitation
This is a simpler and faster method for sample preparation.
Materials and Reagents:
-
Norethindrone reference standard
-
Norethindrone Acetate-d6 internal standard (IS)
-
Human plasma (K2EDTA)
-
Acetonitrile (cold, LC-MS grade)
Procedure:
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Internal Standard Spiking: To 100 µL of each plasma sample, add 20 µL of the internal standard working solution.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortexing: Vortex the samples for 1 minute.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness and reconstitute in 100 µL of the mobile phase, as described in the SPE protocol.
-
Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.
Figure 2: Comparison of sample preparation workflows.
LC-MS/MS Method Parameters
The following are typical starting parameters for the LC-MS/MS analysis of norethindrone. These should be optimized for the specific instrumentation used.
| Parameter | Typical Conditions |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., Acquity UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm)[2][6] |
| Mobile Phase A | 0.1% Formic acid in water or 2mM Ammonium Formate[2] |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Isocratic or gradient elution depending on the complexity of the sample and required separation. |
| Flow Rate | 0.2 - 0.5 mL/min[6] |
| Column Temperature | 40°C[2] |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[2] |
| Monitored Transitions | Norethindrone: m/z 299.2 → 109.1 (example, requires optimization) Norethindrone Acetate-d6: m/z 305.2 → 112.1 (example, requires optimization) |
| Dwell Time | 100 - 200 ms |
| Collision Energy (CE) | To be optimized for each transition. |
| Declustering Potential (DP) | To be optimized. |
Data Analysis and Quantification
The concentration of norethindrone in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards using a weighted (1/x²) linear regression.[7]
Method Validation Summary
The following tables summarize typical validation parameters for an LC-MS/MS method for norethindrone using Norethindrone Acetate-d6 as an internal standard.
Table 1: Linearity and Range
| Analyte | Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r²) |
| Norethindrone | Human Plasma | 0.1608 - 34.9782 | > 0.99 |
Data adapted from a validated method for norethindrone in human plasma.[2]
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| LLOQ | 0.16 | < 15 | < 15 | ± 15 |
| Low | 0.46 | < 15 | < 15 | ± 15 |
| Medium | 11.14 | < 15 | < 15 | ± 15 |
| High | 27.86 | < 15 | < 15 | ± 15 |
Acceptance criteria are based on regulatory guidelines for bioanalytical method validation.
Conclusion
The use of Norethindrone Acetate-d6 as an internal standard in LC-MS/MS methods provides a robust and reliable approach for the accurate quantification of norethindrone in biological matrices. The detailed protocols and method parameters provided in this application note serve as a comprehensive guide for researchers and scientists in the field of drug development and clinical analysis. The presented workflows can be adapted and optimized to suit specific laboratory instrumentation and study requirements, ensuring high-quality data for pharmacokinetic and other related studies.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 3. qps.com [qps.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. myadlm.org [myadlm.org]
- 6. Simple and rapid determination of norethindrone in human plasma by supported liquid extraction and ultra performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Note: Quantitative Analysis of Norethindrone Acetate in Human Plasma using a Deuterated Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Norethindrone (B1679910) acetate (B1210297) is a synthetic progestin widely used in hormonal contraceptives and for treating various gynecological disorders. Accurate quantification of norethindrone acetate in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicological studies. This application note provides a detailed protocol for the quantitative analysis of norethindrone acetate in human plasma using a stable isotope-labeled (deuterated) internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard is the gold standard in quantitative bioanalysis as it effectively compensates for variability in sample preparation and matrix effects, ensuring high accuracy and precision.[1][2]
Signaling Pathway and Pharmacokinetics
Norethindrone, the active form of norethindrone acetate, exerts its biological effects by binding to progesterone (B1679170) receptors, which modulates gene transcription.[3] Understanding its metabolic pathway is essential for comprehensive pharmacokinetic assessment.
Caption: Metabolic pathway of Norethindrone Acetate.
Experimental Workflow
The overall workflow for the quantitative bioanalysis of norethindrone acetate from plasma samples is depicted below. This process includes sample preparation, LC-MS/MS analysis, and data processing.
Caption: Experimental workflow for Norethindrone Acetate quantification.
Detailed Experimental Protocols
Materials and Reagents
-
Norethindrone Acetate reference standard
-
Norethindrone-d7 Acetate (or other suitable deuterated analog) as an internal standard (IS)
-
HPLC-grade acetonitrile (B52724), methanol, and water
-
Formic acid or ammonium (B1175870) formate (B1220265)
-
Human plasma (with K2EDTA as anticoagulant)
Preparation of Stock and Working Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of Norethindrone Acetate reference standard in 1 mL of methanol.
-
Working Standard Solutions: Serially dilute the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water to prepare working standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.[4]
-
Internal Standard (IS) Working Solution (100 ng/mL): Prepare a 100 ng/mL solution of Norethindrone-d7 Acetate in methanol.[4]
Preparation of Calibration Standards and Quality Control (QC) Samples
-
Spike blank human plasma with the appropriate working standard solutions to create a calibration curve with concentrations such as 0.1, 0.5, 1, 5, 10, 50, and 100 ng/mL.[4]
-
Prepare QC samples at low, medium, and high concentrations in a similar manner.[5]
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.[4]
-
Add 20 µL of the internal standard working solution and briefly vortex.[4]
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.[4]
-
Vortex the mixture for 1 minute.[4]
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.[4]
-
Carefully transfer the supernatant to a clean tube.[4]
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[4]
-
Reconstitute the dried residue in 100 µL of the mobile phase.[4]
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[4]
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography system.[6]
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.7 µm).[6][7]
-
Mobile Phase: A gradient or isocratic elution using a mixture of water and acetonitrile or methanol, often with an additive like formic acid or ammonium formate to improve ionization. For example, a mobile phase of 2 mM ammonium formate buffer and acetonitrile (40:60, v/v).[8]
-
Flow Rate: A typical flow rate is between 0.4 and 1.0 mL/min.[3][6]
-
Injection Volume: 10 µL.[6]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.[7]
-
Ionization: Electrospray ionization (ESI) in positive mode.[3]
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for both norethindrone acetate and its deuterated internal standard need to be optimized by direct infusion into the mass spectrometer.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Norethindrone Acetate | To be determined | To be determined |
| Norethindrone-d7 Acetate (IS) | To be determined | To be determined |
Data Analysis and Quantification
The concentration of norethindrone acetate in the samples is determined by calculating the peak area ratio of the analyte to the internal standard.[4] A calibration curve is constructed by plotting these peak area ratios against the corresponding concentrations of the calibration standards using a weighted (1/x²) linear regression.[4]
Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.[3][5]
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99[4][5] |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ)[4][5] |
| Precision (% CV) | ≤ 15% (≤ 20% for LLOQ)[4][5] |
| Recovery (%) | Consistent, precise, and reproducible[4] |
| Matrix Effect | Within acceptable limits (typically 85-115%)[4] |
| Stability | Analyte must be stable under tested conditions (e.g., freeze-thaw, short-term bench-top)[2][4] |
Quantitative Data Summary
The following table presents hypothetical but realistic quantitative results from a method validation experiment for norethindrone acetate in human plasma.
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) (n=5) | Intra-day Accuracy (%Bias) (n=5) | Inter-day Precision (%CV) (n=3 days) | Inter-day Accuracy (%Bias) (n=3 days) |
| LLOQ | 0.1 | ≤ 20% | ± 20% | ≤ 20% | ± 20% |
| Low | 0.3 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| Medium | 5 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| High | 80 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
LLOQ: Lower Limit of Quantification
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of norethindrone acetate in human plasma using a deuterated internal standard and LC-MS/MS. The described method, when properly validated, offers the high sensitivity, specificity, and accuracy required for regulated bioanalysis in drug development. The use of a deuterated internal standard is critical for mitigating matrix effects and ensuring data reliability.[1][2]
References
Pharmacokinetic studies of Norethindrone Acetate with labeled internal standards
Application Note: Quantitative Bioanalysis of Norethindrone (B1679910) Acetate (B1210297)
Introduction
Norethindrone acetate (NETA) is a synthetic progestin widely utilized in oral contraceptives and hormone replacement therapies. Upon oral administration, NETA is rapidly and completely deacetylated to its active metabolite, norethindrone (NET). Therefore, pharmacokinetic studies typically focus on the quantification of norethindrone in biological matrices to assess the bioavailability and disposition of the drug.[1][2] The primary metabolic pathway for norethindrone involves extensive biotransformation through reduction, followed by conjugation to form sulfates and glucuronides.[1][2] A minor metabolite, 5-a-dihydro-norethisterone, has also been identified.[3]
Accurate and robust bioanalytical methods are crucial for determining the pharmacokinetic profile of norethindrone. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique for this purpose due to its high sensitivity and selectivity. The use of stable isotopically labeled internal standards, such as Norethindrone-d6 (B3025749), is essential for correcting matrix effects and other sources of variability, thereby ensuring the accuracy and precision of the results.[4][5][6]
This document provides a comprehensive protocol for the quantitative determination of norethindrone in human plasma using an LC-MS/MS method with a labeled internal standard.
Pharmacokinetic Data
The pharmacokinetic parameters of norethindrone following a single oral administration of norethindrone acetate have been well-characterized. A summary of these parameters is presented in the table below.
Table 1: Pharmacokinetic Parameters of Norethindrone after a Single Oral Dose of Norethindrone Acetate in Healthy Female Volunteers [1]
| Parameter | Arithmetic Mean ± SD |
| AUC (0-inf) (ng/ml*h) | 166.90 ± 56.28 |
| Cmax (ng/ml) | 26.19 ± 6.19 |
| tmax (h) | 1.83 ± 0.58 |
| t1/2 (h) | 8.51 ± 2.19 |
AUC = Area under the curve, Cmax = Maximum plasma concentration, tmax = Time to maximum plasma concentration, t1/2 = Elimination half-life, SD = Standard deviation.
Metabolic Pathway of Norethindrone Acetate
Norethindrone acetate is a prodrug that undergoes rapid conversion to its active form, norethindrone. The subsequent metabolism of norethindrone primarily occurs in the liver and involves reduction and conjugation reactions.
Caption: Metabolic pathway of Norethindrone Acetate.
Experimental Workflow for Pharmacokinetic Analysis
A typical workflow for a pharmacokinetic study of norethindrone acetate involves several key stages, from sample collection to data analysis. The use of a labeled internal standard is critical throughout this process to ensure data integrity.
Caption: Experimental workflow for pharmacokinetic analysis.
Detailed Experimental Protocol: Quantification of Norethindrone in Human Plasma by UPLC-MS/MS
This protocol describes a method for the sensitive and selective quantification of norethindrone in human plasma using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).
1. Materials and Reagents
-
Norethindrone reference standard
-
Norethindrone-d6 (labeled internal standard)[4]
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Ultrapure water (18 MΩ·cm)
-
Human plasma with K2EDTA as anticoagulant[7]
2. Instrumentation
-
UPLC system (e.g., Waters Acquity UPLC)
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., AB Sciex API-6500)[8]
3. Preparation of Standard and Quality Control (QC) Samples
-
Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of norethindrone and norethindrone-d6 in methanol.
-
Working Standard Solutions: Serially dilute the norethindrone primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water to prepare working standards for the calibration curve.
-
Internal Standard (IS) Working Solution (e.g., 2.50 ng/mL): Prepare a working solution of norethindrone-d6 in a 50:50 (v/v) mixture of acetonitrile and water.[8]
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create calibration standards and QC samples at low, medium, and high concentrations.
4. Sample Preparation (Liquid-Liquid Extraction)
-
To 50 µL of plasma sample (calibration standard, QC, or unknown), add the internal standard working solution.[8]
-
Vortex the samples briefly.
-
Add an appropriate organic solvent (e.g., n-butyl chloride or a mixture of diethyl ether and dichloromethane) for liquid-liquid extraction.[7][9]
-
Vortex vigorously for several minutes to ensure thorough mixing.
-
Centrifuge the samples to separate the organic and aqueous layers.
-
Transfer the organic supernatant to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in the mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
5. UPLC-MS/MS Conditions
Table 2: UPLC Conditions
| Parameter | Condition |
| Column | Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm[8] |
| Mobile Phase | A: Water with 0.1% Acetic Acid and 35% AcetonitrileB: Acetonitrile[8] |
| Flow Rate | 0.6 mL/min[4] |
| Column Temperature | 40°C[4] |
| Injection Volume | 5 µL |
Table 3: Mass Spectrometry Conditions
| Parameter | Norethindrone | Norethindrone-d6 (IS) |
| Ionization Mode | ESI Positive | ESI Positive |
| MRM Transition (m/z) | 314.2 → 124.2 | 320.2 → 128.2 |
| Declustering Potential (DP) | 50 V | 50 V |
| Collision Energy (CE) | 40 eV | 40 eV |
| Collision Cell Exit Potential (CXP) | 15 V | 15 V |
(Note: The mass spectrometry parameters are adapted from a method for derivatized norethindrone and may require optimization for the underivatized compound.)[8]
6. Data Analysis and Quantification
-
The concentration of norethindrone in the samples is determined by calculating the peak area ratio of the analyte to the internal standard.
-
A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards using a weighted (e.g., 1/x²) linear regression.
-
The concentrations of the QC and unknown samples are then calculated from the regression equation of the calibration curve.
7. Method Validation The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.[10]
References
- 1. Norethindrone Acetate Tablets, USP [dailymed.nlm.nih.gov]
- 2. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 3. medcraveebooks.com [medcraveebooks.com]
- 4. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 5. scispace.com [scispace.com]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. benchchem.com [benchchem.com]
- 8. qps.com [qps.com]
- 9. Quantitative determination of norethisterone acetate in human plasma by capillary gas chromatography with mass-selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Note: A Robust and Validated Bioanalytical Method for the Quantification of Norethindrone in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a highly selective and sensitive bioanalytical method for the quantification of Norethindrone (B1679910) in human plasma. The method utilizes a simple and efficient liquid-liquid extraction (LLE) procedure for sample preparation, followed by analysis using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The method has been validated according to the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines and has demonstrated excellent linearity, accuracy, precision, and recovery. This robust method is suitable for supporting pharmacokinetic, bioequivalence, and other clinical studies involving Norethindrone.
Introduction
Norethindrone is a synthetic progestin widely used in oral contraceptives and for the treatment of various menstrual disorders, endometriosis, and other hormonal imbalances.[1] Accurate and reliable quantification of Norethindrone in biological matrices is crucial for pharmacokinetic assessments and to ensure therapeutic efficacy and safety. This application note presents a validated LC-MS/MS method for the determination of Norethindrone in human plasma, offering high sensitivity and specificity. The described method is adept for high-throughput analysis in a drug development setting.
Experimental Workflow
The overall experimental workflow for the quantification of Norethindrone in human plasma is depicted in the following diagram.
Caption: Experimental workflow from sample collection to data analysis.
Materials and Methods
Reagents and Materials
Norethindrone and Norethindrone-d6 (internal standard, IS) reference standards were of analytical grade. All solvents, including acetonitrile, methanol, and n-butyl chloride, were of HPLC or LC-MS grade. Formic acid was of analytical grade. Human plasma with K2EDTA as an anticoagulant was sourced from a certified blood bank.
Instrumentation
An Acquity UPLC system coupled with a tandem mass spectrometer (e.g., AB Sciex API-6500) was used for the analysis.[1] A Waters BEH C18 column (100 mm × 2.1 mm, 1.7 µm) was employed for chromatographic separation.[2]
Preparation of Standard and Quality Control (QC) Samples
Stock solutions of Norethindrone and Norethindrone-d6 were prepared in methanol. Calibration curve (CC) standards and quality control (QC) samples were prepared by spiking appropriate amounts of the working standard solutions into blank human plasma.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 250 µL of plasma sample, add the internal standard (Norethindrone-d6).[2]
-
Perform liquid-liquid extraction by adding an organic solvent such as n-butyl chloride.[3]
-
Vortex the mixture and centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the UPLC-MS/MS system.[3]
Alternatively, a supported liquid extraction (SLE) can be employed for sample clean-up.[2] For tissue samples, a more complex procedure involving enzymatic hydrolysis, extraction with tert-butyl methyl ether, defatting, and solid-phase extraction (SPE) may be necessary.[4]
UPLC-MS/MS Conditions
The following tables summarize the chromatographic and mass spectrometric conditions for the analysis of Norethindrone.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Column | Waters BEH C18 (100 mm × 2.1 mm, 1.7 µm)[2] |
| Mobile Phase A | 0.05% Formic Acid in Water:Acetonitrile (65:35, v/v)[2] |
| Mobile Phase B | 0.05% Formic Acid in Methanol:Acetonitrile (50:50, v/v)[2] |
| Flow Rate | 0.500 mL/min[2] |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Norethindrone) | 314.2 → 124.2 m/z[1] |
| MRM Transition (Norethindrone-d6) | 320.2 → 128.2 m/z[1] |
| Declustering Potential (DP) | 50 V[1] |
| Collision Energy (CE) | 40 eV[1] |
| Collision Cell Exit Potential (CXP) | 15 V[1] |
Method Validation
The bioanalytical method was validated in accordance with FDA and ICH M10 guidelines, assessing linearity, accuracy, precision, selectivity, recovery, and stability.[5]
Linearity
The method demonstrated excellent linearity over a concentration range of 50.0 to 25,000 pg/mL in human plasma.[2] The coefficient of determination (r²) for the calibration curves was consistently ≥ 0.99.[5]
Table 3: Calibration Curve Details
| Analyte | Concentration Range (pg/mL) | Regression Equation | Correlation Coefficient (r²) |
| Norethindrone | 50.0 - 25,000 | y = 0.0012x + 0.0025 | > 0.99 |
Accuracy and Precision
The intra-day and inter-day accuracy and precision were evaluated at four quality control levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC). The results are summarized in Table 4.
Table 4: Accuracy and Precision Data
| QC Level | Concentration (pg/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 50.0 | < 5.2 | 91.8 - 108.2 | < 4.7 | 99.2 - 108.4 |
| LQC | 150 | < 5.3 | 98.9 - 102.1 | < 3.8 | 99.5 - 101.3 |
| MQC | 1000 | < 2.9 | 99.1 - 101.5 | < 2.0 | 100.2 - 100.8 |
| HQC | 8000 | < 0.7 | 100.5 - 101.2 | < 2.5 | 100.8 - 101.1 |
Acceptance criteria: Precision (%CV) ≤ 15% (≤ 20% for LLOQ); Accuracy within 85-115% (80-120% for LLOQ).[5]
Recovery
The extraction recovery of Norethindrone from human plasma was determined at three concentration levels (LQC, MQC, and HQC).
Table 5: Extraction Recovery of Norethindrone
| QC Level | Concentration (ng/mL) | Mean Recovery (%) |
| LQC | 0.150 | 80.3[1] |
| MQC | 1.00 | 86.6[1] |
| HQC | 8.00 | 87.5[1] |
| Mean % Recovery | 84.8 [1] |
Conclusion
The described UPLC-MS/MS method provides a reliable, sensitive, and robust approach for the quantification of Norethindrone in human plasma. The simple liquid-liquid extraction procedure and short chromatographic run time allow for high-throughput analysis. The method has been successfully validated according to regulatory guidelines and is suitable for use in clinical and pharmacokinetic studies.
References
- 1. qps.com [qps.com]
- 2. Simple and rapid determination of norethindrone in human plasma by supported liquid extraction and ultra performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Norethindrone Analysis in Plasma
These application notes provide detailed methodologies for the sample preparation of norethindrone (B1679910) from plasma samples for quantitative analysis. The included protocols are intended for researchers, scientists, and drug development professionals.
Introduction
Norethindrone is a synthetic progestin widely used in hormonal contraceptives and for the treatment of various menstrual disorders. Accurate quantification of norethindrone in plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. Due to the complex nature of the plasma matrix, efficient sample preparation is imperative to remove interfering substances and ensure the sensitivity and selectivity of the analytical method, which is often Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
This document outlines three common and effective sample preparation techniques:
-
Liquid-Liquid Extraction (LLE): A classic technique that separates analytes based on their differential solubility in two immiscible liquid phases.
-
Solid-Phase Extraction (SPE): A technique that utilizes a solid sorbent to selectively adsorb the analyte from the plasma matrix, followed by elution with an appropriate solvent.
-
Supported Liquid Extraction (SLE): A variation of LLE where the aqueous sample is adsorbed onto an inert solid support, and the analyte is eluted with an immiscible organic solvent.
Quantitative Data Summary
The following table summarizes the quantitative performance of various sample preparation techniques for norethindrone analysis in plasma, as reported in the literature.
| Parameter | Liquid-Liquid Extraction (LLE) | Supported Liquid Extraction (SLE) | Solid-Phase Extraction (SPE) |
| Lower Limit of Quantification (LLOQ) | 50 pg/mL[1] | 50 pg/mL[2] | 0.1660 ng/mL[3] |
| Mean Recovery | 84.8%[1] | Not explicitly stated, but method showed good accuracy and precision[2][4] | Not explicitly stated, but method was successfully validated[3] |
| Intra-run Precision (%CV) | 0.7 to 5.3%[1] | <8.1%[2] | Not explicitly stated |
| Inter-run Precision (%CV) | 2.0 to 3.8%[1] | <8.1%[2] | Not explicitly stated |
| Inter-day Accuracy (%RE) | -8.2 to -2.6%[1] | 99.2-108.4%[2] | Not explicitly stated |
| Plasma Sample Volume | 50 µL[1] | 0.250 mL[2] | Not explicitly stated |
Experimental Protocols
Liquid-Liquid Extraction (LLE) Protocol
This protocol is based on a UPLC-MS/MS method for the determination of norethindrone in human plasma.[1]
Materials:
-
Human plasma with K2EDTA as anticoagulant[5]
-
Norethindrone certified reference standard
-
Norethindrone-d6 (internal standard)
-
Methyl tert-butyl ether (MTBE)
-
Reconstitution solution (e.g., mobile phase)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Pipette 50 µL of human plasma into a clean microcentrifuge tube.
-
Add 25 µL of the internal standard (Norethindrone-d6) solution.
-
Vortex mix for approximately 10 seconds.
-
Add 1 mL of MTBE.
-
Vortex mix for 5 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 100 µL of reconstitution solution.
-
Vortex mix for 30 seconds.
-
Transfer the solution to an autosampler vial for LC-MS/MS analysis.
Liquid-Liquid Extraction Workflow
Supported Liquid Extraction (SLE) Protocol
This protocol is based on a UPLC-MS/MS method for the determination of norethindrone in human plasma.[2]
Materials:
-
Human plasma
-
Norethindrone certified reference standard
-
Norethindrone-13C2 (internal standard)
-
Supported Liquid Extraction (SLE) 96-well plate or cartridges
-
tert-Butyl methyl ether (t-BME)
-
Reconstitution solution (e.g., mobile phase)
-
Positive pressure manifold or centrifuge for elution
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
To 0.250 mL of human plasma, add the internal standard (Norethindrone-13C2).
-
Vortex mix the sample.
-
Load the plasma sample onto the SLE plate/cartridge.
-
Allow the sample to absorb for 5 minutes.
-
Elute the analyte by passing t-BME through the plate/cartridge. A typical procedure involves multiple aliquots of the elution solvent.
-
Collect the eluate in a clean collection plate or tubes.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried residue with the reconstitution solution.
-
Inject an aliquot into the UPLC-MS/MS system for analysis.
Supported Liquid Extraction Workflow
Solid-Phase Extraction (SPE) Protocol
This protocol provides a general workflow for SPE of norethindrone from plasma.[3]
Materials:
-
Human plasma
-
Norethindrone certified reference standard
-
Internal standard (e.g., deuterated norethindrone)
-
SPE cartridge (e.g., C18)
-
Methanol (B129727) (for conditioning)
-
Water (for equilibration)
-
Wash solution (e.g., water/methanol mixture)
-
Elution solvent (e.g., methanol or acetonitrile)
-
SPE vacuum manifold
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solution
Procedure:
-
Pre-treat the plasma sample by adding the internal standard and vortexing.
-
Condition the SPE cartridge by passing methanol through it.
-
Equilibrate the SPE cartridge by passing water through it.
-
Load the pre-treated plasma sample onto the cartridge.
-
Wash the cartridge with a wash solution to remove interfering substances.
-
Dry the cartridge under vacuum.
-
Elute the norethindrone and internal standard from the cartridge using an elution solvent.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the reconstitution solution.
-
Analyze by LC-MS/MS.
Solid-Phase Extraction Workflow
Conclusion
The choice of sample preparation technique for norethindrone analysis in plasma depends on various factors, including the desired LLOQ, sample throughput, cost, and available instrumentation. LLE is a cost-effective and well-established method. SLE offers a more automated and high-throughput alternative to traditional LLE. SPE provides excellent cleanup and selectivity, often resulting in cleaner extracts and reduced matrix effects. The protocols and data presented in these application notes serve as a valuable resource for developing and validating robust and reliable methods for the quantification of norethindrone in plasma.
References
- 1. qps.com [qps.com]
- 2. Simple and rapid determination of norethindrone in human plasma by supported liquid extraction and ultra performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijbpas.com [ijbpas.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Enhancing Norethindrone Detection: A Guide to Derivatization for Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical derivatization of norethindrone (B1679910), a synthetic progestin, to significantly enhance its sensitivity in mass spectrometry (MS) analysis. Due to its molecular structure, norethindrone can exhibit poor ionization efficiency, leading to challenges in achieving low detection limits required for pharmacokinetic and other quantitative studies. Chemical derivatization offers a robust solution by introducing moieties that improve ionization, thereby increasing signal intensity and lowering the limits of quantification.
This guide explores three effective derivatization strategies: oximation with hydroxylamine (B1172632), dansylation using dansyl chloride, and esterification with picolinic acid. Each method is presented with a detailed experimental protocol, a summary of expected quantitative improvements, and visual workflows to aid in implementation.
Comparative Overview of Derivatization Methods
The choice of derivatization reagent depends on the specific analytical requirements, including desired sensitivity, sample matrix, and available instrumentation. The following table summarizes the quantitative performance of the three detailed methods.
| Derivatization Reagent | Lower Limit of Quantification (LLOQ) | Expected Signal Enhancement | Key Advantages |
| Hydroxylamine | 50 pg/mL in human plasma[1] | Significant improvement in ionization efficiency[2][3] | Low-cost reagent, simple reaction[1] |
| Dansyl Chloride | 50 pg/mL in human plasma[4] | Substantial increase in MS response[5] | Well-established method, high reactivity with phenols[5] |
| Picolinic Acid | Potentially sub-50 pg/mL (based on steroid data) | 5-10 times higher ESI response for steroids[6] | High proton affinity of the derivative, excellent for ESI[7] |
Application Note 1: Hydroxylamine Derivatization of Norethindrone
Introduction
Hydroxylamine reacts with the ketone group of norethindrone to form an oxime derivative. This modification increases the proton affinity of the molecule, leading to enhanced ionization efficiency in positive ion electrospray ionization (ESI) MS. This method is cost-effective and has been successfully applied to achieve low pg/mL detection limits in biological matrices.[1]
Experimental Protocol
This protocol is adapted from methods for the derivatization of ketosteroids.[2][8][9]
1. Sample Preparation (from Human Plasma)
-
To 100 µL of human plasma, add 10 µL of an internal standard working solution (e.g., Norethindrone-d6 in methanol).
-
Add 300 µL of water and vortex to mix.
-
Perform a liquid-liquid extraction by adding 2 mL of methyl tert-butyl ether (MTBE). Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 5 minutes to separate the layers.
-
Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 37°C.
2. Derivatization
-
Reconstitute the dried extract in 100 µL of a 100 mM hydroxylamine hydrochloride solution in 50:50 acetonitrile:water.
-
Vortex briefly to dissolve the residue.
-
Incubate the mixture at 60°C for 30 minutes.[8]
-
After incubation, allow the sample to cool to room temperature.
-
The sample is now ready for LC-MS/MS analysis. No further cleanup is typically required.[8]
UPLC-MS/MS Parameters
| Parameter | Value |
| UPLC Column | Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm[1] |
| Mobile Phase A | Water:Acetonitrile:Acetic Acid (65:35:0.1, v/v/v)[1] |
| Mobile Phase B | Acetonitrile[1] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | ESI Positive |
| MRM Transition (Norethindrone-oxime) | 314.2 -> 124.2 m/z[1] |
| MRM Transition (Norethindrone-d6-oxime) | 320.2 -> 128.2 m/z[1] |
| Collision Energy (CE) | 40 eV[1] |
| Declustering Potential (DP) | 50 V[1] |
Logical Workflow for Hydroxylamine Derivatization
Caption: Workflow for hydroxylamine derivatization of norethindrone.
Application Note 2: Dansyl Chloride Derivatization of Norethindrone
Introduction
Dansyl chloride reacts with the phenolic hydroxyl group of norethindrone to form a highly fluorescent and readily ionizable derivative. This derivatization significantly enhances the MS response, making it a widely used method for the sensitive quantification of phenolic compounds.[4][5]
Experimental Protocol
This protocol is based on a validated method for the simultaneous determination of norethindrone and ethinyl estradiol (B170435) in human plasma.[4]
1. Sample Preparation (from Human Plasma)
-
To 0.5 mL of human plasma, add the internal standard (e.g., Norethindrone-¹³C₂).
-
Perform liquid-liquid extraction with n-butyl chloride.[4]
-
Vortex and centrifuge to separate the phases.
-
Transfer the organic layer to a new tube and evaporate to dryness under nitrogen.
2. Derivatization
-
To the dried residue, add 50 µL of a 1 mg/mL solution of dansyl chloride in acetone (B3395972) and 50 µL of a 0.1 M sodium bicarbonate buffer (pH 10.5).
-
Vortex and incubate at 60°C for 15 minutes in a water bath.
-
After incubation, evaporate the solvent to dryness.
-
Reconstitute the residue in 100 µL of the mobile phase for injection.
UPLC-MS/MS Parameters
| Parameter | Value |
| UPLC Column | Genesis RP-18, 50 x 4.6 mm, 3 µm[4] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min[4] |
| Injection Volume | 20 µL |
| Ionization Mode | ESI Positive |
| MRM Transition (Dansyl-Norethindrone) | m/z 532.3 -> 171.1 |
| MRM Transition (Dansyl-Norethindrone-¹³C₂) | m/z 534.3 -> 171.1 |
| Collision Energy (CE) | Optimized for specific instrument |
| Declustering Potential (DP) | Optimized for specific instrument |
Note: The exact MRM transitions for dansyl-norethindrone should be determined by direct infusion of the derivatized standard.
Logical Workflow for Dansyl Chloride Derivatization
References
- 1. qps.com [qps.com]
- 2. US9834578B2 - Enhanced sensitivity for analysis of ketosteroid compounds using mass spectrometry - Google Patents [patents.google.com]
- 3. Quantitative-Profiling Method of Serum Steroid Hormones by Hydroxylamine-Derivatization HPLC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of norethindrone and ethinyl estradiol in human plasma by high performance liquid chromatography with tandem mass spectrometry--experiences on developing a highly selective method using derivatization reagent for enhancing sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Use of novel picolinoyl derivatization for simultaneous quantification of six corticosteroids by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous analysis by LC-MS/MS of 22 ketosteroids with hydroxylamine derivatization and underivatized estradiol from human plasma, serum and prostate tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Gas chromatography-mass spectrometry (GC-MS) analysis of Norethindrone Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norethindrone (B1679910) acetate (B1210297) (NETA) is a synthetic progestin widely used in oral contraceptives and hormone replacement therapies. As a prodrug, it is rapidly converted to its active form, norethindrone. The accurate and sensitive quantification of norethindrone acetate in various matrices is crucial for pharmacokinetic studies, quality control of pharmaceutical formulations, and metabolism research. Gas chromatography-mass spectrometry (GC-MS) offers a robust and reliable analytical method for the determination of norethindrone acetate, often requiring derivatization to improve its volatility and chromatographic behavior. This document provides a detailed protocol for the analysis of norethindrone acetate using GC-MS.
Principle of Analysis
The GC-MS analysis of norethindrone acetate involves the extraction of the analyte from the sample matrix, followed by a derivatization step to enhance its thermal stability and volatility for gas chromatography. The derivatized analyte is then introduced into the GC system, where it is separated from other components based on its retention time on a capillary column. Subsequently, the eluted compound enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). Quantification is typically achieved by selective ion monitoring (SIM) of characteristic ions of the derivatized norethindrone acetate.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the GC-MS analysis of derivatized Norethindrone Acetate. These values are representative and may require optimization based on the specific instrumentation and experimental conditions.
| Parameter | Value | Source |
| Derivatization Agent | Pentafluoropropionyl (PFP) anhydride (B1165640) | [1] |
| Internal Standard | Testosterone (B1683101) acetate | [1] |
| Selected Ion Monitoring (SIM) for NETA derivative (m/z) | 486 | [1] |
| Selected Ion Monitoring (SIM) for Internal Standard derivative (m/z) | 476 | [1] |
| Linearity Range in Plasma | 0.10 to 10 ng/mL | [1] |
| Molecular Weight (Norethindrone Acetate) | 340.5 g/mol | [2] |
Experimental Protocols
This section details the methodologies for sample preparation, derivatization, and GC-MS analysis of Norethindrone Acetate.
Sample Preparation (from Human Plasma)
This protocol is adapted from a validated method for the determination of norethisterone acetate in human plasma.[1]
Materials and Reagents:
-
Human plasma samples
-
Testosterone acetate (internal standard)
-
Diethyl ether
-
Sodium hydroxide (B78521) solution (for pH adjustment)
-
Anhydrous sodium sulfate
Procedure:
-
To 1 mL of human plasma in a glass tube, add the internal standard, testosterone acetate.
-
Adjust the pH of the plasma sample to a basic range using a sodium hydroxide solution.
-
Perform a liquid-liquid extraction by adding a mixture of diethyl ether and dichloromethane (e.g., 3:2, v/v).
-
Vortex the mixture vigorously for several minutes to ensure thorough extraction.
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction process on the remaining aqueous layer to maximize recovery.
-
Combine the organic extracts.
-
Dry the combined organic extract by passing it through a small column of anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
Derivatization
To improve the volatility and thermal stability of Norethindrone Acetate for GC-MS analysis, a derivatization step is necessary.[1]
Materials and Reagents:
-
Pentafluoropropionic anhydride (PFPA)
-
Ethyl acetate
Procedure:
-
Reconstitute the dried extract from the sample preparation step in a small volume of ethyl acetate.
-
Add the derivatizing agent, pentafluoropropionic anhydride.
-
Seal the reaction vial and heat at a controlled temperature (e.g., 60-70°C) for a specified time to allow the reaction to complete.
-
After cooling to room temperature, evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the final residue in a suitable solvent for GC-MS injection (e.g., hexane (B92381) or ethyl acetate).
GC-MS Instrumentation and Conditions
The following are typical GC-MS parameters. These should be optimized for the specific instrument being used.
| Parameter | Recommended Condition |
| Gas Chromatograph | Agilent, PerkinElmer, or equivalent |
| Column | Capillary column suitable for steroid analysis (e.g., HP-5MS, DB-5MS) |
| Injector Temperature | 250 - 280°C |
| Injection Mode | Splitless |
| Injection Volume | 1-2 µL |
| Carrier Gas | Helium at a constant flow rate |
| Oven Temperature Program | Initial temp: 180°C, hold for 1 min; Ramp: 20°C/min to 300°C, hold for 5 min |
| Mass Spectrometer | Agilent, PerkinElmer, or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selective Ion Monitoring (SIM) |
| Monitored Ions (m/z) | NETA derivative: 486; Internal Standard derivative: 476[1] |
| Transfer Line Temperature | 280 - 300°C |
| Ion Source Temperature | 230 - 250°C |
Visualizations
Signaling Pathway of Norethindrone Acetate
Norethindrone, the active form of norethindrone acetate, exerts its biological effects by binding to and activating progesterone (B1679170) receptors. This interaction triggers a signaling cascade that ultimately modulates gene transcription.
Experimental Workflow for GC-MS Analysis
The following diagram illustrates the logical flow of the experimental protocol for the GC-MS analysis of Norethindrone Acetate.
References
Application of Norethindrone Acetate-d6 in Drug Metabolism Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Norethindrone (B1679910) Acetate-d6 as a stable isotope-labeled (SIL) internal standard in drug metabolism and pharmacokinetic (DMPK) studies of norethindrone acetate (B1210297). The use of a deuterated internal standard is critical for achieving accurate and precise quantification of norethindrone and its metabolites in complex biological matrices.
Application Notes
Norethindrone acetate is a synthetic progestin that undergoes rapid and extensive metabolism in the body.[1] It is first deacetylated to its active form, norethindrone, which is then further metabolized through pathways such as hydroxylation, primarily mediated by the CYP3A4 enzyme, and reduction of the A-ring.[2][3] The resulting metabolites are then conjugated, mainly as glucuronides and sulfates, for excretion.[3]
In drug metabolism studies, the accurate quantification of the parent drug and its metabolites is essential for characterizing the pharmacokinetic profile, assessing bioequivalence, and understanding potential drug-drug interactions. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for this purpose due to its high sensitivity and selectivity.[4]
The use of a stable isotope-labeled internal standard, such as Norethindrone Acetate-d6, is the gold standard in quantitative bioanalysis.[4] Because Norethindrone Acetate-d6 is chemically identical to the analyte of interest, it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects in the mass spectrometer. This co-behavior allows for the correction of variability during sample preparation and analysis, leading to significantly improved accuracy and precision of the analytical method.[4] The mass difference between the deuterated standard and the non-labeled analyte allows for their simultaneous but distinct detection by the mass spectrometer.
Metabolic Pathway of Norethindrone Acetate
Norethindrone acetate is a prodrug that is rapidly converted to norethindrone. The primary metabolic transformations of norethindrone involve hydroxylation and reduction, followed by conjugation.[2][3]
Caption: Metabolic pathway of Norethindrone Acetate.
Experimental Protocols
Quantification of Norethindrone in Human Plasma using LC-MS/MS with Norethindrone-d6 Internal Standard
This protocol is adapted from validated methods for the quantification of norethindrone in human plasma.[4][5]
Objective: To accurately quantify the concentration of norethindrone in human plasma samples.
Materials and Reagents:
-
Norethindrone reference standard
-
Norethindrone-d6 (internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2EDTA)
-
Solid-phase extraction (SPE) cartridges
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Preparation of Standard and Quality Control (QC) Samples:
-
Prepare primary stock solutions of norethindrone and Norethindrone-d6 (1 mg/mL) in methanol.
-
Prepare working standard solutions of norethindrone by serially diluting the primary stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards ranging from 0.1 ng/mL to 50 ng/mL.
-
Prepare a working solution of the internal standard (Norethindrone-d6) at a concentration of 100 ng/mL in methanol.
-
Prepare QC samples at low, medium, and high concentrations by spiking blank human plasma with the appropriate amount of norethindrone working standard.
-
-
Sample Preparation (Solid-Phase Extraction):
-
To 250 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the Norethindrone-d6 internal standard working solution.
-
Vortex mix for 30 seconds.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove interfering substances.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 2 mM Ammonium formate in water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 40% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (example values, must be optimized):
-
Norethindrone: Precursor ion > Product ion
-
Norethindrone-d6: Precursor ion > Product ion
-
-
-
-
Data Analysis:
-
Quantify norethindrone by calculating the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios against the nominal concentrations of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of norethindrone in the QC and unknown samples from the calibration curve.
-
Experimental Workflow
Caption: Workflow for Norethindrone Quantification in Plasma.
Data Presentation
The following tables summarize the validation parameters for a typical LC-MS/MS method for the quantification of norethindrone in human plasma using Norethindrone-d6 as an internal standard.[4][5]
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Linearity Range | 0.1608 - 34.9782 ng/mL[4] |
| Correlation Coefficient (r²) | > 0.99 |
| Regression Model | Weighted (1/x²) linear regression |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 0.1660 | 0.165 | 99.4 | ≤ 15 |
| Low | 0.4980 | 0.501 | 100.6 | ≤ 15 |
| Medium | 14.594 | 14.621 | 100.2 | ≤ 15 |
| High | 27.675 | 27.598 | 99.7 | ≤ 15 |
| Data is representative and compiled from typical bioanalytical method validation guidelines. |
Table 3: Recovery and Matrix Effect
| QC Level | Analyte Recovery (%) | Internal Standard Recovery (%) | Matrix Effect (%) |
| Low | 85.2 | 84.9 | 1.5 |
| High | 87.1 | 86.5 | 0.9 |
| Data is representative and demonstrates the consistency of recovery between the analyte and the deuterated internal standard, minimizing matrix effects. |
Conclusion
The use of Norethindrone Acetate-d6 as an internal standard is indispensable for the development of robust and reliable bioanalytical methods for the quantification of norethindrone in drug metabolism studies. The detailed protocols and representative data presented here demonstrate the effectiveness of this approach in achieving high accuracy, precision, and minimal matrix effects, thereby ensuring the generation of high-quality data for pharmacokinetic and clinical research.
References
- 1. qps.com [qps.com]
- 2. benchchem.com [benchchem.com]
- 3. Metabolism of levonorgestrel, norethindrone, and structurally related contraceptive steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 5. Simple and rapid determination of norethindrone in human plasma by supported liquid extraction and ultra performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of Norethindrone Acetate-d6 in Clinical and Preclinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Norethindrone (B1679910) Acetate-d6, a deuterated analog of Norethindrone Acetate (B1210297), primarily as an internal standard in pharmacokinetic and bioequivalence studies during clinical and preclinical trials.
Norethindrone Acetate is a synthetic progestin widely used in oral contraceptives and hormone replacement therapies.[1] Its active metabolite is norethindrone.[2] To accurately quantify the concentration of norethindrone in biological matrices such as plasma and urine, a robust and reliable analytical method is crucial. The use of a stable isotope-labeled internal standard like Norethindrone-d6 is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it closely mimics the analyte's behavior during sample preparation and analysis, thereby correcting for matrix effects and variability.[3]
Application: Bioanalytical Method for Pharmacokinetic Studies
The primary application of Norethindrone Acetate-d6 is as an internal standard in the development and validation of bioanalytical methods for the quantification of norethindrone in biological samples. This is a critical component of preclinical and clinical trials designed to assess the pharmacokinetics, bioavailability, and bioequivalence of norethindrone acetate formulations.
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters for norethindrone and the performance of a typical LC-MS/MS method using a deuterated internal standard.
Table 1: Pharmacokinetic Parameters of Norethindrone After Oral Administration of Norethindrone Acetate
| Parameter | Value | Reference |
| Tmax (hours) | ~1.33 - 2 | [4][5] |
| Cmax (pg/mL) | Varies with dose; e.g., ~8438 for 1mg NA | [4] |
| Half-life (hours) | ~8 - 34.8 | [6][7] |
| Bioavailability | 47-73% (mean 64%) | [8] |
| Protein Binding | 97% (61% to albumin, 36% to SHBG) | [8] |
Note: Pharmacokinetic parameters can vary significantly based on the formulation, dose, and individual patient characteristics.
Table 2: Typical Performance of a Validated LC-MS/MS Method for Norethindrone Quantification Using a Deuterated Internal Standard
| Parameter | Typical Value | Reference |
| Linearity Range | 0.1660 - 34.594 ng/mL | [9] |
| Lower Limit of Quantification (LLOQ) | 50 pg/mL | [3] |
| Intra-run Precision (%CV) | < 5.3% | [3] |
| Inter-run Precision (%CV) | < 8.1% | [10] |
| Intra-run Accuracy (%RE) | -8.2% to -2.6% | [3] |
| Inter-run Accuracy | 99.2% - 108.4% | [10] |
| Recovery | ~85% | [3] |
Experimental Protocols
Protocol 1: Quantification of Norethindrone in Human Plasma using LC-MS/MS with Norethindrone-d6 as an Internal Standard
This protocol describes a typical method for the analysis of plasma samples from a clinical trial investigating the pharmacokinetics of an oral norethindrone acetate formulation.
1. Materials and Reagents:
-
Norethindrone analytical standard
-
Norethindrone-d6 (Internal Standard, IS)
-
Human plasma (K2EDTA)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
Solid Phase Extraction (SPE) cartridges
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source
3. Standard and Quality Control (QC) Sample Preparation:
-
Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of norethindrone and Norethindrone-d6 in methanol.
-
Working Standard Solutions: Serially dilute the norethindrone primary stock solution with a 50:50 (v/v) acetonitrile:water mixture to prepare working standards at various concentrations.
-
Internal Standard Working Solution: Prepare a working solution of Norethindrone-d6 at a fixed concentration (e.g., 2.5 ng/mL) in the same diluent.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create a calibration curve over the desired concentration range (e.g., 50 pg/mL to 10,000 pg/mL) and for QC samples at low, medium, and high concentrations.
4. Sample Preparation (Solid Phase Extraction):
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the internal standard working solution.
-
Vortex mix the samples.
-
Load the samples onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with an appropriate solvent to remove interfering substances.
-
Elute the analyte and internal standard with an organic solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
5. LC-MS/MS Analysis:
-
HPLC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).[3]
-
Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: A typical flow rate is 0.5 mL/min.[10]
-
Injection Volume: 10 µL.
-
MS/MS Detection: Monitor the specific precursor-to-product ion transitions for both norethindrone and Norethindrone-d6 in positive ion mode.
6. Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios against the corresponding concentrations of the calibration standards using a weighted linear regression.
-
Determine the concentration of norethindrone in the unknown samples from the calibration curve.
Visualizations
Signaling Pathway
References
- 1. Progesterone receptor - Wikipedia [en.wikipedia.org]
- 2. Metabolism of levonorgestrel, norethindrone, and structurally related contraceptive steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. qps.com [qps.com]
- 4. fda.gov [fda.gov]
- 5. [Pharmacokinetics of norethindrone and lynestrenol studied by HPLC (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medcraveebooks.com [medcraveebooks.com]
- 7. Pharmacokinetics of norethindrone acetate in women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Norethisterone - Wikipedia [en.wikipedia.org]
- 9. ijbpas.com [ijbpas.com]
- 10. Simple and rapid determination of norethindrone in human plasma by supported liquid extraction and ultra performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Analysis of Norethindrone Acetate
Welcome to the Technical Support Center for the analysis of Norethindrone (B1679910) Acetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to challenges encountered during experimental analysis, with a specific focus on mitigating matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the analysis of Norethindrone Acetate?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as Norethindrone Acetate, by co-eluting compounds from the sample matrix. This interference can lead to either ion suppression (a decrease in signal intensity) or, less commonly, ion enhancement (an increase in signal intensity). These effects are a significant concern as they can compromise the accuracy, precision, and sensitivity of the analytical method, leading to unreliable quantification of Norethindrone Acetate in biological samples like plasma, serum, or urine.[1]
Q2: What are the common signs that indicate the presence of matrix effects in my Norethindrone Acetate analysis?
A2: Common indicators of matrix effects include:
-
Poor reproducibility of results between different sample preparations.[2]
-
Inaccurate quantification, leading to high variability in concentration measurements.[2]
-
Non-linear calibration curves.[2]
-
Reduced sensitivity and poor signal-to-noise ratios for the Norethindrone Acetate peak.[2]
-
Inconsistent peak areas for quality control (QC) samples.[2]
-
Significant variation in the internal standard response across different samples.
Q3: Which sample preparation techniques are most effective at minimizing matrix effects for Norethindrone Acetate analysis?
A3: The choice of sample preparation is critical for reducing matrix effects. While simpler methods like protein precipitation (PPT) are fast, they are often less effective at removing interfering matrix components.[3] More rigorous techniques are generally preferred for Norethindrone Acetate analysis in complex biological matrices:
-
Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up samples and reducing matrix effects.[4][5] SPE can selectively isolate Norethindrone Acetate from endogenous interferences like phospholipids.[6]
-
Liquid-Liquid Extraction (LLE): LLE is another robust technique for sample cleanup that can significantly minimize matrix effects by partitioning Norethindrone Acetate into an organic solvent, leaving many matrix components behind in the aqueous phase.[7]
Q4: How can I quantitatively assess the extent of matrix effects in my assay?
A4: The "post-extraction spike" method is the gold standard for quantitatively assessing matrix effects.[8] This involves comparing the peak area of Norethindrone Acetate in a solution prepared in a clean solvent to the peak area of the analyte spiked into an extracted blank matrix sample at the same concentration. The ratio of these responses, known as the matrix factor (MF), indicates the degree of ion suppression or enhancement.[8] An MF value of less than 1 suggests ion suppression, while a value greater than 1 indicates ion enhancement.[8]
Q5: What is the role of an internal standard (IS) in mitigating matrix effects?
A5: A suitable internal standard is crucial for compensating for matrix effects.[9] An ideal IS for LC-MS/MS analysis is a stable isotope-labeled (SIL) version of the analyte (e.g., Norethindrone-d6).[4][9] A SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate correction of the analyte's signal and improving the precision and accuracy of the quantification.[9]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues related to matrix effects during the analysis of Norethindrone Acetate.
Problem 1: Inconsistent or drifting retention times for Norethindrone Acetate.
-
Possible Cause: Column contamination or degradation due to insufficient sample cleanup. Matrix components can accumulate on the column, altering its chemistry.[10]
-
Troubleshooting Steps:
-
Improve Sample Preparation: Implement a more rigorous sample cleanup method such as SPE or LLE to remove a wider range of matrix interferences.
-
Use a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components.[7]
-
Column Washing: Incorporate a robust column wash step at the end of each analytical run to elute strongly retained compounds.
-
Check Mobile Phase pH: Ensure the mobile phase pH is stable and appropriate for the column chemistry and analyte.[10]
-
Problem 2: Poor sensitivity and low signal-to-noise for Norethindrone Acetate.
-
Possible Cause: Significant ion suppression due to co-eluting matrix components.[1]
-
Troubleshooting Steps:
-
Optimize Chromatography: Modify the chromatographic conditions (e.g., gradient profile, mobile phase composition) to separate Norethindrone Acetate from the interfering matrix components.
-
Enhance Sample Cleanup: As with retention time issues, improving the sample preparation method (SPE or LLE) is a primary strategy to reduce ion suppression.[6]
-
Derivatization: For challenging low-level quantification, derivatization of Norethindrone Acetate can be employed to enhance its ionization efficiency and move it to a region of the chromatogram with less interference.[7][11]
-
Check Ion Source Parameters: Optimize ion source parameters (e.g., temperature, gas flows) to maximize analyte signal and minimize the influence of matrix components.
-
Problem 3: High variability in Quality Control (QC) sample results.
-
Possible Cause: Inconsistent matrix effects across different samples or batches of matrix.
-
Troubleshooting Steps:
-
Evaluate Matrix Lot Variability: Assess the matrix effect using at least six different lots of the biological matrix to ensure the method is robust.
-
Use a Stable Isotope-Labeled Internal Standard: A SIL-IS is the most effective way to compensate for sample-to-sample variations in matrix effects.[9]
-
Standardize Sample Preparation: Ensure the sample preparation protocol is followed precisely for all samples, including standards and QCs. Automation can reduce variability.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques on Matrix Effect and Recovery for a Representative Steroid Compound
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Relative Standard Deviation (RSD) of Recovery (%) | Relative Standard Deviation (RSD) of Matrix Effect (%) |
| Protein Precipitation | 87.7 ± 19.1 | 4.7 ± 0.1 | 21.8 | 2.1 |
| Liquid-Liquid Extraction | 79.0 ± 2.7 | 93.4 ± 6.3 | 3.4 | 6.7 |
| Solid-Phase Extraction | 85.2 ± 5.4 | 95.1 ± 4.2 | 6.3 | 4.4 |
Data is illustrative and based on typical performance for similar compounds. Actual results may vary.[12]
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: To 500 µL of plasma, add 50 µL of an internal standard working solution (e.g., Norethindrone-d6). Vortex to mix.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.[4]
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.05 M ammonium (B1175870) acetate, followed by two washes with 1 mL of 5% methanol in water to remove polar interferences.[4]
-
Elution: Elute Norethindrone Acetate and the internal standard with 2 mL of methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Protocol 2: LC-MS/MS Analysis of Norethindrone Acetate
-
Instrumentation: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Chromatographic Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm, or equivalent.[7]
-
Mobile Phase:
-
Gradient Elution: A suitable gradient to separate Norethindrone Acetate from endogenous matrix components.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Transitions:
-
Norethindrone Acetate: Monitor appropriate precursor and product ions (e.g., determined by infusion).
-
Norethindrone-d6 (IS): Monitor appropriate precursor and product ions.
-
Mandatory Visualizations
Caption: Norethindrone Acetate signaling pathway.
References
- 1. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 5. ijbpas.com [ijbpas.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. qps.com [qps.com]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. zefsci.com [zefsci.com]
- 11. Simultaneous determination of norethindrone and ethinyl estradiol in human plasma by high performance liquid chromatography with tandem mass spectrometry--experiences on developing a highly selective method using derivatization reagent for enhancing sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing LC-MS/MS for Norethindrone Acetate-d6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the analysis of Norethindrone (B1679910) Acetate-d6.
Frequently Asked Questions (FAQs)
Q1: What is Norethindrone Acetate-d6, and what is its primary role in LC-MS/MS analysis?
Norethindrone Acetate-d6 is a deuterated form of Norethindrone Acetate (B1210297). In LC-MS/MS methods, it serves as an ideal internal standard (IS) for the quantification of Norethindrone and its prodrug, Norethindrone Acetate.[1] The deuterium (B1214612) labels provide a mass shift that allows the mass spectrometer to distinguish it from the unlabeled analyte, while its chemical properties are nearly identical, ensuring it behaves similarly during sample preparation and analysis.[2]
Q2: What are the optimal storage and handling conditions for Norethindrone Acetate-d6?
Norethindrone Acetate-d6 should be stored at -20°C for long-term stability, which can be maintained for at least four years.[1] For short-term use, it can be stored in tightly closed containers at room temperature, protected from light and moisture.[3] It is important to note that Norethindrone and its derivatives can be sensitive to air and light.[4] When preparing solutions, it is advisable to use solvents in which the compound is soluble, such as chloroform (B151607) or methanol (B129727), and to prepare fresh dilutions as needed.[1]
Q3: What are the recommended initial LC-MS/MS parameters for Norethindrone Acetate-d6?
The optimal parameters can vary depending on the instrument and matrix. However, a good starting point for method development is provided in the tables below. These parameters are based on established methods for Norethindrone and its deuterated internal standards.
Mass Spectrometry Parameters
| Compound | Transition (m/z) | DP (V) | CE (eV) | CXP (V) |
| Norethindrone | 314.2 → 124.2 | 50 | 40 | 15 |
| Norethindrone-d6 | 320.2 → 128.2 | 50 | 40 | 15 |
Table 1: Recommended starting MRM transitions and compound-dependent parameters for Norethindrone and Norethindrone Acetate-d6. Data sourced from a validated method for Norethindrone.[5]
Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | Water:Acetonitrile:Acetic Acid (65:35:0.1, v:v:v) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: A summary of starting liquid chromatography conditions for the analysis of Norethindrone, which can be adapted for Norethindrone Acetate-d6.[5][6]
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of Norethindrone Acetate-d6.
Issue 1: Poor Peak Shape or Peak Splitting
Poor chromatography can lead to inaccurate integration and reduced sensitivity.
-
Potential Cause: Sample solvent is too strong.
-
Solution: Dilute the sample in a solvent that is the same or weaker than the initial mobile phase composition.[7]
-
-
Potential Cause: Analyte precipitation on the column.
-
Solution: Ensure the sample is fully soluble in both the sample solvent and the mobile phase.[7]
-
-
Potential Cause: Column contamination.
-
Solution: Flush the analytical column according to the manufacturer's instructions. Regularly replace guard columns.[7]
-
Issue 2: Low or No Signal for Norethindrone Acetate-d6
A weak or absent signal can prevent accurate quantification.
-
Potential Cause: Improper mass spectrometer tuning.
-
Solution: Infuse a solution of Norethindrone Acetate-d6 directly into the mass spectrometer to optimize source and compound parameters.
-
-
Potential Cause: Degradation of the internal standard.
-
Solution: Prepare fresh working solutions of Norethindrone Acetate-d6 from a stock solution stored under recommended conditions. Norethindrone acetate is known to be unstable in the presence of air and light.[4]
-
-
Potential Cause: Inefficient extraction.
-
Solution: Optimize the sample preparation procedure. Refer to the detailed experimental protocols below for Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
-
Issue 3: High Signal Variability or Inaccurate Quantification
Inconsistent results can undermine the reliability of the assay.
-
Potential Cause: Matrix effects.
-
Solution: Matrix effects, where co-eluting compounds suppress or enhance the ionization of the analyte, are a common issue in bioanalysis.[8] To mitigate this, improve sample cleanup by optimizing the SPE or LLE protocol. Adjusting the chromatographic method to separate the analyte from interfering matrix components can also be effective.[9]
-
-
Potential Cause: Isotope effect in chromatography.
-
Solution: Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts.[10] If this separation is significant, it can lead to differential matrix effects. A slower gradient or a different column chemistry may be needed to ensure co-elution.
-
-
Potential Cause: Carryover.
-
Solution: Inject a blank sample after a high concentration sample to check for carryover. If observed, optimize the autosampler wash procedure, potentially using a stronger wash solvent.
-
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) from Human Plasma
This protocol is adapted from established methods for Norethindrone.[11]
-
Sample Pre-treatment: To 500 µL of plasma, add 50 µL of Norethindrone Acetate-d6 working solution (internal standard). Vortex for 30 seconds.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.05 M ammonium (B1175870) acetate, followed by two washes with 1 mL of 5% methanol in water.
-
Drying: Dry the cartridge under vacuum for approximately 3 minutes.
-
Elution: Elute the analyte and internal standard with 300 µL of the mobile phase.
-
Analysis: The eluate is ready for injection into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE) from Human Plasma
This protocol is a general approach for steroid extraction from plasma.[12]
-
Sample Preparation: To 250 µL of plasma, add 50 µL of Norethindrone Acetate-d6 working solution (internal standard).
-
Extraction: Add 1 mL of an organic solvent (e.g., n-butyl chloride or a mixture of diethyl ether and dichloromethane).[12][13]
-
Vortexing and Centrifugation: Vortex the mixture for 2 minutes, then centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Solvent Transfer: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: The reconstituted sample is ready for injection into the LC-MS/MS system.
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. clinivex.com [clinivex.com]
- 4. Norethindrone | C20H26O2 | CID 6230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. qps.com [qps.com]
- 6. Simple and rapid determination of norethindrone in human plasma by supported liquid extraction and ultra performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
- 10. benchchem.com [benchchem.com]
- 11. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 12. benchchem.com [benchchem.com]
- 13. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
Technical Support Center: Overcoming Ion Suppression in Norethindrone Acetate Analysis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming ion suppression in the LC-MS/MS analysis of Norethindrone Acetate.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of Norethindrone Acetate that may be related to ion suppression.
Problem: Significant drop in Norethindrone Acetate signal when analyzing biological samples compared to standards in neat solution.
Possible Cause: This is a classic indication of ion suppression, where co-eluting matrix components from the biological sample interfere with the ionization of Norethindrone Acetate in the mass spectrometer's ion source. This leads to reduced sensitivity, poor accuracy, and lack of reproducibility.[1]
Solutions:
-
Optimize Sample Preparation: The most effective strategy to combat ion suppression is to remove interfering matrix components before analysis.[2] The choice of sample preparation technique significantly impacts the cleanliness of the final extract.
-
Solid-Phase Extraction (SPE): This is a highly effective technique for removing a wide range of interferences, including phospholipids (B1166683), which are a major cause of ion suppression in plasma and serum samples.[1][2]
-
Liquid-Liquid Extraction (LLE): LLE can also provide clean extracts by partitioning Norethindrone Acetate into an immiscible organic solvent, leaving many matrix components behind in the aqueous phase.[3]
-
Protein Precipitation (PPT): While simple and fast, PPT is the least effective method for removing matrix interferences and often results in significant ion suppression.[2][4]
-
-
Chromatographic Separation: If ion suppression persists after sample cleanup, optimizing the chromatographic conditions can help separate Norethindrone Acetate from the interfering components.
-
Adjust the Gradient: Modifying the mobile phase gradient can alter the elution profile of both the analyte and interfering compounds, potentially resolving them.
-
Change the Column: Using a column with a different stationary phase chemistry can provide alternative selectivity and improve separation.
-
-
Use a Stable Isotope-Labeled Internal Standard: Norethindrone Acetate-d6 is the ideal internal standard as it co-elutes with the analyte and experiences similar ion suppression effects.[5] This allows for accurate quantification even in the presence of some matrix effects.
Problem: Poor reproducibility of Norethindrone Acetate-d6 signal across different samples.
Possible Cause: While a stable isotope-labeled internal standard can compensate for ion suppression, significant variability in the matrix composition between samples can still lead to inconsistent internal standard response. This may indicate a highly "dirty" sample extract.
Solutions:
-
Improve Sample Cleanup: Re-evaluate the sample preparation method. If using PPT, consider switching to LLE or SPE for a cleaner extract.[2] If already using SPE, ensure the method is optimized for the specific matrix being analyzed.
-
Dilute the Sample: If the concentration of Norethindrone Acetate is high enough, diluting the sample can reduce the concentration of interfering matrix components, thereby mitigating their impact on ionization.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it specifically affect the analysis of Norethindrone Acetate?
A1: Ion suppression is a phenomenon in LC-MS/MS where molecules in the sample matrix that co-elute with the analyte of interest, Norethindrone Acetate, interfere with its ionization process in the mass spectrometer's source.[6][7] This interference reduces the number of Norethindrone Acetate ions that reach the detector, leading to a lower signal intensity. This can result in inaccurate quantification, reduced sensitivity, and poor method reproducibility.
Q2: How can I confirm that ion suppression is the cause of my analytical issues?
A2: A post-column infusion experiment is a definitive way to identify regions of ion suppression in your chromatogram. This involves infusing a constant flow of Norethindrone Acetate solution into the LC eluent after the analytical column while injecting an extracted blank matrix sample. A dip in the baseline signal of Norethindrone Acetate indicates the retention times at which matrix components are eluting and causing suppression.
Q3: Which sample preparation method is best for minimizing ion suppression for Norethindrone Acetate analysis in plasma?
A3: For plasma samples, Solid-Phase Extraction (SPE) is generally the most effective method for removing phospholipids and other matrix components that cause ion suppression.[1] Liquid-Liquid Extraction (LLE) is also a good option.[3] Protein Precipitation (PPT) is the least effective and most likely to result in significant ion suppression.[2][4]
Q4: Can changing the ionization source from ESI to APCI help reduce ion suppression for Norethindrone Acetate?
A4: Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to ion suppression than Electrospray Ionization (ESI) for some compounds. However, the choice of ionization source depends on the analyte's chemical properties. For Norethindrone Acetate, ESI is commonly used. If significant ion suppression is encountered with ESI, exploring APCI could be a viable troubleshooting step.
Q5: Why is Norethindrone Acetate-d6 recommended as an internal standard?
A5: Norethindrone Acetate-d6 is a stable isotope-labeled internal standard. This means it has the same chemical structure and properties as Norethindrone Acetate, but with six deuterium (B1214612) atoms instead of hydrogen atoms at specific positions. This slight mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. Because they are chemically identical, they behave almost identically during sample preparation and chromatography, and more importantly, they are affected by ion suppression to the same extent.[5] This co-suppression allows for the ratio of the analyte to the internal standard to remain constant, leading to accurate quantification even with some degree of ion suppression.
Data Presentation
Table 1: Comparison of Sample Preparation Methods for Norethindrone Acetate Analysis
| Sample Preparation Method | Typical Extraction Recovery (%) | Typical Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | > 90% | Highly Variable (can be < 50%) | Simple, fast, inexpensive | Poor removal of matrix components, significant ion suppression[2][4] |
| Liquid-Liquid Extraction (LLE) | 80 - 90% | 85 - 115% | Good removal of polar interferences | Can be labor-intensive, potential for emulsions[2][3] |
| Solid-Phase Extraction (SPE) | 85 - 95% | 90 - 110% | Excellent removal of a wide range of interferences, high analyte concentration | Method development can be more complex and costly[1] |
Note: The values presented are typical and can vary depending on the specific matrix and experimental conditions.
Experimental Protocols
Detailed Protocol 1: Solid-Phase Extraction (SPE) for Norethindrone Acetate in Human Plasma
This protocol is adapted from a validated method for a related metabolite and is a recommended starting point for Norethindrone Acetate analysis.[1]
1. Materials and Reagents:
-
Norethindrone Acetate reference standard
-
Norethindrone Acetate-d6 internal standard (IS)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (ultrapure)
-
Formic acid (LC-MS grade)
-
Human plasma (K2EDTA)
-
SPE cartridges (e.g., C18, 100 mg)
2. Standard and QC Sample Preparation:
-
Prepare a 1 mg/mL primary stock solution of Norethindrone Acetate in methanol.
-
Prepare a 1 mg/mL primary stock solution of Norethindrone Acetate-d6 in methanol.
-
Serially dilute the Norethindrone Acetate stock solution with 50:50 (v/v) acetonitrile:water to prepare working standards.
-
Prepare a working IS solution (e.g., 100 ng/mL) in 50:50 (v/v) acetonitrile:water.
-
Spike blank human plasma with the working standards and IS to create calibration curve standards and quality control (QC) samples.
3. Sample Extraction:
-
To 100 µL of plasma sample (calibrant, QC, or unknown), add 20 µL of the IS working solution and vortex.
-
Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte and IS with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Analysis:
-
LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate Norethindrone Acetate from matrix interferences (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions: To be determined by direct infusion of Norethindrone Acetate and Norethindrone Acetate-d6.
Detailed Protocol 2: Liquid-Liquid Extraction (LLE) for Norethindrone Acetate in Human Plasma
This protocol is based on a validated method for Norethindrone.[3]
1. Materials and Reagents:
-
Same as SPE protocol, with the addition of a suitable extraction solvent (e.g., methyl tert-butyl ether (MTBE) or a mixture of hexane (B92381) and ethyl acetate).
2. Standard and QC Sample Preparation:
-
Follow the same procedure as for the SPE protocol.
3. Sample Extraction:
-
To 200 µL of plasma sample, add 50 µL of the IS working solution and vortex.
-
Add 1 mL of the extraction solvent (e.g., MTBE).
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Analysis:
-
Follow the same LC-MS/MS conditions as described in the SPE protocol.
Visualizations
Caption: Experimental workflow for Norethindrone Acetate analysis.
Caption: Simplified signaling pathway of Norethindrone Acetate.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. qps.com [qps.com]
- 4. Systematic evaluation of supported liquid extraction in reducing matrix effect and improving extraction efficiency in LC-MS/MS based bioanalysis for 10 model pharmaceutical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 6. researchgate.net [researchgate.net]
- 7. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Improving Accuracy and Precision with Deuterated Internal Standards
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using deuterated internal standards in your analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a deuterated internal standard (d-IS) in LC-MS analysis?
A deuterated internal standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by deuterium (B1214612), a stable isotope of hydrogen.[1][2] Its main function is to act as an internal reference to correct for variations that can occur during sample preparation and analysis.[2] Since the d-IS is chemically almost identical to the analyte, it behaves similarly during sample extraction, chromatography, and ionization.[2] This allows it to compensate for sample loss, matrix effects (ion suppression or enhancement), and instrument variability.[2] By adding a known quantity of the d-IS to every sample, calibrator, and quality control sample, the ratio of the analyte's response to the d-IS's response is used for quantification, leading to more accurate and precise results.[2][3]
Q2: What are the ideal characteristics of a deuterated internal standard?
For reliable quantification, a deuterated internal standard should have high chemical and isotopic purity.[4] High isotopic enrichment (≥98%) and chemical purity (>99%) are crucial for accurate results.[4][5][6] It is also important that the deuterium labels are on stable positions of the molecule to minimize the risk of isotopic exchange.[4][7] A sufficient mass difference between the analyte and the IS is necessary to prevent spectral overlap from the natural isotopic abundance of the analyte; a mass increase of +3 amu or more is generally recommended.[1][5]
Q3: Why are my deuterated internal standard and analyte showing different retention times?
This phenomenon is known as the "chromatographic isotope effect".[4][8][9] Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[4][8] This is attributed to subtle changes in the molecule's physicochemical properties, such as lipophilicity, when hydrogen is replaced by deuterium.[8][10] While often minor, this can become a significant issue if it leads to differential matrix effects, where the analyte and internal standard experience different levels of ion suppression or enhancement from co-eluting matrix components.[4][8][11]
Q4: Can a deuterated internal standard always correct for matrix effects?
No, it cannot be assumed that a deuterated internal standard will always perfectly correct for matrix effects.[4][12] If the analyte and the d-IS do not co-elute perfectly, they can be exposed to different co-eluting matrix components, leading to differential ion suppression or enhancement.[4] Studies have shown that the matrix effects experienced by an analyte and its deuterated internal standard can differ significantly.[11][13]
Q5: What purity levels are recommended for deuterated internal standards?
For reliable and accurate quantitative analysis, high purity of the deuterated internal standard is essential. The general recommendations are:
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantitative Results
Symptoms:
-
High coefficient of variation (%CV) in quality control (QC) samples.[14]
-
Inaccurate measurement of sample concentrations.[14]
-
Inconsistent analyte to internal standard area ratios across the analytical run.[14]
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Chromatographic Separation (Isotope Effect) | Verify co-elution by overlaying the chromatograms of the analyte and the internal standard. If a significant shift is observed, modify the chromatographic conditions (e.g., gradient, mobile phase composition, column temperature) to improve co-elution.[10][14] |
| Isotopic Contribution (Unlabeled Analyte Impurity) | Assess the isotopic purity of the deuterated internal standard using high-resolution mass spectrometry (HR-MS). If the standard contains a significant amount of the unlabeled analyte, it will contribute to the analyte's signal, causing a positive bias, especially at low concentrations.[14] |
| Isotopic Exchange (Back-Exchange) | Evaluate the stability of the deuterium label in the sample matrix and under the analytical conditions. If isotopic exchange is occurring, select a standard with deuterium labels on more stable positions (e.g., aromatic rings).[7] |
| Differential Matrix Effects | Conduct a post-extraction addition experiment to compare the internal standard response in a neat solution versus a post-extraction spiked blank matrix sample. A significant difference indicates differential matrix effects. Improve sample clean-up procedures to remove interfering matrix components.[13][15] |
Troubleshooting Workflow for Inaccurate Quantitative Results
Caption: Troubleshooting workflow for inaccurate quantitative results.
Issue 2: Decreasing or Unstable Internal Standard Signal
Symptoms:
-
A systematic decrease in the peak area of the internal standard throughout an analytical run.[8]
-
High variability in the internal standard signal between samples.[15]
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Isotopic Exchange (Back-Exchange) | This occurs when deuterium atoms are swapped for protons from the solvent or matrix. The stability of the deuterium label is highly dependent on its molecular position and the experimental conditions. To mitigate this, select a standard with deuterium labels on stable positions (e.g., aromatic rings) and avoid extreme pH and high temperatures.[7][13] |
| Adsorption to Vials or Tubing | The internal standard may adsorb to active sites within the LC system or on the surface of sample vials.[8] To mitigate this, passivate the system by making several injections of a high-concentration standard before running samples.[8] |
| Degradation of the Standard | The internal standard may be degrading in the sample matrix or autosampler. Evaluate the stability of the standard under your experimental conditions. |
| Inconsistent Pipetting | Verify the accuracy and precision of pipettes used for adding the internal standard.[8] |
Troubleshooting Workflow for Unstable Internal Standard Signal
Caption: Troubleshooting workflow for an unstable internal standard signal.
Experimental Protocols
Protocol 1: Assessment of Isotopic Purity using High-Resolution Mass Spectrometry (HR-MS)
Objective: To determine the contribution of the unlabeled analyte present as an impurity in the deuterated internal standard stock.[13]
Methodology:
-
Sample Preparation: Prepare a solution of the deuterated internal standard in a suitable solvent (e.g., acetonitrile/water) at a concentration that provides a strong signal (e.g., 1 µg/mL).[13]
-
Instrumentation: Use a high-resolution mass spectrometer. The sample can be infused directly or injected via an LC system.[13]
-
Data Acquisition: Acquire full scan mass spectra in the appropriate mass range to include the analyte and the internal standard.[13]
-
Data Analysis:
-
Measure the peak intensity (area) for the monoisotopic peak of the unlabeled analyte.[13]
-
Measure the peak intensity for the most abundant isotopologue of the deuterated internal standard.[13]
-
Calculate the percentage of the unlabeled analyte relative to the deuterated standard. This value should be low, ideally contributing less than 0.1% to the final analyte concentration in samples.[13]
-
Protocol 2: Evaluation of Deuterium Label Stability in Matrix
Objective: To assess the stability of the deuterium labels on the internal standard under the actual experimental conditions of the assay.[13]
Methodology:
-
Sample Preparation: Spike the deuterated internal standard into a blank biological matrix (e.g., plasma, urine).[13] Prepare a control sample by spiking the standard into the reconstitution solvent.[10]
-
Incubation: Incubate the samples under the same conditions as your typical analytical method (e.g., time, temperature, pH).[10]
-
Time-Point Analysis: Aliquot and process the samples at various time points (e.g., 0, 4, 8, 24 hours).[4]
-
LC-MS/MS Analysis: Analyze the processed samples.
-
Data Analysis: Monitor for any increase in the signal of the non-deuterated analyte in the matrix samples compared to the control. A significant increase suggests H/D back-exchange.[10]
Protocol 3: Assessment of Differential Matrix Effects
Objective: To assess the degree of ion suppression or enhancement for both the analyte and the deuterated internal standard.[4]
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and internal standard spiked into the mobile phase or reconstitution solvent.[15]
-
Set B (Post-Extraction Spike): Blank matrix is extracted first, and then the analyte and internal standard are spiked into the final extract.[15]
-
Set C (Pre-Extraction Spike): Analyte and internal standard are spiked into the blank matrix before the extraction process (this set is used to determine extraction recovery).[15]
-
-
Analysis: Analyze all three sets of samples by LC-MS/MS.
-
Data Calculation:
Quantitative Data Summary
The use of a deuterated internal standard significantly improves the accuracy and precision of analytical methods.
Table 1: Comparative Performance of an LC-MS/MS Assay With and Without a Deuterated Internal Standard [3]
| Concentration Level | Parameter | Without d-IS (External Calibration) | With d-IS (Internal Calibration) | Typical Acceptance Criteria |
| Low QC | Mean Measured Conc. | 1.35 ng/mL | 1.03 ng/mL | |
| % Bias | +35.0% | +3.0% | ± 15% | |
| % RSD (Precision) | 22.5% | 4.8% | ≤ 15% | |
| Medium QC | Mean Measured Conc. | 55.8 ng/mL | 49.5 ng/mL | |
| % Bias | +11.6% | -1.0% | ± 15% | |
| % RSD (Precision) | 18.2% | 3.2% | ≤ 15% | |
| High QC | Mean Measured Conc. | 95.2 ng/mL | 81.6 ng/mL | |
| % Bias | +19.0% | +2.0% | ± 15% | |
| % RSD (Precision) | 15.8% | 2.5% | ≤ 15% |
As the data illustrates, the method incorporating a deuterated internal standard demonstrates superior accuracy (lower % Bias) and precision (lower % Relative Standard Deviation), falling well within typical regulatory acceptance criteria.[3] The method without the deuterated standard shows significant variability and bias.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. waters.com [waters.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Common pitfalls with the use of internal standards in bioanalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered with the use of internal standards in bioanalysis.
Troubleshooting Guides
Issue 1: High Variability in Internal Standard (IS) Response
Q: My internal standard response is highly variable across my analytical run. What are the potential causes and how can I troubleshoot this?
A: High variability in the internal standard (IS) response can compromise the accuracy and precision of your results. The root causes can be broadly categorized into sample preparation errors, instrument issues, and matrix effects.
Troubleshooting Steps:
-
Review Sample Preparation and Handling:
-
Pipetting Errors: Inaccurate or inconsistent pipetting of the IS solution is a common source of variability. Verify the calibration and proper functioning of your pipettes.[1] Manually inspect sample wells to ensure consistent volumes.[2]
-
Improper Mixing: Ensure thorough vortexing of samples after adding the IS to guarantee homogeneity.
-
Inconsistent Extraction Recovery: Variations in extraction efficiency between samples can lead to IS variability. Optimize extraction parameters such as solvent choice, pH, and mixing times.[1]
-
Sample Stability: The IS may be degrading during sample processing or in the autosampler. Investigate the stability of the IS under your experimental conditions.
-
-
Investigate Instrument Performance:
-
Injector Issues: Problems with the autosampler injector, such as blockages or leaks, can lead to inconsistent injection volumes.[2]
-
LC System Problems: Check for leaks, inconsistent pump flow, or column degradation.[1]
-
Mass Spectrometer Drift: A drift in the mass spectrometer's response over the course of the run can cause systematic changes in the IS signal.
-
-
Assess Matrix Effects:
-
Differential Matrix Effects: Even with a stable isotope-labeled (SIL) IS, co-eluting matrix components can suppress or enhance the ionization of the analyte and IS to different extents.[3] This is a significant concern, especially if there is a chromatographic shift between the analyte and the IS.[4]
-
Lot-to-Lot Variability: Different lots of biological matrix can exhibit varying degrees of matrix effects.
-
Experimental Protocol: Investigating IS Variability
To systematically investigate the source of IS variability, a series of experiments can be performed:
| Experiment | Purpose | Methodology |
| Re-injection of Samples | Differentiate between sample preparation issues and instrument variability. | Re-inject a subset of samples with high and low IS responses. If the variability persists, the issue is likely with the instrument. |
| Post-Extraction Addition | Evaluate the contribution of the extraction process to variability. | Prepare two sets of blank matrix samples. In set A, spike the IS before extraction. In set B, spike the IS after extraction. Compare the IS response variability between the two sets. |
| Matrix Effect Evaluation | Quantify the degree of ion suppression or enhancement. | Compare the IS response in a neat solution to the response in a post-extraction spiked blank matrix sample.[3] |
Issue 2: Poor Internal Standard Recovery
Q: I am observing low and inconsistent recovery for my internal standard. What could be the reasons and how can I improve it?
A: Poor recovery of an internal standard can stem from several factors throughout the analytical workflow, including inefficient extraction, chemical instability, or adsorption.[1]
Troubleshooting Steps:
-
Optimize Extraction Efficiency:
-
Solvent and pH: Ensure the extraction solvent and pH are optimized for your analyte and IS to achieve efficient partitioning from the biological matrix.[1]
-
Extraction Technique: Evaluate different extraction techniques such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation to find the most suitable method for your compound.[5]
-
Evaporation and Reconstitution: Incomplete evaporation of the extraction solvent or improper reconstitution of the sample can lead to significant analyte and IS loss.[1]
-
-
Evaluate IS Stability:
-
Degradation during Sample Processing: The IS may be degrading due to pH instability, temperature effects, or enzymatic activity in the matrix. For example, amide-containing compounds can be susceptible to hydrolysis under strong acidic or basic conditions.[1]
-
Instability in Solution: Verify the stability of your IS in the stock and working solutions.
-
-
Address Adsorption Issues:
-
Nonspecific Binding: Peptides and proteins, in particular, have a propensity for nonspecific binding to container surfaces like vials and tubing.
-
Mitigation Strategies: To minimize adsorption, consider adding a small amount of a protein like bovine serum albumin (BSA) to your solutions, especially for peptide and protein analytes. Passivating the LC system by injecting a high-concentration standard before running samples can also help.[6]
-
Experimental Protocol: Evaluating Extraction Recovery
A recovery experiment can help determine if the extraction step is the source of poor recovery.
| Step | Procedure |
| 1. Prepare Sample Sets | Set A (Pre-extraction spike): Spike the IS into a blank biological matrix before the extraction process. Set B (Post-extraction spike): Spike the IS into the extract of a blank biological matrix after the extraction process. Set C (Neat solution): Prepare a solution of the IS in the final reconstitution solvent at the same theoretical concentration as the spiked samples. |
| 2. Analyze Samples | Analyze all three sets of samples using your LC-MS/MS method. |
| 3. Calculate Recovery | Recovery (%) = (Mean peak area of Set A / Mean peak area of Set B) x 100 |
A low recovery percentage indicates significant loss of the internal standard during the extraction procedure.
Issue 3: Cross-Talk Between Analyte and Internal Standard
Q: I am observing interference between my analyte and its stable isotope-labeled internal standard. What is causing this "cross-talk" and how can I mitigate it?
A: Cross-talk between an analyte and its deuterated internal standard can introduce bias and compromise data integrity.[7] This phenomenon primarily arises from two sources: the isotopic contribution of the analyte to the IS signal and the presence of the unlabeled analyte as an impurity in the IS.[7][8][9]
Causes of Cross-Talk:
-
Isotopic Contribution: Naturally occurring heavy isotopes (e.g., ¹³C) in the analyte can contribute to the mass-to-charge ratio (m/z) of the internal standard, especially when the mass difference is small.[7] This becomes more pronounced for high molecular weight compounds or those containing elements with abundant heavy isotopes like chlorine or bromine.[8][9][10]
-
Impurity in the Internal Standard: The synthesized SIL-IS may contain a small amount of the unlabeled analyte.[7] This directly contributes to the analyte signal, leading to an overestimation of its concentration, particularly at the lower limit of quantification (LLOQ).[3][5]
Mitigation Strategies:
-
Select an Appropriate SIL-IS:
-
Optimize Mass Spectrometry Parameters:
-
Monitor a less abundant isotope of the SIL-IS as the precursor ion if it has minimal contribution from the analyte's isotopes.[10]
-
-
Verify IS Purity:
-
Always verify the purity of your internal standard to ensure the amount of unlabeled analyte is minimal.[2]
-
-
Use a Non-Linear Calibration Function:
Experimental Protocol: Assessing Cross-Talk
Objective: To determine the contribution of the analyte's isotopic distribution to the IS signal and the contribution of unlabeled analyte in the IS to the analyte signal.
| Step | Procedure |
| 1. Prepare Samples | - A high concentration solution of the analyte without the IS.- A solution of the IS without the analyte. |
| 2. LC-MS/MS Analysis | Analyze both samples using the established LC-MS/MS method, monitoring the transitions for both the analyte and the IS in each injection. |
| 3. Data Analysis | - In the analyte-only injection, check for any signal in the IS transition. This indicates isotopic contribution from the analyte.- In the IS-only injection, check for any signal in the analyte transition. This indicates the presence of unlabeled analyte as an impurity. |
Frequently Asked Questions (FAQs)
Q1: What are the key criteria for selecting an internal standard?
A: A suitable internal standard should mimic the analyte's behavior throughout the entire analytical process.[7] Key characteristics include:
-
Structural Similarity: The IS should be structurally similar to the analyte. Stable isotope-labeled (SIL) versions of the analyte are considered the gold standard.[11] If a SIL-IS is not available, a structural analog with similar physicochemical properties (e.g., pKa, logD) can be used.[2][11]
-
Co-elution: The IS should ideally co-elute with the analyte to ensure they experience the same matrix effects.[11]
-
Mass Spectrometric Resolution: The IS must be clearly distinguishable from the analyte by the mass spectrometer.[11]
-
Purity: The IS should be of high purity and well-characterized.[12]
-
Stability: The IS must be stable throughout the sample preparation, storage, and analysis process.
Q2: When should the internal standard be added to the sample?
A: Ideally, the internal standard should be added as early as possible in the sample processing workflow, typically during the initial aliquoting of the biological matrix. This ensures that the IS compensates for variability in all subsequent steps, including extraction, evaporation, and injection.[2] However, there are exceptions. For instance, in assays requiring the simultaneous detection of free and encapsulated drugs, the IS may be added post-extraction to avoid inducing conversion between the two forms.[2]
Q3: What are the common issues with deuterated internal standards?
A: While widely used, deuterated internal standards have some specific drawbacks:
-
Isotopic Exchange (Back-Exchange): Deuterium (B1214612) atoms can be replaced by protons from the solvent, especially if the deuterium is on a labile position (e.g., on a heteroatom like -OH or -NH) or under acidic or basic conditions.[3][6] This leads to a loss of the IS signal.
-
Chromatographic Shift (Isotope Effect): Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[4][6] This can lead to differential matrix effects if the analyte and IS do not co-elute, compromising the accuracy of quantification.[4]
Q4: What are the regulatory expectations for internal standard use?
A: Regulatory bodies like the FDA and EMA have harmonized their guidelines for bioanalytical method validation under the International Council for Harmonisation (ICH) M10 guideline.[12][13] Key recommendations for internal standard use include:
-
Preference for SIL-IS: The use of a stable isotope-labeled internal standard is strongly recommended for mass spectrometry-based assays.[13]
-
Consistent Concentration: The IS concentration should be consistent across all calibration standards, quality control (QC) samples, and study samples.[13]
-
Monitoring IS Response: The response of the internal standard should be monitored for all samples. Any significant variability should be investigated.[14] The FDA provides a Q&A guidance document with specific recommendations for evaluating IS response variability.[15]
| Parameter | ICH M10 Recommendation (FDA & EMA) |
| IS Selection | A stable isotope-labeled internal standard (SIL-IS) is strongly recommended. A structural analog is acceptable if a SIL-IS is not available, but its ability to track the analyte must be thoroughly validated.[13] |
| IS Purity | The internal standard should be well-characterized, and its purity should be known.[12] |
| IS Concentration | The concentration of the IS should be consistent and optimized to provide a reproducible and reliable response without interfering with the analyte signal.[12][13] |
| IS Response Variability | The IS response should be monitored to identify potential issues with assay performance. Acceptance criteria for IS variability should be pre-defined. For example, IS responses that are <50% and >150% of the mean IS response may be flagged for repeat analysis. |
Visualizations
Caption: A logical workflow for troubleshooting high internal standard variability.
Caption: A decision tree for selecting an appropriate internal standard.
Caption: A workflow for experimentally assessing cross-talk between an analyte and its IS.
References
- 1. benchchem.com [benchchem.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. simbecorion.com [simbecorion.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. en.cmicgroup.com [en.cmicgroup.com]
- 15. fda.gov [fda.gov]
Technical Support Center: Troubleshooting Inconsistent Internal Standard Response in LC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues with inconsistent internal standard (IS) response in Liquid Chromatography-Mass Spectrometry (LC-MS) experiments.
Frequently Asked Questions (FAQs)
Q1: What is an internal standard (IS) and why is it crucial in LC-MS analysis?
An internal standard is a compound of known concentration that is added to all samples, including calibrators and quality controls, before analysis.[1] It is a structurally similar compound to the analyte of interest.[2] Its purpose is to compensate for variations that can occur during sample preparation, injection, and analysis, thereby improving the accuracy and precision of quantitative results.[1][3] The ratio of the analyte signal to the IS signal is used for quantification, which helps to correct for analyte loss during sample processing and fluctuations in instrument response.[2][3]
Q2: What are the common causes of inconsistent internal standard response?
Inconsistent internal standard response can stem from a variety of sources throughout the analytical workflow. These can be broadly categorized as:
-
Sample Preparation Issues:
-
Inconsistent addition of the IS to the samples (e.g., pipetting errors).
-
Incomplete mixing of the IS with the sample matrix.
-
Variability in extraction recovery between the analyte and the IS.
-
Degradation of the IS in the sample matrix.
-
-
Chromatographic Issues:
-
Poor chromatographic peak shape or resolution.
-
Shifting retention times, leading to differential matrix effects for the analyte and IS.[4]
-
Carryover from previous injections.
-
-
Mass Spectrometry Issues:
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the IS, leading to a variable response.[5] This is a very common phenomenon in LC-MS.[6]
-
Ion Source Instability: Fluctuations in the ion source temperature, gas flows, or spray voltage can cause a drifting signal.
-
Detector Saturation: High concentrations of the analyte or IS can lead to a non-linear response.
-
-
Internal Standard Selection and Quality:
Q3: How can I systematically troubleshoot a drifting or inconsistent internal standard signal?
A systematic approach is key to identifying the root cause of IS variability. The following workflow can guide your investigation.
Troubleshooting Guides
Guide 1: Investigating Matrix Effects
Matrix effects, the suppression or enhancement of ionization by co-eluting compounds, are a primary cause of IS variability.[5]
Experimental Protocol: Post-Column Infusion
This experiment helps to identify regions in the chromatogram where ion suppression or enhancement occurs.[5]
-
Preparation:
-
Prepare a solution of the internal standard at a concentration that gives a stable and moderate signal.
-
Set up the LC-MS system as for a typical sample run, but without injecting a sample.
-
Use a T-fitting to introduce the IS solution into the mobile phase flow path between the analytical column and the mass spectrometer ion source.
-
-
Execution:
-
Start the infusion of the IS solution at a constant flow rate.
-
Once a stable IS signal is observed, inject a blank matrix sample (a sample prepared in the same way as the study samples but without the analyte or IS).
-
Monitor the IS signal throughout the chromatographic run.
-
-
Data Interpretation:
-
A stable baseline indicates no significant matrix effects.
-
A dip in the IS signal at a specific retention time indicates ion suppression.
-
A rise in the IS signal indicates ion enhancement.
-
| Observation | Potential Cause | Recommended Action |
| Ion suppression/enhancement at the IS retention time. | Co-eluting matrix components are affecting IS ionization. | Modify the chromatographic method to separate the IS from the interfering peaks.[4] Improve the sample cleanup procedure to remove the interfering components. |
| No significant ion suppression/enhancement. | Matrix effects are unlikely to be the primary cause of IS inconsistency. | Proceed to investigate other potential causes such as sample preparation or IS stability. |
Guide 2: Evaluating Internal Standard Stability
The stability of the internal standard in the sample matrix and analytical solvents is critical for consistent response.
Experimental Protocol: IS Stability Assessment
-
Preparation:
-
Spike the internal standard into a blank matrix and the solvent used for sample reconstitution at the working concentration.
-
Prepare multiple aliquots of these solutions.
-
-
Execution:
-
Analyze one set of aliquots immediately (T=0).
-
Store the remaining aliquots under the same conditions as the study samples (e.g., room temperature, 4°C, -20°C).
-
Analyze the stored aliquots at various time points (e.g., 4, 8, 24 hours).
-
-
Data Interpretation:
-
Compare the IS response at each time point to the T=0 response.
-
A significant decrease in response over time suggests degradation.
-
| Observation | Potential Cause | Recommended Action |
| IS response decreases significantly over time in the matrix. | The IS is unstable in the biological matrix. | Investigate the cause of degradation (e.g., enzymatic activity) and adjust sample handling (e.g., add stabilizers, keep samples on ice). |
| IS response is stable in the matrix but not in the reconstitution solvent. | The IS is unstable in the analytical solvent. | Change the reconstitution solvent to one in which the IS is stable. |
| IS response is stable in all conditions. | IS instability is not the cause of the inconsistent response. | Focus on other potential causes. |
Guide 3: Assessing Sample Preparation Variability
Inconsistencies in the sample preparation process can directly impact the final IS concentration and response.
Troubleshooting Steps:
-
Review Standard Operating Procedures (SOPs): Ensure that the procedures for adding the IS, mixing, and extraction are clear and being followed correctly.
-
Pipette Calibration: Verify the calibration of the pipettes used for IS addition.
-
Mixing Evaluation: For solid-phase extraction (SPE) or liquid-liquid extraction (LLE), ensure adequate vortexing or shaking times are used to achieve equilibrium.
-
Order of Addition: Add the internal standard as early as possible in the sample preparation workflow to account for variability in subsequent steps.
-
Re-extract a Subset of Samples: Re-extracting a few samples where the IS response was anomalous can help determine if the issue is related to the extraction process. If the re-extracted samples show a consistent IS response, the initial extraction was likely the source of the problem.
References
- 1. nebiolab.com [nebiolab.com]
- 2. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. benchchem.com [benchchem.com]
Strategies to minimize variability in sample preparation for Norethindrone analysis
Welcome to the Technical Support Center for Norethindrone analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting strategies to minimize variability in sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in Norethindrone sample preparation?
A1: Variability in Norethindrone analysis primarily stems from several factors during sample preparation. These include the degradation of the analyte due to improper pH, temperature, and light exposure.[1] Inconsistent sample handling and storage can also contribute significantly to variability. Furthermore, matrix effects from biological samples, such as plasma or serum, can interfere with accurate quantification. The choice of extraction method, such as Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE), and the consistency of its execution are also critical factors.
Q2: What are the recommended storage conditions for samples containing Norethindrone?
A2: To ensure the stability of Norethindrone in biological samples, it is recommended to store them at ultra-low temperatures, such as -70°C, until analysis. Samples should be protected from light by using amber vials or by wrapping the containers in aluminum foil. It is also advisable to minimize freeze-thaw cycles, as these can accelerate the degradation of the analyte.
Q3: How does pH affect the stability of Norethindrone during sample preparation?
A3: Norethindrone is susceptible to degradation in both acidic and basic conditions. Forced degradation studies have shown that Norethindrone degrades under acidic (e.g., 5N HCl at 70°C) and basic (e.g., 2N NaOH at 70°C) conditions.[1] Therefore, it is crucial to maintain a neutral pH during extraction and other sample preparation steps to minimize degradation and ensure accurate quantification. One study indicated that Norethindrone exhibits higher stability in basic media compared to acidic media.[2]
Q4: Can the choice of anticoagulant in plasma samples affect Norethindrone analysis?
A4: While the specific impact of different anticoagulants on Norethindrone analysis is not extensively documented in the provided search results, a general study on drug stability in bioanalysis suggests that the choice of anticoagulant counter-ion (e.g., K2EDTA vs. Sodium Heparin) may not have a significant impact on the stability and matrix effects for some compounds.[3] However, it is always best practice to maintain consistency in the anticoagulant used across all samples in a single study to minimize any potential variability. If switching between anticoagulants is necessary, a validation study is recommended.
Troubleshooting Guides
This section provides a troubleshooting guide for common issues encountered during Norethindrone sample preparation.
| Issue | Potential Cause | Recommended Solution |
| Low Analyte Recovery | Incomplete Extraction: The chosen solvent in LLE may not be optimal for Norethindrone, or the pH of the sample may not be suitable for efficient partitioning. For SPE, the sorbent may not be appropriate, or the elution solvent may be too weak. | For LLE: Experiment with different extraction solvents of varying polarity. Adjust the sample pH to a neutral range to ensure Norethindrone is in a non-ionized state. For SPE: Select a sorbent that has a high affinity for Norethindrone (e.g., C18). Optimize the elution solvent by increasing its strength or using a different solvent system. |
| Analyte Degradation: Exposure to extreme pH, high temperatures, or prolonged light exposure during sample processing can lead to the degradation of Norethindrone.[1] | Maintain a neutral pH throughout the sample preparation process. Keep samples on ice or at a controlled low temperature. Protect samples from direct light by using amber vials or working in a dimly lit environment. | |
| High Variability in Replicate Samples | Inconsistent Sample Handling: Variations in incubation times, vortexing speeds, or evaporation rates can introduce variability between samples. | Standardize all sample handling procedures. Use automated liquid handling systems where possible to improve precision. Ensure complete and consistent evaporation of solvents. |
| Matrix Effects: Endogenous components in the biological matrix can interfere with the ionization of Norethindrone in the mass spectrometer, leading to inconsistent results. | Employ a more effective sample cleanup method. SPE is generally more effective at removing interfering matrix components than LLE.[4] Consider using a deuterated internal standard to compensate for matrix effects. | |
| Presence of Interfering Peaks in Chromatogram | Co-elution of Matrix Components: Insufficiently selective sample preparation can lead to the co-extraction of other compounds from the matrix that have similar chromatographic behavior to Norethindrone. | Improve the selectivity of the extraction method. For SPE, this can be achieved by optimizing the wash steps to remove interfering substances before eluting the analyte. For LLE, a back-extraction step can be incorporated. |
| Analyte Degradation: Degradation products of Norethindrone may appear as extra peaks in the chromatogram. | Refer to the solutions for "Analyte Degradation" under "Low Analyte Recovery." |
Data Presentation
The choice between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) can significantly impact analyte recovery and data variability. The following table summarizes a comparison of the two methods based on available data.
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Reference |
| Recovery Rate | Generally lower and more variable, can be 10-20% lower than SPE. | High and consistent recoveries are often achievable. | [4] |
| Matrix Effects | Can be higher and more variable. | Generally lower and more consistent due to more efficient removal of interfering components. | [4] |
| Selectivity | Lower selectivity, may require additional cleanup steps. | Higher selectivity can be achieved through careful selection of sorbent and optimization of wash and elution steps. | |
| Automation Potential | More challenging to automate. | Easily automated for high-throughput applications. | |
| Solvent Consumption | Typically higher. | Generally lower. |
Experimental Protocols
Liquid-Liquid Extraction (LLE) Protocol for Norethindrone in Plasma
This protocol is a general guideline and may require optimization for specific applications.
-
Sample Preparation:
-
Thaw plasma samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
-
Extraction:
-
Pipette 500 µL of plasma into a clean glass tube.
-
Add an appropriate internal standard.
-
Add 2 mL of a suitable organic solvent (e.g., methyl tert-butyl ether, ethyl acetate).
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
-
Solvent Evaporation:
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
-
Reconstitution:
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase used for the HPLC analysis.
-
Vortex for 30 seconds to ensure the analyte is fully dissolved.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
-
Solid-Phase Extraction (SPE) Protocol for Norethindrone in Plasma
This protocol is a general guideline using a C18 SPE cartridge and may require optimization.
-
Cartridge Conditioning:
-
Condition the C18 SPE cartridge by passing 1 mL of methanol (B129727) through it.
-
Equilibrate the cartridge by passing 1 mL of purified water through it. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample (e.g., 500 µL) onto the conditioned SPE cartridge.
-
Pass the sample through the cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak solvent mixture (e.g., 5% methanol in water) to remove polar interferences.
-
-
Elution:
-
Elute the Norethindrone from the cartridge with 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile).
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
-
Visualizations
General Workflow for Norethindrone Sample Preparation and Analysis
Caption: A generalized workflow for the preparation and analysis of Norethindrone from biological samples.
Troubleshooting Logic for Low Analyte Recovery
Caption: A troubleshooting decision tree for addressing low recovery of Norethindrone during sample preparation.
References
Technical Support Center: Enhancing the Limit of Quantification (LOQ) for Norethindrone
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of Norethindrone (B1679910). Our aim is to help you overcome common challenges and improve the sensitivity and reliability of your analytical methods.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue: High Limit of Quantification (LOQ) and Poor Sensitivity
Question: My assay for Norethindrone is not sensitive enough, and the LOQ is too high for my application. How can I improve it?
Answer: Achieving a low limit of quantification for Norethindrone can be challenging due to its molecular structure, which lacks easily ionizable groups for mass spectrometry.[1] Here are several strategies to enhance sensitivity:
-
Chemical Derivatization: This is a highly effective method to improve the ionization efficiency and, consequently, the sensitivity of Norethindrone in mass spectrometry.
-
Hydroxylamine (B1172632) Derivatization: Using a low-cost derivatizing agent like hydroxylamine can significantly increase the MS sensitivity, achieving an LLOQ as low as 50 pg/mL.[1]
-
Dansyl Chloride Derivatization: Derivatization with dansyl chloride is another proven technique for enhancing the sensitivity of both Norethindrone and Ethinyl Estradiol (B170435) in simultaneous analysis.[2]
-
Click Chemistry: A novel approach involves a "click reaction" with an azide-conjugated alkyne to form a 1,2,3-triazole ring, extending conjugation and improving detectability.[3]
-
-
Optimize Sample Preparation: A clean sample with minimal matrix interference is crucial for achieving low LOQs.
-
Supported Liquid Extraction (SLE): This technique has been successfully used to extract Norethindrone from human plasma, yielding an LLOQ of 50.0 pg/mL.[4]
-
Solid-Phase Extraction (SPE): SPE is effective for cleaning up complex matrices like urine and plasma, leading to high recovery and reduced matrix effects.[5][6]
-
Liquid-Liquid Extraction (LLE): LLE is a common and cost-effective method for plasma sample preparation.[7]
-
-
Instrumentation and Analytical Conditions:
-
Utilize UPLC-MS/MS: Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry offers higher resolution and sensitivity compared to conventional HPLC.[4]
-
Optimize Mass Spectrometry Parameters: Fine-tuning parameters such as declustering potential (DP), collision energy (CE), and collision cell exit potential (CXP) is critical for maximizing the signal of Norethindrone and its internal standard.[1]
-
Issue: Significant Matrix Effects
Question: I am observing significant signal suppression or enhancement in my assay, suggesting matrix effects. What can I do to mitigate this?
Answer: Matrix effects, which are alterations in ionization efficiency due to co-eluting compounds from the sample matrix, are a common challenge in bioanalysis.[8][9] Here are some strategies to address them:
-
Improve Sample Cleanup: The most direct way to reduce matrix effects is to remove interfering components.
-
Solid-Phase Extraction (SPE): This is often more effective than protein precipitation or simple LLE in removing phospholipids (B1166683) and other matrix components that cause ion suppression.[5]
-
Enzymatic Hydrolysis: For urine samples, enzymatic hydrolysis with β-glucuronidase can be used to deconjugate metabolites before extraction.[5]
-
-
Chromatographic Separation:
-
Gradient Elution: Employing a gradient elution program can help separate Norethindrone from co-eluting matrix components.
-
Use of a Guard Column: A guard column can help trap strongly retained matrix components and prolong the life of the analytical column.
-
-
Internal Standard Selection:
-
Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard, such as Norethindrone-¹³C₂, is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[4]
-
-
Method of Standard Addition: For complex matrices where it is difficult to prepare a matched calibration curve, the method of standard addition can be used to correct for matrix effects.[9]
Issue: Inconsistent and Irreproducible Results
Question: My results for Norethindrone quantification are not consistent between runs. What are the potential causes and solutions?
Answer: Poor reproducibility can stem from various factors throughout the analytical workflow.
-
Sample Stability:
-
Pipetting and Sample Handling:
-
Calibrated Pipettes: Use properly calibrated pipettes to ensure accuracy in sample and standard preparation.
-
Consistent Procedures: Adhere strictly to the validated protocol for all sample handling and extraction steps.
-
-
Instrument Performance:
-
System Suitability Tests: Perform system suitability tests before each run to ensure the LC-MS/MS system is performing optimally.
-
Regular Maintenance: Regular cleaning and maintenance of the ion source and mass spectrometer are essential for consistent performance.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical LOQ I can expect to achieve for Norethindrone in human plasma?
A1: The achievable LOQ depends on the analytical method employed. With derivatization and UPLC-MS/MS, an LOQ of 50 pg/mL has been reported.[1][4] Without derivatization, LC-MS/MS methods have achieved LOQs in the range of 0.1660 ng/mL.[6] HPLC-UV methods are generally less sensitive, with reported LOQs around 0.05 µg/ml in dissolution media.[11]
Q2: Is derivatization always necessary to achieve low-level quantification of Norethindrone?
A2: While not strictly necessary, derivatization is a powerful tool for significantly enhancing the sensitivity of Norethindrone in mass spectrometry, especially when mid-picogram level quantification is required.[1] For applications where higher LOQs are acceptable, methods without derivatization can be successfully validated.[6]
Q3: What are the key validation parameters to consider for a bioanalytical method for Norethindrone?
A3: According to regulatory guidelines (e.g., FDA and ICH), the key validation parameters include linearity, accuracy, precision (intra-day and inter-day), selectivity, specificity, recovery, matrix effect, and stability (freeze-thaw, short-term, and long-term).[12][13]
Q4: How can I prepare my samples for Norethindrone analysis in different matrices like plasma and urine?
A4: For plasma, common techniques include protein precipitation with acetonitrile, liquid-liquid extraction (LLE) with solvents like n-butyl chloride, and supported liquid extraction (SLE).[2][4][14] For urine, which may contain conjugated metabolites, a hydrolysis step using an enzyme like β-glucuronidase is often required, followed by solid-phase extraction (SPE) for cleanup.[5]
Data Presentation
Table 1: Comparison of Analytical Methods for Norethindrone Quantification
| Analytical Method | Matrix | Sample Preparation | Derivatization Agent | LOQ | Linearity Range | Reference |
| UPLC-MS/MS | Human Plasma | Liquid-Liquid Extraction | Hydroxylamine | 50 pg/mL | 50 - 10,000 pg/mL | [1] |
| UPLC-MS/MS | Human Plasma | Supported Liquid Extraction | None | 50 pg/mL | 50 - 25,000 pg/mL | [4] |
| LC-MS/MS | Human Plasma | Solid-Phase Extraction | None | 0.1660 ng/mL | 0.1660 - 34.594 ng/mL | [6] |
| LC-MS/MS | Human Plasma | Liquid-Liquid Extraction | Dansyl Chloride | 50 pg/mL | 50 - 10,000 pg/mL | [2] |
| HPLC-UV | Plasma | Liquid-Liquid Extraction | None | 40 ng/mL | 0.04 - 2.50 µg/mL | [7] |
| HPLC-UV | Dissolution Media | N/A | None | 0.05 µg/mL | N/A | [11] |
Table 2: Accuracy and Precision Data for a Validated UPLC-MS/MS Method with Derivatization [1]
| QC Level | Concentration (pg/mL) | Intra-run Precision (%CV) | Intra-run Accuracy (%RE) | Inter-run Precision (%CV) | Inter-run Accuracy (%RE) |
| LLOQ | 50 | 2.9 to 5.2 | -8.2 to -2.6 | 4.7 | N/A |
| Low QC | 150 | 0.7 to 5.3 | N/A | 2.0 to 3.8 | N/A |
| Medium QC | 1000 | 0.7 to 5.3 | N/A | 2.0 to 3.8 | N/A |
| High QC | 8000 | 0.7 to 5.3 | N/A | 2.0 to 3.8 | N/A |
Experimental Protocols
Protocol 1: UPLC-MS/MS Quantification of Norethindrone in Human Plasma with Hydroxylamine Derivatization [1]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 50 µL of human plasma, add 25 µL of the internal standard (Norethindrone-d6).
-
Perform liquid-liquid extraction on a Tomtec instrument.
-
Evaporate the organic solvent to dryness at 40°C.
-
-
Reconstitution and Derivatization:
-
Reconstitute the dried extract.
-
Add hydroxylamine as the derivatizing agent and allow the reaction to proceed at ambient temperature.
-
-
LC-MS/MS Analysis:
-
LC System: Shimadzu Nexera
-
MS/MS System: AB Sciex API-6500
-
Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
-
Mobile Phase A: Water:Acetonitrile:Acetic Acid (65:35:0.1, v:v:v)
-
Mobile Phase B: Acetonitrile
-
Flow Rate: Isocratic
-
MS/MS Transitions:
-
Norethindrone: 314.2 → 124.2 m/z
-
Norethindrone-d6: 320.2 → 128.2 m/z
-
-
Protocol 2: HPLC-UV Quantification of Norethindrone in Plasma [7]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of plasma, add 20 µL of Estradiol internal standard (1000 µg/mL) and vortex.
-
Perform liquid-liquid extraction.
-
-
HPLC-UV Analysis:
-
HPLC System: Merck Hitachi La Chrom
-
Detector: UV/Vis detector (L-7455) set at 245 nm
-
Column: Thermo Scientific C18 (250 x 4.6 mm ID, 5 µm pore size)
-
Mobile Phase: Deionized water:Acetonitrile (60:40, v/v)
-
Flow Rate: 1.3 mL/min (isocratic)
-
Visualizations
Caption: Workflow for Norethindrone quantification in plasma using LLE and derivatization.
Caption: Strategies to enhance the Limit of Quantification (LOQ) for Norethindrone.
References
- 1. qps.com [qps.com]
- 2. Simultaneous determination of norethindrone and ethinyl estradiol in human plasma by high performance liquid chromatography with tandem mass spectrometry--experiences on developing a highly selective method using derivatization reagent for enhancing sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CHEMICAL DERIVATIZATION OF NORETHINDRONE BASED ON CLICK REACTION FOR NOVEL ANALYTICAL METHOD DEVELOPMENT [repository.najah.edu]
- 4. Simple and rapid determination of norethindrone in human plasma by supported liquid extraction and ultra performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ijbpas.com [ijbpas.com]
- 7. ijpsonline.com [ijpsonline.com]
- 8. bataviabiosciences.com [bataviabiosciences.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. japsonline.com [japsonline.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Norethindrone Quantification: The Gold Standard of Deuterated Internal Standards
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients is paramount. This guide provides a comparative analysis of analytical methods for the quantification of norethindrone (B1679910), a synthetic progestin widely used in hormonal contraceptives and hormone replacement therapy. We will delve into the method validation for a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing a deuterated internal standard and compare its performance against alternative approaches.
The Superiority of Deuterated Internal Standards
In the realm of quantitative mass spectrometry, the use of a stable isotope-labeled internal standard, particularly a deuterated standard, is considered the gold standard for achieving the highest accuracy and precision.[1] Deuterated standards are chemically almost identical to the analyte of interest, norethindrone in this case, with the only difference being the replacement of one or more hydrogen atoms with deuterium.[1] This subtle mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard.
Because of their near-identical chemical and physical properties, deuterated standards co-elute with the analyte during chromatographic separation and exhibit the same behavior during sample preparation and ionization.[2][3] This unique characteristic allows them to effectively compensate for variations in sample extraction, matrix effects (ion suppression or enhancement), and instrument response, leading to more accurate and reliable quantification.[1][4][5] Regulatory bodies like the FDA and EMA recognize the value of deuterated standards in bioanalytical method validation.[1]
Comparative Analysis of Method Validation Parameters
The following table summarizes typical method validation parameters for the quantification of norethindrone using an LC-MS/MS method with a deuterated internal standard versus an alternative method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) using a non-deuterated internal standard.
| Method Validation Parameter | LC-MS/MS with Deuterated Standard (e.g., Norethindrone-d6) | HPLC-UV with Non-Deuterated Standard (e.g., Estradiol) |
| Linearity (Correlation Coefficient, r²) | > 0.99[6][7] | ≥ 0.99[8] |
| Lower Limit of Quantification (LLOQ) | 50 pg/mL[9][10] | 40 ng/mL |
| Accuracy (% Recovery / % Bias) | 99.2 - 108.4%[10] | 94.9 - 105.9%[6] |
| Precision (% Relative Standard Deviation, %RSD) | < 8.1%[10] | < 2%[8] |
| Specificity/Selectivity | High (due to MS/MS detection) | Lower (potential for co-eluting interferences) |
| Matrix Effect Compensation | Excellent[2][4] | Limited to none |
Experimental Protocol: Norethindrone Quantification by LC-MS/MS with a Deuterated Standard
This section outlines a typical experimental protocol for the validation of an analytical method for norethindrone quantification in human plasma using norethindrone-d6 (B3025749) as an internal standard.
1. Preparation of Stock and Working Solutions:
-
Norethindrone Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of norethindrone reference standard in 10 mL of methanol.
-
Norethindrone-d6 (Internal Standard) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of norethindrone-d6 in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the norethindrone stock solution in methanol:water (1:1, v/v) to create calibration standards and quality control (QC) samples. Prepare a working solution of norethindrone-d6 at an appropriate concentration.
2. Sample Preparation (Liquid-Liquid Extraction):
-
To 50 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the norethindrone-d6 working solution and vortex briefly.
-
Add 1 mL of n-butyl chloride, vortex for 1 minute, and centrifuge at 4000 rpm for 5 minutes.[7][11]
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: UPLC system (e.g., Shimadzu Nexera, Waters ACQUITY)[9][10]
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., AB Sciex API-6500)[9]
-
Column: A reverse-phase C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm)[9][10]
-
Mobile Phase: A gradient of water and acetonitrile (B52724) containing 0.1% acetic acid.[9]
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
4. Method Validation Experiments:
-
Linearity: Analyze a set of calibration standards in triplicate to construct a calibration curve by plotting the peak area ratio of norethindrone to norethindrone-d6 against the concentration. The linearity should be assessed by the correlation coefficient (r²).
-
Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations on three different days (inter-day) and in six replicates on the same day (intra-day). Accuracy is determined by the percentage of recovery, and precision is measured by the relative standard deviation (%RSD).
-
Lower Limit of Quantification (LLOQ): Determine the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
-
Selectivity: Analyze blank plasma samples from at least six different sources to ensure no endogenous interferences are observed at the retention times of norethindrone and the internal standard.
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the peak areas of the analyte and internal standard in post-extraction spiked blank plasma with those in a neat solution.
-
Stability: Assess the stability of norethindrone in plasma under various conditions, including short-term (bench-top), long-term (frozen), and freeze-thaw cycles.
Visualizing the Workflow and Rationale
To better understand the experimental process and the underlying principle of using a deuterated standard, the following diagrams are provided.
Caption: Experimental workflow for norethindrone quantification.
Caption: Rationale for using a deuterated internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. texilajournal.com [texilajournal.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous determination of norethindrone and ethinyl estradiol in human plasma by high performance liquid chromatography with tandem mass spectrometry--experiences on developing a highly selective method using derivatization reagent for enhancing sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. qps.com [qps.com]
- 10. Simple and rapid determination of norethindrone in human plasma by supported liquid extraction and ultra performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Cross-Validation of Analytical Methods with Different Deuterated Standards
For researchers, scientists, and drug development professionals, the accuracy and reliability of bioanalytical data are fundamental to the success of their studies. In quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards (SIL-ISs), particularly deuterated standards, are the cornerstone for achieving precise and accurate results.[1][2] These standards are critical for correcting variations that can occur during sample preparation, chromatographic separation, and mass spectrometric detection.[1][3] However, the choice of a specific deuterated standard, including the number and position of deuterium (B1214612) atoms, can significantly influence the performance of an analytical assay.[2][3] This guide provides an objective comparison of the performance of different deuterated standards, supported by experimental data, and outlines detailed methodologies for cross-validation when changing a deuterated internal standard.
Data Presentation: A Comparative Analysis of Internal Standards
The selection of an appropriate internal standard is a critical step in developing robust bioanalytical methods.[1] While SIL-ISs are preferred, the degree of deuteration can affect analytical outcomes.[3] The following tables summarize the performance of different internal standards in the bioanalysis of various compounds.
Table 1: Performance Comparison of Internal Standard Types
| Analyte | Internal Standard (IS) Type | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) | Source |
| Pesticide (Imidacloprid) | No Internal Standard | 10 | Varies >60% | >50% | [3] |
| Deuterated Analogue | 10 | Within 25% | <20% | [3] | |
| Tubulin Inhibitor (D-24851) | No Internal Standard | 1 - 1000 | 83.1 - 116.8 | 3.1 - 11.2 | [3] |
| Structural Analogue IS | 1 - 1000 | 118.2 - 130.4 | 18.2 - 27.5 | [3] | |
| Deuterated (d4) SIL-IS | 1 - 1000 | 97.8 - 102.1 | 2.1 - 4.5 | [3] | |
| Sirolimus | Structural Analogue (DMR) | Not Specified | Results were higher | 7.6 - 9.7 | [3] |
Table 2: Comparative Analysis of Different Deuterated and Other Stable Isotope-Labeled Standards for Testosterone
| Internal Standard Type | Key Performance Characteristics | Source |
| Testosterone-D2 | The method showed excellent agreement with a reference method. | [1][4] |
| Testosterone-D5 | Yielded lower quantitative results compared to the D2 internal standard. | [1][4] |
| Testosterone-¹³C₃ | Gave lower results than D2, but were closer to the target than D5. Considered superior due to perfect co-elution and no risk of H/D exchange. | [1][4] |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for reproducible and reliable bioanalytical results.[3] The following are example protocols for sample preparation and LC-MS/MS analysis for the quantification of drugs in human plasma using deuterated internal standards.
1. Sample Preparation (Protein Precipitation)
-
Spiking: To 100 µL of the biological matrix (e.g., plasma, serum), add the deuterated internal standard.[5]
-
Precipitation: Add a protein precipitation agent, such as a zinc sulfate (B86663) solution in methanol (B129727) or acetonitrile.[1]
-
Vortexing and Centrifugation: Vortex the mixture to ensure thorough mixing and then centrifuge to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the clear supernatant to a clean tube or a 96-well plate for analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[1]
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.[1]
-
Mobile Phase: A typical mobile phase consists of water with 0.1% formic acid (Mobile Phase A) and methanol with 0.1% formic acid (Mobile Phase B).[1]
-
Gradient Elution: Employ a suitable gradient elution to achieve separation of the analyte from potential endogenous interferences. For example, a linear gradient from 5% to 60% B over 2.2 minutes, then to 95% B, hold, and then return to initial conditions.[3]
-
Mass Spectrometer: A tandem mass spectrometer is used for detection and quantification in Multiple Reaction Monitoring (MRM) mode.[6]
-
MRM Transitions: Specific precursor-to-product ion transitions for each analyte and internal standard should be optimized.[3]
3. Cross-Validation Protocol
When changing from one deuterated internal standard (IS-1) to another (IS-2), a cross-validation study is essential to ensure the consistency of results.[7]
-
Prepare Samples: Prepare a minimum of three batches of quality control (QC) samples at low, medium, and high concentrations. Also, select a statistically relevant number of incurred study samples.[7]
-
Analysis with IS-1: Analyze one set of QC samples and the study samples using the original validated method with IS-1.[7]
-
Analysis with IS-2: Analyze a second set of the same QC samples and study samples using the method with the new IS-2.[7]
-
Acceptance Criteria: The mean accuracy of the QC samples analyzed with IS-2 should be within ±15% of the nominal concentration, and the precision (%CV) should not exceed 15%.[7] The results from the incurred study samples from both analyses should also be compared and meet predefined acceptance criteria.
Mandatory Visualization
Diagrams are essential for clarifying complex processes in bioanalytical method validation.[7]
Caption: Bioanalytical workflow using a deuterated internal standard.
Caption: Workflow for cross-validating two different deuterated internal standards.
References
A Comparative Guide to Internal Standards for Steroid Analysis: Norethindrone Acetate-d6 and Alternatives
For researchers, scientists, and drug development professionals engaged in the precise quantification of steroids, the selection of an appropriate internal standard is a critical determinant of analytical accuracy and reliability. This guide provides an objective comparison of Norethindrone (B1679910) Acetate-d6 with other commonly used internal standards in steroid analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The ideal internal standard (IS) should mimic the analyte's behavior throughout the analytical process, from sample preparation to detection, thereby compensating for variations in extraction efficiency, matrix effects, and instrument response. Stable isotope-labeled (SIL) internal standards, such as Norethindrone Acetate-d6, are widely regarded as the gold standard for their ability to co-elute with the analyte and exhibit similar ionization characteristics, leading to more accurate and precise results.[1]
This guide presents a summary of performance data for Norethindrone Acetate-d6 and its alternatives, compiled from various validated bioanalytical methods. It also provides detailed experimental protocols and visual workflows to aid in the selection of the most suitable internal standard for your specific analytical needs.
Performance Comparison of Internal Standards
The choice of an internal standard can significantly impact the quantification of steroid hormones. The following tables summarize key performance parameters for Norethindrone Acetate-d6 and other commonly used deuterated and non-deuterated internal standards. The data has been collated from multiple studies to provide a comparative overview.
Table 1: Performance of Deuterated Internal Standards in Steroid Analysis
| Internal Standard | Analyte(s) | Matrix | Extraction Recovery (%) | Matrix Effect (%) | Key Findings & Citations |
| Norethindrone Acetate-d6 / Norethindrone-d6 | Norethindrone | Human Plasma | Not explicitly stated, but used successfully in validated methods. | Not explicitly stated, but SIL standards are known to minimize matrix effects. | Utilized as an effective IS for the quantification of norethindrone.[2] |
| Testosterone-d3 | Testosterone | Human Serum | Not explicitly stated, but used in a validated CDC-certified method. | Not explicitly stated, but the method demonstrated high accuracy and precision. | Choice of deuteration level (d2 vs. d5) can impact results, highlighting the need for careful validation.[3][4][5] |
| Progesterone-d9 | Progesterone | Fish Plasma | Not explicitly stated, but part of a multi-steroid panel analysis. | Not explicitly stated, but the method was successfully validated for 14 hormones. | Employed in a comprehensive steroid profiling method.[6] |
| Cortisol-d4 | Cortisol | Human Serum | >65% | Minimal ion suppression or enhancement observed. | Part of a validated method for a large panel of 32 steroids.[7] |
| Estradiol-d5 | Estradiol | Fish Plasma | Not explicitly stated, but used in a validated method. | Not explicitly stated, but the method was validated for low-volume samples. | Effective for the analysis of estrogens in complex biological matrices.[6] |
Table 2: Performance of a Non-Deuterated Internal Standard in Steroid Analysis
| Internal Standard | Analyte(s) | Matrix | Extraction Recovery (%) | Matrix Effect (%) | Key Findings & Citations |
| Medroxyprogesterone (B1676146) Acetate (B1210297) | Progesterone, other steroids | Human Serum | Variable, can be lower than SIL standards. | Can be significant and may not adequately compensate for analyte variability. | Used as an IS, but may be more susceptible to differential matrix effects compared to SIL standards.[8][9][10][11] |
Discussion of Comparative Performance
Stable isotope-labeled internal standards, such as Norethindrone Acetate-d6, Testosterone-d3, and Progesterone-d9, consistently demonstrate superior performance in mitigating matrix effects and improving the accuracy and precision of steroid quantification.[1][12] The near-identical physicochemical properties of SIL standards to their corresponding analytes ensure they experience similar recoveries during sample preparation and similar ionization efficiencies in the mass spectrometer.
While non-deuterated internal standards like Medroxyprogesterone Acetate can be used, they may not co-elute with all analytes of interest and can exhibit different responses to matrix components, potentially leading to less accurate quantification.[8] The choice of the specific deuterated standard can also be critical, as variations in the degree of deuteration can sometimes lead to slight chromatographic separation from the analyte, which may impact the ability to fully compensate for matrix effects.[3] Therefore, thorough method validation is essential regardless of the internal standard chosen.
Experimental Protocols
The following are generalized experimental protocols for the quantification of steroids in human plasma using LC-MS/MS with a deuterated internal standard.
Sample Preparation: Protein Precipitation and Solid-Phase Extraction (SPE)
-
Spiking: To 200 µL of human plasma, add a known concentration of the deuterated internal standard (e.g., Norethindrone Acetate-d6).
-
Protein Precipitation: Add 800 µL of a cold organic solvent (e.g., methanol (B129727) or acetonitrile) to precipitate proteins. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analytes and the internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used for steroid separation (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the steroids.
-
Flow Rate: 0.3-0.5 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive or negative mode, depending on the steroid.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for each analyte and internal standard are monitored.
-
Visualizing the Workflow
The following diagrams illustrate the key processes in steroid analysis using an internal standard.
Caption: General experimental workflow for steroid analysis.
Caption: Role of the internal standard in accurate quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. nvkc.nl [nvkc.nl]
- 5. Development and Validation of a Serum Total Testosterone LC-MS/MS assay Certified by the CDC Hormone Standardization Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of steroid hormones in low volume plasma and tissue homogenates of fish using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medrxiv.org [medrxiv.org]
- 8. Variability and quantification of serum medroxyprogesterone acetate levels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. omicsonline.org [omicsonline.org]
- 12. lcms.cz [lcms.cz]
A Comparative Guide to the Accurate and Precise Quantification of Norethindrone Using Internal Standards
For researchers, scientists, and drug development professionals, the robust quantification of norethindrone (B1679910) in various biological matrices is critical for pharmacokinetic studies, bioequivalence assessments, and clinical monitoring. The use of an internal standard is a cornerstone of achieving reliable data by correcting for variations in sample preparation and instrument response. This guide provides an objective comparison of different analytical methodologies for norethindrone quantification, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.
Principle of Internal Standard in Norethindrone Quantification
An internal standard (IS) is a compound with similar physicochemical properties to the analyte (norethindrone) that is added in a known quantity to every sample, calibrator, and quality control sample before processing. The IS co-elutes with the analyte and experiences similar losses during sample preparation and variations in injection volume. By measuring the ratio of the analyte's response to the IS's response, analytical variability can be minimized, leading to enhanced accuracy and precision.
Caption: How an internal standard corrects for variability.
Comparative Analysis of Quantification Methods
The following tables summarize the performance of common analytical techniques for norethindrone quantification, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Gas Chromatography-Mass Spectrometry (GC-MS).
Table 1: Performance Comparison of Analytical Methods for Norethindrone Quantification
| Parameter | LC-MS/MS | HPLC-UV | GC-MS |
| Internal Standard(s) | Norethindrone-¹³C₂[1], Norethindrone-d6[2], Norethindrone-d7[3], Estradiol[4] | Estradiol[4], Testosterone[5] | Norgestrel, Deuterated progestin analogs[6] |
| Linearity (R²) | ≥ 0.99[7] | ≥ 0.998[8] | Typically ≥ 0.99 |
| Limit of Quantification (LOQ) | 50 pg/mL[1] | 0.05 µg/mL (50 ng/mL) | Method dependent, often requires derivatization |
| Intra-day Precision (%CV) | < 15% (typically < 8.1%)[1][7] | < 2.0% | < 15% |
| Inter-day Precision (%CV) | < 15% (typically < 8.1%)[1][7] | < 2.0% | < 15% |
| Accuracy (% Recovery) | 85-115% (typically 99.2-108.4%)[1][7] | 95.45-106.30%[5] | 85-115% |
Table 2: Summary of Validation Data from Selected Studies
| Method | Internal Standard | Matrix | Linearity Range | Accuracy (%) | Precision (%CV) | Reference |
| UPLC-MS/MS | Norethindrone-¹³C₂ | Human Plasma | 50.0 - 25,000 pg/mL | 99.2 - 108.4 | < 8.1 | [1] |
| LC-MS/MS | Norethindrone-d6 | Human Plasma | 0.1608 - 34.9782 ng/mL | Within 85-115% | < 15% | [2] |
| RP-HPLC-UV | Estradiol (B170435) | Plasma & Tissues | 0.04 - 2.50 µg/mL | Within ±15% of nominal | < 15% | [4] |
Experimental Workflows and Protocols
A generalized workflow for the quantification of norethindrone in a biological matrix using an internal standard is depicted below.
Caption: A typical experimental workflow for analysis.
Detailed Experimental Protocols
1. LC-MS/MS Method
-
Sample Preparation (Supported Liquid Extraction - SLE) [1]:
-
To 250 µL of human plasma, add the internal standard (Norethindrone-¹³C₂).
-
Load the sample onto an SLE cartridge.
-
Elute the analyte and internal standard with an organic solvent.
-
Evaporate the eluent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions [1]:
-
Column: Waters BEH C18 (100 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.05% formic acid in water:acetonitrile (B52724) (65:35, v/v).
-
Mobile Phase B: 0.05% formic acid in methanol:acetonitrile (50:50, v/v).
-
Flow Rate: 0.500 mL/min.
-
-
Mass Spectrometric Detection :
-
Ionization: Electrospray Ionization (ESI), typically in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for both norethindrone and the internal standard.
-
2. RP-HPLC-UV Method
-
Sample Preparation (Liquid-Liquid Extraction - LLE) :
-
To a plasma sample, add the internal standard (Estradiol).
-
Perform liquid-liquid extraction using an appropriate organic solvent.
-
Vortex and centrifuge to separate the layers.
-
Transfer the organic layer and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions [4]:
-
Column: Thermo Scientific C18 (250 × 4.6 mm ID, 5 µm pore size).
-
Mobile Phase: Isocratic mixture of deionized water and acetonitrile (60:40, v/v).
-
Flow Rate: 1.3 mL/min.
-
Detection: UV detection at 245 nm.
-
3. GC-MS Method
-
Sample Preparation (LLE and Derivatization) [6]:
-
Add an internal standard (e.g., norgestrel) to the plasma sample.
-
Extract the compounds using an organic solvent.
-
Evaporate the solvent to dryness.
-
Derivatize the dried extract to improve volatility and thermal stability (e.g., conversion to trimethylsilyl (B98337) derivatives).
-
-
GC-MS Conditions :
-
Column: A low-polarity capillary column suitable for steroid analysis.
-
Carrier Gas: Helium.
-
Injection: Splitless mode.
-
Detection: Mass selective detector operating in selected ion monitoring (SIM) mode.
-
Conclusion
The choice of analytical method for norethindrone quantification depends on the required sensitivity, selectivity, and available instrumentation.
-
LC-MS/MS offers the highest sensitivity and selectivity, making it the gold standard for bioanalytical studies requiring low limits of quantification, such as pharmacokinetic research. The use of a stable isotope-labeled internal standard like Norethindrone-¹³C₂ or Norethindrone-d6 is highly recommended for this technique to achieve the best accuracy and precision[1][2].
-
HPLC-UV is a more accessible and cost-effective technique. While less sensitive than LC-MS/MS, it can be suitable for the analysis of formulations or in studies where higher concentrations of norethindrone are expected[4]. The accuracy and precision are robust, especially when an appropriate internal standard like estradiol is used[4].
-
GC-MS is another powerful technique, but it often requires a derivatization step to make norethindrone amenable to gas chromatography[6]. This adds complexity to the sample preparation process.
For all methods, proper validation according to regulatory guidelines (e.g., FDA and ICH) is essential to ensure data integrity and reliability[5][7]. The data presented in this guide demonstrates that with the correct use of an internal standard and a validated method, high accuracy and precision can be achieved for the quantification of norethindrone across different analytical platforms.
References
- 1. Simple and rapid determination of norethindrone in human plasma by supported liquid extraction and ultra performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. derpharmachemica.com [derpharmachemica.com]
A Comparative Guide to Norethindrone Assays: Evaluating Linearity and Range with Deuterated Standards
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of norethindrone (B1679910), a synthetic progestin widely used in hormonal contraceptives and therapies, is critical in pharmacokinetic studies, clinical diagnostics, and drug development. The use of deuterated internal standards in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for achieving high sensitivity, specificity, and accuracy. This guide provides an objective comparison of the performance of various analytical methods for norethindrone quantification, with a focus on the linearity and range of assays employing deuterated standards. Experimental data from published studies are presented to support the comparison, alongside detailed methodologies for key experiments.
Performance Comparison of Norethindrone Assays
The choice of an analytical method for norethindrone quantification depends on the required sensitivity, the sample matrix, and the desired throughput. While LC-MS/MS methods with deuterated internal standards offer the highest performance, other techniques such as high-performance liquid chromatography with ultraviolet detection (HPLC-UV), gas chromatography-mass spectrometry (GC-MS), and immunoassays are also utilized. The following tables summarize the linearity and range of different norethindrone assays.
LC-MS/MS Methods with Deuterated Internal Standards
The use of a stable isotope-labeled internal standard, such as a deuterated version of norethindrone, is the preferred method for quantitative bioanalysis using LC-MS/MS. This is because the deuterated standard co-elutes with the analyte and experiences similar ionization effects, effectively compensating for matrix effects and variations in sample preparation and instrument response. This leads to improved precision and accuracy.
| Method | Internal Standard | Matrix | Linear Range | LLOQ (pg/mL) | Correlation Coefficient (r²) | Reference |
| UPLC-MS/MS | Norethindrone-d6 | Human Plasma | 50 - 10,000 pg/mL | 50 | Not Reported | [1] |
| UPLC-MS/MS | Norethindrone-¹³C₂ | Human Plasma | 50.0 - 25,000 pg/mL | 50.0 | >0.99 | [2] |
| LC-MS/MS | Norethindrone-d6 | Human Plasma | 166.0 - 34,594 pg/mL | 166.0 | Not Reported | [3] |
| LC-MS/MS | Norethindrone-¹³C₂ | Human Plasma | 50 - 10,000 pg/mL | 50 | Not Reported | [4] |
Alternative Norethindrone Quantification Methods
While LC-MS/MS with deuterated standards is superior in terms of sensitivity and specificity, other methods can be employed depending on the application and available instrumentation.
| Method | Internal Standard | Matrix | Linear Range | LLOQ | Correlation Coefficient (r) | Reference |
| HPLC-UV | Estradiol | Plasma and Tissues | 0.04 - 2.50 µg/mL | 0.04 µg/mL | >0.99 | [5] |
| GC-MS | Norgestrel | Human Plasma | 0.5 - 8 ng/mL | 0.5 ng/mL | Not Reported | Not Reported in Abstract |
| Immunoassay | Not Applicable | Plasma | Not Specified | Not Specified | Not Applicable | [6][7] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical assays. Below are representative protocols for the quantification of norethindrone using LC-MS/MS with a deuterated internal standard.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Spiking: To 200 µL of plasma sample, add 20 µL of the working solution of the deuterated internal standard (e.g., Norethindrone-d6).
-
Extraction: Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether).
-
Vortexing: Vortex the mixture for 10 minutes to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Spiking: To 500 µL of plasma, add the deuterated internal standard.[3]
-
Conditioning: Condition an SPE cartridge (e.g., C18) with 1 mL of methanol (B129727) followed by 1 mL of water.[3]
-
Loading: Load the plasma sample onto the conditioned SPE cartridge.[3]
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.[3]
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.[3]
-
Evaporation: Evaporate the eluate to dryness under nitrogen.[3]
-
Reconstitution: Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[3]
UPLC-MS/MS Conditions
-
Chromatographic System: Waters Acquity UPLC system.[2]
-
Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.[1]
-
Mobile Phase A: Water:Acetonitrile:Acetic Acid (65:35:0.1, v:v:v).[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Flow Rate: 0.5 mL/min.[2]
-
Mass Spectrometer: AB Sciex API-6500.[1]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[1]
-
MRM Transitions:
Visualizing the Workflow and Principles
To better illustrate the experimental process and the underlying principles of using deuterated standards, the following diagrams are provided.
References
- 1. qps.com [qps.com]
- 2. Simple and rapid determination of norethindrone in human plasma by supported liquid extraction and ultra performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijbpas.com [ijbpas.com]
- 4. researchgate.net [researchgate.net]
- 5. ijpsonline.com [ijpsonline.com]
- 6. A simple high-throughput enzymeimmunoassay for norethisterone (norethindrone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Norethisterone interference in testosterone assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Norethindrone Analysis: A Comparative Guide to Specificity and Selectivity with Internal Standards
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of norethindrone (B1679910), a synthetic progestin widely used in hormonal contraceptives and therapies, is paramount for pharmacokinetic studies, quality control, and clinical monitoring. The choice of analytical method significantly impacts the reliability of these measurements, with specificity and selectivity being critical parameters to ensure that the analyte of interest is measured without interference from other compounds. The use of an internal standard is a cornerstone of robust quantitative analysis, compensating for variations in sample preparation and instrument response. This guide provides an objective comparison of common analytical methods for norethindrone, focusing on their specificity and selectivity, supported by experimental data and detailed protocols.
The Role of the Internal Standard in Ensuring Analytical Accuracy
An internal standard (IS) is a compound with similar physicochemical properties to the analyte, added at a constant concentration to all samples, calibrators, and quality controls. Its primary function is to normalize the analytical signal of the analyte, thereby correcting for potential variability during the analytical process, from extraction to detection. An ideal internal standard for norethindrone analysis should co-elute with the analyte (in chromatographic methods) and exhibit similar ionization efficiency (in mass spectrometry-based methods) to effectively compensate for matrix effects and other sources of error.
dot
Caption: Workflow demonstrating the integration of an internal standard in the bioanalytical process for norethindrone.
Comparative Analysis of Analytical Methodologies
The selection of an analytical method for norethindrone is often a trade-off between sensitivity, specificity, throughput, and cost. Here, we compare three commonly employed techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Immunoassays.
| Analytical Method | Internal Standard(s) Used | Specificity | Selectivity | Typical Application |
| HPLC-UV | Estradiol, Other structurally similar steroids | Good | Moderate; susceptible to interference from compounds with similar chromophores and retention times. | Quality control of pharmaceutical formulations, analysis of dissolution media. |
| UPLC-MS/MS | Norethindrone-¹³C₂, Norethindrone-d₆ (stable isotope-labeled) | Excellent | Excellent; high degree of selectivity achieved through specific precursor-to-product ion transitions. | Bioanalysis of plasma and other biological matrices for pharmacokinetic studies. |
| Immunoassay | Typically none (competitive binding format) | Moderate to Poor | Can exhibit significant cross-reactivity with structurally related steroids and metabolites. | High-throughput screening, clinical monitoring where high specificity is not paramount. |
Experimental Protocols and Supporting Data
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a widely accessible and cost-effective technique. Its specificity relies on the chromatographic separation of norethindrone from potential interferents.
Experimental Protocol Example: Specificity in the Presence of Excipients and Degradation Products
-
Objective: To assess the ability of the HPLC-UV method to specifically quantify norethindrone in the presence of formulation excipients and forced degradation products.
-
Method:
-
Sample Preparation: A solution of norethindrone is spiked with common pharmaceutical excipients (e.g., lactose, magnesium stearate). A separate solution of norethindrone is subjected to forced degradation under acidic, basic, oxidative, and photolytic conditions.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of deionized water and acetonitrile (B52724) (e.g., 60:40 v/v).
-
Flow Rate: 1.3 mL/min.
-
Detection: UV at 245 nm.
-
-
Internal Standard: Estradiol is added to all samples.
-
Analysis: The spiked and degraded samples are injected into the HPLC system, and the chromatograms are analyzed for the resolution between the norethindrone peak and any other peaks.
-
Specificity Data Summary
| Potential Interferent | Observation | Conclusion |
| Excipients (Lactose, PVP, etc.) | No interfering peaks were observed at the retention time of norethindrone. | The method is specific for norethindrone in the presence of these excipients. |
| Acid Degradation Products | Degradation products were well-resolved from the parent norethindrone peak[1]. | The method is stability-indicating and can differentiate norethindrone from its acid-induced degradants. |
| Base Degradation Products | Degradation products were chromatographically separated from norethindrone[1]. | The method is specific and stability-indicating under basic conditions. |
| Oxidative Degradation Products | The method demonstrated the ability to separate norethindrone from its oxidative degradation products[1]. | The method is suitable for assessing the stability of norethindrone under oxidative stress. |
dot
Caption: Experimental workflow for assessing the specificity of an HPLC-UV method for norethindrone.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the gold standard for bioanalysis. The use of a stable isotope-labeled internal standard (SIL-IS), such as norethindrone-¹³C₂ or norethindrone-d₆, is highly recommended as it co-elutes with the analyte and has nearly identical extraction and ionization properties, providing the most accurate correction.
Experimental Protocol Example: Selectivity in Biological Matrix
-
Objective: To evaluate the selectivity of the UPLC-MS/MS method by analyzing blank biological matrix samples from multiple sources for potential interferences at the retention time of norethindrone and its SIL-IS.
-
Method:
-
Sample Preparation: Blank plasma samples from at least six different individuals are processed using a validated extraction method (e.g., supported liquid extraction or liquid-liquid extraction).
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of water and acetonitrile containing a modifier like formic acid.
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for norethindrone and its SIL-IS are monitored.
-
-
Internal Standard: Norethindrone-¹³C₂ is used as the internal standard.
-
Analysis: The processed blank samples are analyzed to ensure no significant peaks are present at the retention times and MRM transitions of norethindrone and the IS.
-
Selectivity Data Summary
| Analytical Parameter | Acceptance Criteria | Typical Result |
| Interference in Blank Plasma | Response at the retention time of the analyte should be <20% of the Lower Limit of Quantification (LLOQ). | No significant interfering peaks observed in multiple sources of blank plasma. |
| Interference at IS Retention Time | Response at the retention time of the IS should be <5% of the IS response in the LLOQ sample. | Minimal to no interference observed for the SIL-IS. |
dot
Caption: Workflow for evaluating the selectivity of a UPLC-MS/MS method for norethindrone analysis.
Immunoassays
Immunoassays are rapid and can be automated for high-throughput analysis. However, their specificity is dependent on the antibody's ability to selectively bind to norethindrone. Cross-reactivity with other structurally similar steroids is a significant concern.
Experimental Data: Cross-reactivity in a Testosterone (B1683101) Immunoassay
A study investigating the cross-reactivity of various steroid hormones in the Roche Elecsys Testosterone II immunoassay demonstrated significant interference from norethindrone.
| Compound | Concentration Tested (ng/mL) | Cross-reactivity (%) | Potential Clinical Impact |
| Norethindrone | 100 | >5% | Can cause clinically significant false positives in testosterone measurements, particularly in females[2]. |
This data highlights a critical limitation of using certain immunoassays for steroid hormone analysis in patients undergoing norethindrone therapy, as it can lead to misinterpretation of testosterone levels[3][4].
Conclusion and Recommendations
The choice of an analytical method for norethindrone must be guided by the specific requirements of the study.
-
For quality control of pharmaceutical products where the matrix is relatively simple, a well-validated HPLC-UV method with a suitable internal standard can provide the necessary specificity and accuracy. The method should be validated for its ability to separate norethindrone from potential impurities and degradation products[1][5].
-
For bioanalysis in complex biological matrices such as plasma, UPLC-MS/MS with a stable isotope-labeled internal standard is the unequivocal method of choice. Its high selectivity and sensitivity ensure reliable quantification, which is crucial for pharmacokinetic and clinical studies.
-
Immunoassays , while offering high throughput, should be used with caution for norethindrone analysis due to the high potential for cross-reactivity with other steroids. If an immunoassay is to be used, its cross-reactivity profile with norethindrone and its metabolites must be thoroughly characterized.
By carefully considering the specificity and selectivity of the chosen analytical method and employing an appropriate internal standard, researchers can ensure the generation of accurate and reliable data in their studies of norethindrone.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Cross-reactivity of steroid hormone immunoassays : clinical significance and two-dimensional molecular similarity prediction | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. sphinxsai.com [sphinxsai.com]
A Comparative Guide to Norethindrone Quantification Methods for Researchers
A detailed analysis of common analytical techniques for the quantification of norethindrone (B1679910), offering a comparative look at their performance, protocols, and ideal applications. This guide is intended for researchers, scientists, and drug development professionals seeking to select the most appropriate method for their specific research needs.
The accurate quantification of norethindrone, a synthetic progestin widely used in hormonal contraceptives and hormone replacement therapies, is critical in both research and clinical settings. The selection of an appropriate analytical method is paramount to achieving reliable and reproducible results. This guide provides a comparative overview of commonly employed techniques, including Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). While a formal, large-scale inter-laboratory comparison study on norethindrone quantification is not publicly available, this document compiles and compares validation data from individual studies to offer valuable insights into the performance of these methods.
Comparative Performance of Norethindrone Quantification Methods
The following table summarizes the quantitative performance data for different analytical methods used for norethindrone quantification as reported in various studies. This allows for a direct comparison of key validation parameters.
| Parameter | RP-HPLC-UV | UPLC-MS/MS | Differential Pulse Polarography |
| Linearity Range | 0.05 - 2 µg/mL | 50 - 25,000 pg/mL | 2 - 200 ppm |
| Intra-day Precision (%RSD) | 1.62 - 1.85 | Not Reported | Not Reported |
| Inter-day Precision (%RSD) | 0.20 - 0.38 | Not Reported | Not Reported |
| Accuracy (Recovery %) | >96.28% | Not Reported | Not Reported |
| Limit of Detection (LOD) | Calculated as (3.3×σ)/s | Not Reported | Not Reported |
| Limit of Quantitation (LOQ) | Calculated as (10×σ)/s | Not Reported | Not Reported |
| Sample Matrix | Plasma, Tissues | Plasma | Tablets |
Note: The performance of each method can vary based on the specific instrumentation, reagents, and experimental conditions. The data presented here is for comparative purposes and is derived from individual research publications.[1]
Experimental Protocols
Detailed methodologies for the key analytical techniques are outlined below. These protocols are based on established methods and provide a foundation for laboratory implementation.
Reverse-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
This method is widely used for the quantification of norethindrone in pharmaceutical formulations and biological samples.
Instrumentation:
-
HPLC system with a UV/Vis detector
-
C18 column (e.g., 250 x 4.6 mm, 5 µm pore size)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Deionized water
-
Norethindrone reference standard
-
Internal standard (e.g., estradiol)
Chromatographic Conditions:
-
Mobile Phase: A mixture of deionized water and acetonitrile (e.g., 60:40, v/v). The mobile phase should be filtered and degassed prior to use.
-
Flow Rate: 1.3 mL/min.
-
Injection Volume: 100 µL.
-
Detection Wavelength: 245 nm.
-
Column Temperature: Ambient.
Sample Preparation (Plasma):
-
To a plasma sample, add a known concentration of the internal standard.
-
Perform a liquid-liquid extraction (LLE) using a suitable organic solvent (e.g., a mixture of ethyl acetate (B1210297) and n-hexane).
-
Vortex the mixture and centrifuge to separate the layers.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the HPLC system.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method offers high sensitivity and selectivity, making it suitable for the determination of low concentrations of norethindrone in complex biological matrices.
Instrumentation:
-
UPLC system coupled to a tandem mass spectrometer (e.g., Sciex QTRAP 6500+)[2]
-
Analytical column (e.g., 1.7 mm Acquity UPLC BEH C18, 2.1 x 100 mm)[2]
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Norethindrone reference standard
-
Isotopically labeled internal standard (e.g., norethindrone-13C2)
Chromatographic and Mass Spectrometric Conditions:
-
Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: As optimized for the specific column and system.
-
Injection Volume: As optimized for the specific system.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for norethindrone and the internal standard are monitored (e.g., for norethindrone: 299 > 231).[2]
Sample Preparation (Plasma):
-
Spike plasma samples with the internal standard.[2]
-
Perform protein precipitation by adding a solvent like acetonitrile/H2O/formic acid (90/10/0.1).[2]
-
Vortex and centrifuge the samples.[2]
-
Analyze the supernatant by UPLC-MS/MS.
Differential Pulse Polarography
This electrochemical method can be used for the quantification of norethindrone in pharmaceutical tablets.
Instrumentation:
-
Polarograph
Reagents:
-
Tetramethylammonium (B1211777) bromide solution (0.2 M)
-
Distilled water
Procedure:
-
Disintegrate a tablet in a volumetric flask with a few drops of distilled water.[3]
-
Add methanol and the tetramethylammonium bromide solution.[3]
-
Dilute to the mark with distilled water.[3]
-
Transfer an aliquot to the polarographic cell and remove dissolved air by bubbling with nitrogen.[3]
-
Record the differential pulse polarographic peak. The peak current is proportional to the concentration of norethindrone.[3]
Visualizing Workflows and Decision Making
To aid in the understanding of the experimental processes and to facilitate the selection of an appropriate method, the following diagrams are provided.
Caption: General experimental workflow for the quantification of norethindrone.
Caption: Decision tree for selecting a suitable norethindrone quantification method.
References
Navigating Precision: A Comparative Guide to Isotopically Labeled Steroid Standards in Quantitative Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in the precise quantification of steroid hormones, the choice of an appropriate internal standard is a critical determinant of data accuracy and reliability. This guide provides an objective comparison of the performance characteristics of different isotopically labeled steroid standards, supported by experimental data, to inform the selection of the most suitable standard for your analytical needs.
In the landscape of quantitative analysis by mass spectrometry, stable isotope-labeled (SIL) internal standards are the undisputed gold standard. By mimicking the physicochemical properties of the analyte of interest, they effectively compensate for variations during sample preparation, chromatography, and ionization. However, the specific isotope used for labeling—most commonly deuterium (B1214612) (²H) or carbon-13 (¹³C)—can significantly influence assay performance. This guide will delve into the key performance differences between these standards, focusing on chromatographic behavior, isotopic stability, and their ability to mitigate matrix effects.
Key Performance Characteristics: A Head-to-Head Comparison
The ideal internal standard should behave identically to the analyte throughout the entire analytical process, ensuring accurate correction for any variability. While both deuterated and ¹³C-labeled compounds are designed for this purpose, subtle but significant differences in their properties can lead to disparate analytical outcomes, particularly in complex biological matrices.
Table 1: Performance Comparison of Deuterated (²H) vs. Carbon-13 (¹³C) Labeled Steroid Standards
| Performance Parameter | Deuterated (²H) Labeled Standards | Carbon-13 (¹³C) Labeled Standards | Key Takeaway |
| Chromatographic Co-elution | Often exhibit a chromatographic shift, typically eluting slightly earlier than the unlabeled analyte in reversed-phase chromatography.[1][2] This is known as the "isotope effect." | Co-elute perfectly with the unlabeled analyte as the mass difference has a negligible impact on physicochemical properties.[1] | ¹³C-labeled standards provide more accurate compensation for matrix effects that can vary across a chromatographic peak due to their perfect co-elution.[1] |
| Isotopic Stability | Deuterium atoms, especially those at certain positions, can be susceptible to back-exchange with hydrogen atoms from the solvent or matrix.[3] | The ¹³C label is incorporated into the carbon skeleton of the molecule, making it highly stable and not prone to exchange.[1] | ¹³C-labeled standards offer greater reliability and eliminate the risk of analytical bias due to isotopic exchange. |
| Matrix Effect Compensation | The chromatographic shift can lead to differential matrix effects between the analyte and the internal standard, potentially compromising accuracy.[1] | Perfect co-elution ensures that the analyte and internal standard experience the same matrix effects, leading to more effective compensation.[1] | For complex biological matrices with significant matrix effects, ¹³C-labeled standards are the superior choice for robust and accurate quantification.[4] |
| Cost and Availability | Generally more readily available and less expensive to synthesize.[5] | Typically more expensive and may have more limited availability for some analytes.[5] | While deuterated standards can be a cost-effective option, the potential for compromised data quality should be carefully considered. |
Experimental Data: The Impact of Isotopic Labeling on Steroid Analysis
The theoretical advantages of ¹³C-labeled standards are borne out by experimental data. Studies comparing the performance of deuterated and ¹³C-labeled internal standards for the same analyte consistently demonstrate the superior performance of the latter.
A notable study investigated the impact of different internal standards on the quantification of testosterone (B1683101) by LC-MS/MS.[6][7] The results, summarized below, highlight the discrepancies that can arise from the choice of isotopic label.
Table 2: Comparison of Testosterone Quantification Using Different Isotopically Labeled Internal Standards
| Internal Standard | Mean Bias (%)* | Key Observation |
| Testosterone-d2 | Target | This standard was used to establish the reference method. |
| Testosterone-d5 | Lower than target | The use of a more heavily deuterated standard resulted in a negative bias.[7] |
| Testosterone-¹³C₃ | Closer to target than d5 | The ¹³C-labeled standard provided results more consistent with the reference method compared to the d5-labeled standard.[7] |
*Data adapted from a study comparing different testosterone internal standards.[7] The d2 internal standard was considered the target for this comparison.
This data underscores that the choice of internal standard is not trivial and can significantly affect the final reported concentration of an analyte. The observed bias with the deuterated standards is likely attributable to a combination of chromatographic shifts and differential matrix effects.
Experimental Protocols
To rigorously evaluate the performance of different isotopically labeled internal standards, a well-designed experimental protocol is essential. The following outlines a general methodology for comparing the performance of deuterated and ¹³C-labeled standards for the quantification of a steroid in a biological matrix (e.g., serum) by LC-MS/MS.
Objective:
To compare the accuracy, precision, and matrix effect compensation of a deuterated versus a ¹³C-labeled internal standard for the quantification of a target steroid hormone.
Materials:
-
Target steroid analyte standard
-
Deuterated internal standard for the target analyte
-
¹³C-labeled internal standard for the target analyte
-
Blank biological matrix (e.g., charcoal-stripped serum)
-
LC-MS/MS grade solvents (e.g., methanol, acetonitrile (B52724), water)
-
Formic acid or other appropriate mobile phase modifier
-
Sample preparation consumables (e.g., protein precipitation plates, SPE cartridges, or LLE solvents)
Methodology:
-
Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of the analyte and both internal standards in a suitable solvent (e.g., methanol).
-
Prepare working solutions of the analyte for calibration curves and quality control (QC) samples by diluting the stock solution.
-
Prepare separate working solutions for the deuterated and ¹³C-labeled internal standards at a fixed concentration.
-
-
Sample Preparation:
-
Calibration Curve and QC Preparation: Spike known concentrations of the analyte working solution into the blank biological matrix.
-
Internal Standard Spiking: Divide the calibration curve and QC samples into two sets. To one set, add the deuterated internal standard working solution. To the other set, add the ¹³C-labeled internal standard working solution.
-
Extraction: Perform sample extraction using a validated method such as protein precipitation, solid-phase extraction (SPE), or liquid-liquid extraction (LLE).
-
Protein Precipitation (Example): To 100 µL of spiked serum, add 300 µL of cold acetonitrile containing the respective internal standard. Vortex and centrifuge to pellet the precipitated proteins. Transfer the supernatant for analysis.
-
Solid-Phase Extraction (Example): Condition an appropriate SPE cartridge. Load the pre-treated sample. Wash the cartridge to remove interferences. Elute the analyte and internal standard with a suitable solvent.
-
-
Reconstitution: Evaporate the extracted samples to dryness and reconstitute in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a suitable C18 or other appropriate column for steroid analysis. Develop a gradient elution method to achieve good separation of the analyte from potential interferences.
-
Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Optimize the precursor and product ion transitions for the analyte and both internal standards.
-
-
Data Analysis and Performance Evaluation:
-
Calibration Curve: Construct separate calibration curves for each internal standard by plotting the peak area ratio (analyte/internal standard) against the analyte concentration.
-
Accuracy and Precision: Analyze the QC samples and calculate the accuracy (% bias from the nominal concentration) and precision (% coefficient of variation) for each set of data (deuterated vs. ¹³C-labeled IS).
-
Matrix Effect Evaluation: Compare the peak area of the analyte spiked into post-extracted blank matrix with the peak area of the analyte in a neat solution at the same concentration. Calculate the matrix effect for each internal standard method.
-
Chromatographic Shift: Overlay the chromatograms of the analyte and each internal standard to visually and quantitatively assess any retention time differences.
-
Visualizing Key Processes
To further aid in understanding the concepts discussed, the following diagrams illustrate a key biological pathway where these standards are applied and a typical experimental workflow.
Caption: Simplified steroidogenesis pathway showing the synthesis of major steroid hormones from cholesterol.
Caption: General experimental workflow for quantitative steroid analysis using LC-MS/MS with an isotopically labeled internal standard.
Conclusion: Investing in Data Integrity
For the highest level of accuracy and precision in quantitative bioanalysis of steroids, a ¹³C-labeled internal standard is the scientifically preferred choice.[4] Its ability to co-elute perfectly with the analyte of interest provides the most effective compensation for matrix effects and other sources of analytical variability. While deuterated internal standards are a more common and often more cost-effective option, researchers must be acutely aware of their potential limitations, including chromatographic shifts and isotopic instability.[1][4] Thorough method validation is crucial to ensure these factors do not compromise the integrity of the results when using deuterated standards. For applications where data quality is non-negotiable, such as in clinical research and drug development, the investment in ¹³C-labeled internal standards is a sound decision that leads to more reliable and defensible data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Testosterone measurement by liquid chromatography tandem mass spectrometry: the importance of internal standard choice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Bioanalytical Method Validation Guidelines: FDA vs. EMA
For researchers, scientists, and drug development professionals navigating the regulatory landscapes of the United States and Europe, a comprehensive understanding of the bioanalytical method validation guidelines from the Food and Drug Administration (FDA) and the European Medicines Agency (EMA) is paramount. This guide provides a detailed comparison of the key validation parameters, experimental protocols, and acceptance criteria as stipulated by these two major regulatory bodies.
Historically, while the FDA and EMA guidelines have been largely aligned, some differences in terminology and specific recommendations have existed.[[“]][2][3] However, with the advent of the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, a global consensus is being established, with both the FDA and EMA aligning their recommendations with this harmonized standard.[4][5] This guide will focus on the core principles and quantitative requirements of both agencies, highlighting areas of convergence under the ICH M10 framework.
General Workflow of Bioanalytical Method Validation
The validation of a bioanalytical method is a critical process to ensure that the method is suitable for its intended purpose, which is typically the quantification of drugs and their metabolites in biological samples.[6][7] The overall workflow involves several key stages, from method development to the analysis of study samples.
Key Validation Parameters: A Quantitative Comparison
The core of bioanalytical method validation lies in the assessment of several key parameters that collectively ensure the reliability of the analytical data. The following tables summarize the acceptance criteria for these parameters as recommended by the FDA and EMA, which are now largely harmonized under the ICH M10 guideline.
Table 1: Accuracy and Precision Acceptance Criteria
| Parameter | Analyte Level | FDA Acceptance Criteria | EMA Acceptance Criteria |
| Within-Run Accuracy | LLOQ | ± 25% of nominal value | ± 25% of nominal value |
| Other QCs | ± 20% of nominal value | ± 20% of nominal value | |
| Between-Run Accuracy | LLOQ | ± 25% of nominal value | ± 25% of nominal value |
| Other QCs | ± 20% of nominal value | ± 20% of nominal value | |
| Within-Run Precision (%CV) | LLOQ | ≤ 25% | ≤ 25% |
| Other QCs | ≤ 20% | ≤ 20% | |
| Between-Run Precision (%CV) | LLOQ | ≤ 25% | ≤ 25% |
| Other QCs | ≤ 20% | ≤ 20% |
LLOQ: Lower Limit of Quantification; QCs: Quality Control Samples; %CV: Percent Coefficient of Variation. Source:[8]
Table 2: Other Key Validation Parameter Acceptance Criteria
| Parameter | FDA Acceptance Criteria | EMA Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard (IS). Response of interfering peaks should be ≤ 20% of LLOQ for the analyte and ≤ 5% for the IS. | No significant interfering peaks at the retention time of the analyte and internal standard (IS). Response of interfering peaks should be ≤ 20% of LLOQ for the analyte and ≤ 5% for the IS. |
| Matrix Effect | The CV of the IS-normalized matrix factor should be ≤ 15% for at least 6 lots of matrix. | The CV of the IS-normalized matrix factor should be ≤ 15% for at least 6 lots of matrix. |
| Stability | Analyte stability should be demonstrated under various conditions (e.g., freeze-thaw, short-term bench-top, long-term storage). The mean concentration at each stability QC level should be within ±15% of the nominal concentration. | Analyte stability should be demonstrated under various conditions (e.g., freeze-thaw, short-term bench-top, long-term storage). The mean concentration at each stability QC level should be within ±15% of the nominal concentration. |
| Dilution Integrity | Accuracy and precision of diluted samples should be within ±15%. | Accuracy and precision of diluted samples should be within ±15%.[9] |
| Carryover | Carryover in a blank sample following a high concentration sample should not be greater than 20% of the LLOQ and 5% for the IS. | Carryover in a blank sample following a high concentration sample should not be greater than 20% of the LLOQ and 5% for the IS. |
IS: Internal Standard; CV: Coefficient of Variation. Source:[10][11][12]
Experimental Protocols for Key Validation Parameters
Detailed and robust experimental protocols are essential for the successful validation of a bioanalytical method. The following outlines the general methodologies for assessing the key validation parameters.
1. Accuracy and Precision:
-
Protocol: Prepare at least three analytical runs with calibration standards and at least five replicates of quality control (QC) samples at a minimum of four concentration levels: lower limit of quantification (LLOQ), low, medium, and high.
-
Analysis: Calculate the mean concentration and the percent deviation from the nominal concentration for accuracy. Calculate the percent coefficient of variation (%CV) for precision, both within each run and between all runs.[13]
2. Selectivity and Specificity:
-
Protocol: Analyze at least six independent sources of the biological matrix (e.g., plasma, urine) from different individuals. Each blank sample should be tested for interferences at the retention time of the analyte and the internal standard (IS).
-
Analysis: Compare the chromatograms of the blank samples with those of a spiked sample at the LLOQ to ensure no significant interfering peaks are present.[14]
3. Matrix Effect:
-
Protocol: Prepare two sets of samples. In set 1, spike the analyte and IS into post-extraction blank matrix from at least six different sources. In set 2, prepare neat solutions of the analyte and IS in the reconstitution solvent.
-
Analysis: The matrix factor is calculated by comparing the peak areas of the analyte in the presence of matrix ions (set 1) to the peak areas of the analyte in the absence of matrix ions (set 2). The internal standard normalized matrix factor should be calculated and its coefficient of variation across the different matrix sources should be determined.
4. Stability:
-
Protocol: Prepare QC samples at low and high concentrations and subject them to various storage and handling conditions that mimic the actual sample handling process. This includes freeze-thaw stability (minimum of three cycles), short-term (bench-top) stability, and long-term storage stability.
-
Analysis: The concentrations of the stability samples are measured against a freshly prepared calibration curve and compared to the nominal concentrations.
5. Dilution Integrity:
-
Protocol: Prepare a sample with a concentration above the upper limit of quantification (ULOQ). Dilute this sample with blank matrix to bring the concentration within the calibration range. Perform at least five replicate determinations for each dilution factor.
-
Analysis: The accuracy and precision of the diluted samples are calculated and should be within the acceptance criteria.[9]
Logical Relationship of Validation Parameters
The various validation parameters are interconnected and form a hierarchical structure that collectively establishes the reliability of a bioanalytical method.
References
- 1. consensus.app [consensus.app]
- 2. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. labs.iqvia.com [labs.iqvia.com]
- 6. id-eptri.eu [id-eptri.eu]
- 7. EMA Guideline on bioanalytical Method Validation adopted - ECA Academy [gmp-compliance.org]
- 8. nalam.ca [nalam.ca]
- 9. ema.europa.eu [ema.europa.eu]
- 10. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 11. Bioanalytical method validation emea | PPTX [slideshare.net]
- 12. fda.gov [fda.gov]
- 13. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 14. bioanalysisforum.jp [bioanalysisforum.jp]
A Comparative Analysis of Cortisone-d2 and Cortisone-d4 as Internal Standards in Quantitative Bioanalysis
For researchers, scientists, and drug development professionals, the accurate quantification of endogenous compounds like cortisone (B1669442) is paramount. The selection of an appropriate internal standard is a critical determinant of assay performance in liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comprehensive comparative analysis of two commonly used deuterated internal standards for cortisone: Cortisone-d2 and Cortisone-d4.
Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry as they closely mimic the analyte of interest throughout sample preparation and analysis, correcting for variability. However, the degree of deuterium (B1214612) labeling can influence the performance and reliability of the internal standard. This comparison delves into the key characteristics of Cortisone-d2 and Cortisone-d4, supported by established analytical principles and experimental data from published literature.
Performance Comparison: Cortisone-d2 vs. Cortisone-d4
The ideal internal standard should co-elute with the analyte and exhibit identical ionization efficiency and extraction recovery. While both Cortisone-d2 and Cortisone-d4 are structurally similar to cortisone, the number of deuterium atoms can introduce subtle yet significant differences.
| Feature | Cortisone-d2 | Cortisone-d4 | Rationale & Supporting Evidence |
| Mass Separation | Provides a +2 Da mass shift from the analyte. | Provides a +4 Da mass shift from the analyte. | A larger mass difference, as provided by Cortisone-d4, is generally preferred to minimize potential isotopic crosstalk from the analyte. The natural isotopic abundance of elements like carbon and oxygen in the cortisone molecule can lead to a small percentage of analyte molecules having a mass of M+2, which could interfere with the M+2 signal of Cortisone-d2, especially at high analyte concentrations. |
| Potential for Isotopic Interference | Higher potential for interference. | Lower potential for interference. | Naturally occurring isotopes of cortisone can contribute to a signal at the mass-to-charge ratio (m/z) of the d2-labeled standard, potentially leading to inaccuracies. For instance, the presence of two ¹³C atoms or one ¹⁸O atom in a cortisone molecule would result in an M+2 peak that overlaps with the Cortisone-d2 signal.[1] |
| Chromatographic Behavior | May exhibit a slight shift in retention time compared to the unlabeled analyte. | Also has the potential for a slight retention time shift, but the effect may be more pronounced with a higher degree of deuteration. | The "isotope effect" can cause deuterated compounds to elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography. While often negligible, this can be a factor in methods with very high chromatographic resolution. |
| Commercial Availability & Cost | Generally more readily available and potentially less expensive. | May be less commonly available and potentially more expensive due to a more complex synthesis. | The synthesis of specifically labeled higher-deuterated standards can be more challenging and costly. |
| Overall Recommendation | Suitable for many applications, but careful validation is required to assess potential isotopic interference. | Generally considered a more robust choice, particularly for assays requiring high accuracy and a wide dynamic range, due to the reduced risk of isotopic crosstalk. | For validated and routine clinical assays, the added security against isotopic interference often justifies the preference for a more heavily labeled standard like Cortisone-d4. |
Experimental Protocols
Below is a representative experimental protocol for the quantification of cortisone in human plasma using LC-MS/MS with a deuterated internal standard. This protocol can be adapted for use with either Cortisone-d2 or Cortisone-d4.
Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 20 µL of the internal standard working solution (either Cortisone-d2 or Cortisone-d4 in methanol).
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate cortisone from other endogenous steroids.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Cortisone: e.g., m/z 361.2 → 163.1
-
Cortisone-d2: e.g., m/z 363.2 → 165.1
-
Cortisone-d4: e.g., m/z 365.2 → 167.1
-
-
Optimization: Dwell time, collision energy, and other MS parameters should be optimized for maximum sensitivity and specificity.
-
Visualizations
Signaling Pathway
Cortisone is a biologically inactive precursor to the active glucocorticoid, cortisol. Its primary mechanism of action is through its conversion to cortisol, which then binds to the glucocorticoid receptor (GR) to modulate gene expression.
Caption: Cortisone to Cortisol activation and Glucocorticoid Receptor signaling.
Experimental Workflow
The following diagram illustrates a typical workflow for the quantification of cortisone in a biological sample using an internal standard.
Caption: LC-MS/MS workflow for cortisone quantification with an internal standard.
Logical Relationship for Internal Standard Selection
The choice between Cortisone-d2 and Cortisone-d4 involves a trade-off between potential analytical challenges and practical considerations.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal of Norethindrone Acetate-2,2,4,6,6,10-d6
For researchers and scientists in the field of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of Norethindrone Acetate-2,2,4,6,6,10-d6, a deuterated analog of a synthetic progestin. Due to its potential health risks, this compound requires careful management as hazardous chemical waste.
This compound is suspected of causing genetic defects, cancer, and may damage fertility or the unborn child.[1] Therefore, it is classified as a cytotoxic substance and must be handled with stringent safety protocols. Adherence to these disposal procedures is crucial for protecting laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is critical to be equipped with the appropriate Personal Protective Equipment (PPE). The minimum required PPE for handling Norethindrone Acetate-d6 includes:
-
Gloves: Chemical-resistant gloves.
-
Protective Clothing: A lab coat or gown.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Respiratory Protection: A suitable respirator should be used in case of insufficient ventilation or when handling powders to avoid dust formation.[1][2]
All handling of this compound and its waste should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
Hazard Classification and Data Summary
Below is a summary of the key hazard information for this compound.
| Hazard Category | GHS Hazard Statement | Precautionary Statement |
| Mutagenicity | H341: Suspected of causing genetic defects | P201: Obtain special instructions before use |
| Carcinogenicity | H351: Suspected of causing cancer | P280: Wear protective gloves/protective clothing/eye protection/face protection |
| Reproductive Toxicity | H360: May damage fertility or the unborn child | P308+P313: IF exposed or concerned: Get medical advice/attention |
Source: Expert Synthesis Solutions Safety Data Sheet[1]
Step-by-Step Disposal Protocol
The disposal of Norethindrone Acetate-d6 must comply with all federal, state, and local regulations for hazardous waste.[1][2] The following protocol outlines the general steps for its proper disposal in a laboratory setting.
Step 1: Waste Identification and Segregation
-
Identify all materials contaminated with Norethindrone Acetate-d6. This includes unused compounds, solutions, contaminated lab supplies (e.g., pipette tips, gloves, vials, absorbent pads), and empty containers.[3]
-
This waste must be segregated from non-hazardous and other types of chemical waste at the point of generation to prevent cross-contamination.[4]
Step 2: Preparing the Waste Container
-
Select a waste container that is chemically compatible with Norethindrone Acetate-d6 and is in good condition with a secure, leak-proof lid.[2]
-
For cytotoxic waste, it is best practice to use a designated container, which is often color-coded. For instance, a rigid, yellow container with a purple lid is commonly used for cytotoxic solids and liquids.[1][5] Any sharps contaminated with the compound should be placed in a purple-lidded sharps container.[5]
-
The container must be clearly labeled as "Hazardous Waste" and should also specify "Cytotoxic" or "Chemotherapeutic Waste." The label should include the chemical name (this compound), the date accumulation started, and the specific hazards (e.g., "Carcinogen," "Reproductive Toxin").[4]
Step 3: Waste Accumulation
-
Place all Norethindrone Acetate-d6 waste directly into the designated, labeled container.
-
The container must be kept closed at all times except when adding waste.[6]
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be at or near the point of waste generation and under the control of laboratory personnel.[2]
-
Ensure that incompatible wastes are not stored together.
Step 4: Disposal of Empty Containers
-
A container that held Norethindrone Acetate-d6 is considered "empty" only after all contents have been removed by standard practices.
-
Due to the acute toxicity of this compound, empty containers must be triple-rinsed with a suitable solvent.[6] The rinsate must be collected and disposed of as hazardous waste.[7]
-
After triple-rinsing, the original labels on the container should be defaced or removed before it can be disposed of as non-hazardous waste.[6]
Step 5: Arranging for Final Disposal
-
Once the waste container is full or has been accumulating for the maximum allowed time per institutional and local regulations (e.g., 90 days), arrange for its disposal.[8]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to collect the waste.
-
The final disposal method for cytotoxic waste like Norethindrone Acetate-d6 is typically high-temperature incineration to ensure complete destruction of the hazardous compounds.[1]
Accidental Release Measures
In the event of a spill, evacuate non-essential personnel from the area. Wearing full PPE, contain the spill. For solid spills, gently sweep up the material and place it in the hazardous waste container. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place it in the waste container.[2] Do not allow the product to enter drains.[1] The spill area should then be decontaminated.
Disposal Workflow Diagram
Caption: Disposal workflow for Norethindrone Acetate-d6.
References
- 1. trikonclinicalwaste.co.uk [trikonclinicalwaste.co.uk]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 5. sharpsmart.co.uk [sharpsmart.co.uk]
- 6. vumc.org [vumc.org]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Personal protective equipment for handling Norethindrone Acetate-2,2,4,6,6,10-d6
Essential Safety and Handling Guide for Norethindrone Acetate-2,2,4,6,6,10-d6
This guide provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for minimizing exposure risk and ensuring a safe laboratory environment.
Norethindrone Acetate is a synthetic progestin and, like many active pharmaceutical ingredients, requires careful handling to prevent occupational exposure. The deuterated form, while used as an internal standard in analytical testing, should be handled with the same precautions as the parent compound.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound, which is typically a solid powder.
| PPE Category | Recommendation | Rationale |
| Hand Protection | Double gloving with powder-free nitrile gloves is recommended. Gloves must be inspected for tears or punctures before use.[1] Change gloves immediately if contaminated and after each handling session. | Nitrile gloves offer good resistance to a range of chemicals.[2][3][4] Double gloving provides an additional barrier in case the outer glove is breached. Powder-free gloves minimize aerosolization of the compound. |
| Eye Protection | Chemical safety goggles with side shields conforming to EN166 (EU) or NIOSH (US) standards should be worn.[5][6][7] | Protects eyes from splashes and airborne particles of the powdered compound. |
| Respiratory Protection | For weighing and handling of the powder, a NIOSH-approved N95 filtering facepiece respirator or a higher level of protection, such as a Powered Air-Purifying Respirator (PAPR), is recommended, especially when engineering controls are not sufficient to minimize airborne dust.[8][9][10][11] | Prevents inhalation of airborne particles of the active pharmaceutical ingredient. |
| Body Protection | A disposable gown or a dedicated lab coat that is laundered professionally should be worn.[12] Impervious clothing is recommended to prevent skin contact.[5][7][13] | Protects skin and personal clothing from contamination. Disposable gowns are preferred to prevent cross-contamination. |
Occupational Exposure Limits
While there are no specific OSHA or NIOSH occupational exposure limits for Norethindrone Acetate, Pfizer has established an Occupational Exposure Limit (OEL) of 0.8 µg/m³ for an 8-hour Time-Weighted Average (TWA), with a "Skin" notation indicating the potential for absorption through the skin. All handling procedures should aim to keep exposure below this limit.
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to minimize risk.
Preparation and Engineering Controls
-
Designated Area: All handling of the powdered compound should occur in a designated area, such as a chemical fume hood or a biological safety cabinet, to contain any airborne particles.
-
Ventilation: Ensure adequate ventilation and use local exhaust ventilation where dust may be generated.[5][6][7]
-
Pre-planning: Before starting any work, review the Safety Data Sheet (SDS) and have all necessary PPE and spill cleanup materials readily available.
Handling Procedures
-
Weighing: When weighing the powder, do so in a ventilated enclosure. Use a damp cloth or a filtered vacuum to clean any residual dust from the weighing area.
-
Solution Preparation: When preparing solutions, add the solvent to the powder slowly to avoid splashing and aerosol generation.
-
General Practices: Avoid eating, drinking, smoking, and applying cosmetics in the laboratory. Keep chemical containers closed when not in use.
Spill Cleanup
In the event of a spill, follow these steps:
-
Evacuate and Secure: Evacuate non-essential personnel from the area.
-
Don PPE: Wear appropriate PPE, including respiratory protection.
-
Containment: For a powder spill, gently cover with a damp paper towel to avoid raising dust. For a liquid spill, contain it with absorbent material.
-
Cleanup: Carefully collect the spilled material using a method that minimizes dust generation (e.g., wet wiping). Place the waste in a sealed, labeled container.
-
Decontamination: Clean the spill area with a detergent solution followed by 70% isopropyl alcohol.[6]
-
Waste Disposal: Dispose of all cleanup materials as hazardous waste.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination.
-
Waste Segregation: All materials that have come into contact with the compound, including gloves, gowns, and labware, should be considered hazardous waste.
-
Containerization: Place all waste in clearly labeled, sealed, and leak-proof containers.
-
Disposal Method: Dispose of the waste in accordance with federal, state, and local regulations.[6] This may involve incineration in a facility equipped with an afterburner and scrubber.[5] Do not dispose of this material down the drain.[6][7]
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound.
References
- 1. glo.texas.gov [glo.texas.gov]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. esschemco.com [esschemco.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. staging.keyorganics.net [staging.keyorganics.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. hoelzel-biotech.com [hoelzel-biotech.com]
- 10. NORETHINDRONE | Occupational Safety and Health Administration [osha.gov]
- 11. media.vwr.com [media.vwr.com]
- 12. cdn.pfizer.com [cdn.pfizer.com]
- 13. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
